Pentaquine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXQZROIIKPELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5428-64-8 (phosphate[1:1]) | |
| Record name | Pentaquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40235339 | |
| Record name | Pentaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-78-2 | |
| Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pentaquine Against Plasmodium vivax
Abstract
Pentaquine is an 8-aminoquinoline antimalarial agent, a class of compounds distinguished by its unique efficacy against the dormant liver-stage hypnozoites of Plasmodium vivax, the causative agent of relapsing malaria. While it is a legacy drug, its mechanism of action is believed to be representative of the 8-aminoquinoline class, including the more commonly used primaquine. This technical guide provides a detailed examination of the current understanding of this compound's mechanism of action. The core hypothesis posits a two-step process involving host-mediated metabolic bioactivation into reactive intermediates, which then generate significant oxidative stress through the production of reactive oxygen species (ROS), ultimately leading to parasite death.[1] This document synthesizes available data on its activity across the parasite life cycle, presents quantitative data for related compounds to provide context, details key experimental protocols for evaluating its efficacy, and uses visualizations to illustrate critical pathways and workflows.
Core Mechanism of Action: A Two-Step Oxidative Assault
The prevailing hypothesis for the mechanism of action of 8-aminoquinolines like this compound does not involve a single, specific parasite target. Instead, it is a multi-stage process that leverages the host's metabolic machinery to convert the drug into a potent, non-specific killing agent.
Bioactivation and the Reactive Oxygen Species (ROS) Hypothesis
The antimalarial activity of this compound is contingent on a two-step biochemical relay:
-
Metabolic Bioactivation: this compound itself is a prodrug. Upon administration, it is metabolized, primarily within the host's liver, by cytochrome P450 (CYP) enzymes.[1] For the related compound primaquine, CYP2D6 has been identified as a key enzyme in this process.[1] This metabolic conversion generates unstable, reactive intermediates. The exact structures of this compound's active metabolites have not been fully elucidated, but they are understood to be potent oxidizing agents.
-
ROS-Mediated Parasite Killing: The reactive metabolites subsequently engage in redox cycling. This process, potentially involving interactions with parasite or host reductases, leads to the massive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][2][3][4] This sudden and overwhelming oxidative stress damages a wide array of parasite macromolecules, including lipids, proteins, and nucleic acids, disrupting essential cellular functions.[2][5] The primary target of this oxidative damage is thought to be the parasite's mitochondria, leading to a collapse of its metabolic function and subsequent cell death.[6][7][8]
Activity Across the Plasmodium vivax Life Cycle
The clinical utility of this compound and other 8-aminoquinolines is defined by their potent activity against specific stages of the P. vivax life cycle that are not effectively targeted by other antimalarials like chloroquine.
-
Exoerythrocytic (Liver) Stages: This is the primary therapeutic niche for this compound. It is highly active against the dormant hypnozoites in the liver, which are responsible for the characteristic relapses of vivax malaria.[9][10] By eliminating these forms, this compound provides a "radical cure."
-
Gametocytes: this compound has significant activity against mature P. vivax gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.[9][11] This gametocytocidal effect makes it a valuable tool for transmission-blocking strategies aimed at reducing the spread of malaria.
-
Erythrocytic (Blood) Stages: While it possesses some activity against the asexual blood stages that cause clinical symptoms, it is significantly weaker than dedicated blood schizonticides like chloroquine.[9] For this reason, it is typically co-administered with a more potent blood-stage agent for the treatment of an acute infection.[9]
Quantitative Efficacy Data
Specific, recent quantitative data such as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values for this compound against P. vivax are scarce in modern literature, as it is a legacy compound. However, to provide a relevant benchmark for researchers, the following table summarizes reported IC50 values for other key antimalarials against clinical P. vivax isolates.
| Antimalarial Drug | Drug Class | Geometric Mean IC50 (nM) | 95% Confidence Interval | Notes |
| Chloroquine | 4-Aminoquinoline | 295 | 227 - 384 | Data from Papua, Indonesia.[12][13] |
| Chloroquine | 4-Aminoquinoline | 22.1 | - | Data from Cambodia; lower than Indonesian isolates.[14] |
| Artesunate | Artemisinin Derivative | 1.31 | 1.07 - 1.59 | Highly potent against blood stages.[12][13] |
| Mefloquine | Aryl-amino alcohol | 9.99 | 6.98 - 14.3 | Data from Papua, Indonesia.[12] |
| Mefloquine | Aryl-amino alcohol | 92 | - | Data from Cambodia; significantly higher than Indonesian isolates.[14] |
| Piperaquine | Bisquinoline | 18.6 | 14.0 - 24.6 | Partner drug in some ACTs.[12] |
Table 1: Summary of ex vivo IC50 values for various antimalarials against P. vivax isolates. Note the significant variation in IC50 values between geographic regions, which can indicate differences in drug susceptibility.
Key Experimental Protocols
The investigation of this compound's mechanism and efficacy relies on established methodologies for assessing antimalarial activity.
In Vitro Drug Susceptibility: Schizont Maturation Assay
This is the standard method for determining the IC50 of a compound against the erythrocytic stages of P. vivax.[12][13]
Methodology:
-
Isolate Collection: Collect venous blood from a patient with confirmed P. vivax monoinfection.
-
Parasite Preparation: Remove leukocytes and platelets via filtration (e.g., through a CF11 column). Wash the remaining red blood cells.
-
Drug Plate Preparation: Use 96-well microtiter plates pre-dosed with serial dilutions of the test compound (this compound) and control drugs.
-
Culture Initiation: Add a suspension of infected red blood cells (typically at 2% hematocrit in a medium like McCoy's 5A with human serum) to each well. The initial parasite culture should ideally consist of early ring-stage parasites.[12][13]
-
Incubation: Incubate the plates for 42-48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂) to allow parasites in the drug-free control wells to mature to the schizont stage.
-
Endpoint Assessment:
-
Microscopy: Prepare a thin blood smear from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.
-
ELISA: Use an enzyme-linked immunosorbent assay to quantify parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2), which correlates with parasite viability.[14][15]
-
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and use a nonlinear regression model to calculate the IC50 value.
In Vivo Efficacy: P. cynomolgi-Macaque Model
Due to the inability to culture P. vivax liver stages in vitro, non-human primate models are essential for evaluating drugs that target hypnozoites. The P. cynomolgi infection in rhesus macaques is the gold-standard preclinical model.[16]
Methodology:
-
Infection: Rhesus macaques are infected intravenously with P. cynomolgi sporozoites or blood-stage parasites.
-
Primary Treatment: Once blood-stage parasitemia is established, animals are treated with a blood schizonticide (like chloroquine) to clear the initial infection, mimicking the clinical scenario in humans.
-
Test Drug Administration: Following clearance of the primary infection, animals are treated with the test drug (this compound) according to the desired regimen to assess its activity against the latent liver hypnozoites.
-
Relapse Monitoring: Blood smears are taken regularly (e.g., daily or weekly) for an extended period (60-100 days) to monitor for the reappearance of blood-stage parasites, which signifies a relapse from reactivating hypnozoites.
-
Efficacy Determination: The efficacy of the drug is determined by its ability to prevent or delay relapse compared to an untreated control group.
Measurement of Oxidative Stress
To validate the proposed mechanism of action, experiments can be designed to measure the oxidative stress response induced by this compound's metabolites.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., a human hepatoma cell line like HepG2 that expresses CYP enzymes) or primary hepatocytes.
-
Drug Exposure: Treat the cells with this compound.
-
Biomarker Analysis: After a set incubation period, lyse the cells and measure the expression or activation of key oxidative stress response biomarkers. This can include:
-
Haem Oxygenase-1 (HO-1): Upregulation of HO-1 is a classic cellular response to oxidative stress.
-
Nuclear factor erythroid 2–related factor 2 (Nrf2): Measure the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins.[1]
-
These can be quantified using methods like Western blotting, qPCR, or immunofluorescence microscopy.
-
Conclusion and Future Directions
The mechanism of action of this compound against Plasmodium vivax is intrinsically linked to its identity as an 8-aminoquinoline. The current scientific consensus points to a model of host-mediated metabolic activation to generate reactive intermediates that induce lethal oxidative stress in the parasite, with particular efficacy against hypnozoites and gametocytes.
However, significant knowledge gaps remain. The precise chemical identities of the active metabolites of this compound are not fully known, nor are the complete range of parasite macromolecules they damage. Future research, employing modern tools such as high-resolution mass spectrometry for metabolomics and advanced proteomics to identify carbonylated or otherwise oxidized parasite proteins, could provide a much more detailed picture of this mechanism. A clearer understanding of the bioactivation and killing process is critical for the development of new, safer, and more effective 8-aminoquinolines for the radical cure and elimination of P. vivax malaria.
References
- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species as the Brainbox in Malaria Treatment [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Primaquine revisited six decades after its discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Primaquine - Wikipedia [en.wikipedia.org]
- 10. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determinants of in vitro drug susceptibility testing of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pentaquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaquine is a significant member of the 8-aminoquinoline class of antimalarial drugs, historically used for the radical cure of relapsing malaria. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis pathway. The document outlines the key chemical reactions, intermediates, and experimental protocols necessary for the laboratory-scale synthesis of this compound, supported by quantitative data and a visual representation of the synthetic route.
Chemical Structure of this compound
This compound is chemically designated as N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine.[1] It is a derivative of 8-aminoquinoline, characterized by a 6-methoxy substituted quinoline core and a 5-(isopropylamino)pentyl side chain attached to the amino group at the 8-position.
The key structural features include:
-
A quinoline ring system: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.
-
A methoxy group (-OCH₃): Attached at the 6-position of the quinoline ring.
-
An 8-amino group (-NH-): Linking the quinoline core to the side chain.
-
A pentanediamine side chain: A five-carbon diamine linker.
-
An isopropyl group (-CH(CH₃)₂): Terminating the pentanediamine side chain.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine |
| Molecular Formula | C₁₈H₂₇N₃O |
| Molecular Weight | 301.43 g/mol |
| CAS Number | 86-78-2 |
| Appearance | Pale yellow solid |
| InChI | InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 |
| SMILES | CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Synthesis of the 6-methoxy-8-aminoquinoline core.
-
Attachment of the 5-(isopropylamino)pentyl side chain to the quinoline core.
Two primary strategies are employed for the attachment of the side chain: direct alkylation with a pre-formed side chain or a reductive amination approach.
Synthesis of the 6-Methoxy-8-aminoquinoline Intermediate
The precursor, 6-methoxy-8-aminoquinoline, is a crucial intermediate in the synthesis of many 8-aminoquinoline antimalarials.[2][3] A common and effective method for its preparation is the Skraup synthesis, followed by reduction.
Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
The Skraup synthesis involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system.
-
Starting Material: 4-Methoxy-2-nitroaniline
-
Reagents: Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
Reaction: The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.
Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxy-8-aminoquinoline
The nitro group at the 8-position is then reduced to an amino group.
-
Reagents: A reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[4]
Synthesis of the Side Chain and Final Condensation
There are two main routes for attaching the N-isopropyl-1,5-pentanediamine side chain to the 6-methoxy-8-aminoquinoline core.
Route A: Alkylation with a Pre-formed Haloalkylamine
This classic approach involves the synthesis of a halogenated version of the side chain, which is then used to alkylate the 8-amino group of the quinoline core.
Step 3A: Synthesis of 5-Bromo-N-isopropylpentan-1-amine
This intermediate can be prepared through various methods, for instance, starting from 1,5-dibromopentane and reacting it with isopropylamine.
Step 4A: Condensation of 6-Methoxy-8-aminoquinoline with 5-Bromo-N-isopropylpentan-1-amine
The final step is the nucleophilic substitution reaction where the 8-amino group of the quinoline attacks the carbon bearing the bromine atom in the side chain, displacing the bromide and forming the C-N bond to yield this compound.
Route B: Reductive Amination
This alternative route involves the reaction of the 8-aminoquinoline with a suitable aldehyde or ketone derived from the side chain in the presence of a reducing agent.
Step 3B: Synthesis of 5-(Isopropylamino)pentanal
This aldehyde can be prepared from a suitable precursor, for example, by the oxidation of 5-(isopropylamino)pentan-1-ol.
Step 4B: Reductive Amination
6-Methoxy-8-aminoquinoline is reacted with 5-(isopropylamino)pentanal in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. The initial reaction forms an imine intermediate, which is then immediately reduced to the secondary amine, yielding this compound.
Experimental Protocols
The following are generalized experimental protocols based on established chemical literature for the synthesis of 8-aminoquinolines.
Synthesis of 6-Methoxy-8-aminoquinoline
Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
-
To a mixture of 4-methoxy-2-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) in a reaction flask, concentrated sulfuric acid is added cautiously with cooling.
-
The mixture is heated gradually to initiate the exothermic reaction, and the temperature is controlled.
-
After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours to complete the reaction.
-
The reaction mixture is cooled and poured onto ice, then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The crude 6-methoxy-8-nitroquinoline is collected by filtration, washed with water, and purified by recrystallization.
Protocol 2: Reduction of 6-Methoxy-8-nitroquinoline
-
6-Methoxy-8-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A reducing agent, such as a solution of tin(II) chloride in concentrated hydrochloric acid, is added portion-wise.
-
The reaction mixture is heated for a specified period until the reduction is complete (monitored by TLC).
-
The mixture is then made alkaline to precipitate the tin salts, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield crude 6-methoxy-8-aminoquinoline, which can be further purified by column chromatography or recrystallization.
Synthesis of this compound via Alkylation (Route A)
Protocol 3: Synthesis of this compound
-
A mixture of 6-methoxy-8-aminoquinoline and 5-bromo-N-isopropylpentan-1-amine hydrobromide is heated in a suitable solvent (e.g., a high-boiling alcohol) or neat.
-
A base, such as potassium carbonate or sodium bicarbonate, is added to neutralize the hydrobromide salt and facilitate the reaction.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of water and an organic solvent. The organic layer is separated, washed with brine, and dried.
-
The crude this compound is purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediate. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Key Reagents | Typical Yield |
| Skraup Synthesis | 4-Methoxy-2-nitroaniline, Glycerol | H₂SO₄, Oxidizing Agent | 50-70% |
| Reduction | 6-Methoxy-8-nitroquinoline | SnCl₂/HCl or H₂/Pd-C | 80-95% |
| Alkylation | 6-Methoxy-8-aminoquinoline, 5-Bromo-N-isopropylpentan-1-amine | Base (e.g., K₂CO₃) | 40-60% |
Visualization of the Synthesis Pathway
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthesis Pathway of this compound.
Conclusion
The synthesis of this compound is a well-established process rooted in the classic chemistry of quinoline derivatives. The methodologies presented, primarily the Skraup synthesis for the core and subsequent side-chain attachment via alkylation or reductive amination, provide reliable routes for obtaining this important antimalarial compound. The choice of a specific synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide provides the foundational knowledge for researchers and professionals engaged in the synthesis and development of 8-aminoquinoline-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]
The Biological Activity of Pentaquine on Liver-Stage Malaria Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaquine, an 8-aminoquinoline derivative, has historically demonstrated efficacy in reducing the relapse rate of Plasmodium vivax malaria, indicating its activity against the dormant liver-stage parasites known as hypnozoites.[1][2][3] As a member of the 8-aminoquinoline class, its mechanism of action is believed to involve metabolic activation within the liver, leading to the generation of reactive oxygen species (ROS) that are cytotoxic to the developing intrahepatic parasites.[4][5] Despite its historical use, detailed quantitative data on its specific activity against liver-stage parasites are sparse in contemporary literature, with modern research focusing primarily on its analogs, primaquine and tafenoquine. This guide provides a comprehensive overview of the known biological activity of this compound on liver-stage malaria parasites, including its putative mechanism of action, a summary of its efficacy in the context of other 8-aminoquinolines, detailed experimental protocols for assessing liver-stage antimalarial activity, and visualizations of the key pathways and workflows.
Introduction to this compound and Liver-Stage Malaria
Malaria, a life-threatening disease caused by Plasmodium parasites, begins with a clinically silent liver stage of infection before the symptomatic blood stage. For P. vivax and P. ovale, a dormant form of the parasite, the hypnozoite, can persist in hepatocytes for weeks to years, causing relapsing infections.[6] The 8-aminoquinoline class of drugs, which includes this compound, primaquine, and tafenoquine, are unique in their ability to eradicate these liver-stage forms, a process known as radical cure.[7][8]
This compound (SN-13276) was one of the early 8-aminoquinolines developed and shown to be effective in preventing relapses of vivax malaria when used in combination with quinine.[3][9][10] However, due to the superior therapeutic index of the later-developed primaquine, this compound has largely been superseded in clinical use and research.[11] Nevertheless, understanding the biological activity of this compound provides valuable insights into the structure-activity relationships and mechanisms of the 8-aminoquinoline class.
Mechanism of Action
The precise molecular mechanism of action of this compound against liver-stage parasites has not been fully elucidated but is widely believed to follow the general mechanism attributed to 8-aminoquinolines.[4] This proposed mechanism is a two-step process that occurs within the host hepatocytes.
Step 1: Metabolic Activation: this compound, in its parent form, is likely a prodrug. Upon entering the liver, it is metabolized by host cell enzymes, primarily cytochrome P450 (CYP) monooxygenases (though monoamine oxidases may also play a role), into reactive intermediates.[4][11]
Step 2: Generation of Reactive Oxygen Species (ROS): These reactive metabolites are thought to undergo redox cycling, a process that generates significant amounts of reactive oxygen species, such as superoxide anions and hydrogen peroxide.[4][5] The accumulation of these ROS within the infected hepatocyte creates a state of severe oxidative stress.
The parasite-infected hepatocyte is particularly vulnerable to this oxidative onslaught, leading to damage of parasite macromolecules, including lipids, proteins, and nucleic acids, ultimately resulting in parasite death.[12]
Signaling Pathways
While specific signaling pathways directly targeted by this compound in either the parasite or the host cell have not been definitively identified, the induction of oxidative stress is known to impact numerous cellular signaling cascades.
-
Host Cell Apoptosis/Ferroptosis: High levels of ROS can trigger programmed cell death pathways in the host hepatocyte, which would be a terminal event for the developing parasite. The SLC7a11-GPX4 pathway, associated with ferroptosis, is known to be critical in controlling Plasmodium liver-stage infection.[13]
-
Parasite Stress Response Pathways: The parasite itself has mechanisms to counteract oxidative stress. The action of 8-aminoquinolines likely overwhelms these defenses.
Quantitative Data on Biological Activity
| Compound | Target Stage | Assay System | IC50 / Efficacy | Citation |
| This compound | Hypnozoites | P. vivax (clinical) | Effective in reducing relapse rate | [1][2] |
| Primaquine | Liver Schizonts | P. yoelii in vitro | 75.7 nM | [14] |
| Hypnozoites | P. vivax in vitro | EC50 between 0.1 - 1.0 µg/mL | [15] | |
| Liver Stages | P. falciparum in vivo | 60 mg/kg single dose effective | [16][17] | |
| Tafenoquine | Liver Stages | P. berghei in vivo | 5 times more potent than primaquine | [3] |
| Hypnozoites | P. vivax (clinical) | Single dose reduces relapse by ~70% | [8] |
Experimental Protocols
Detailed experimental protocols for specifically testing this compound are scarce in modern literature. However, the methodologies used to evaluate other 8-aminoquinolines, such as primaquine, are directly applicable. Below are generalized protocols for in vitro and in vivo assessment of liver-stage antimalarial activity.
In Vitro Liver-Stage Activity Assay
This assay is designed to determine the direct effect of a compound on the development of malaria parasites in hepatocytes.
Objective: To determine the IC50 of this compound against developing liver-stage schizonts.
Materials:
-
Hepatocytes: Primary human hepatocytes (PHHs) or hepatoma cell lines (e.g., HepG2).[18]
-
Plasmodium sporozoites (e.g., P. berghei for high-throughput screening or P. vivax for specific hypnozoite studies).[14][16]
-
Culture medium, plates (e.g., 384-well), and supplements.
-
This compound and control drugs (e.g., primaquine, atovaquone).
-
Reagents for immunofluorescence or luciferase-based detection.[14][16]
Procedure:
-
Cell Seeding: Plate hepatocytes in 384-well plates and culture until a confluent monolayer is formed.
-
Compound Addition: Prepare serial dilutions of this compound and add to the wells. Include appropriate controls (no drug, vehicle control, positive control drug).
-
Sporozoite Infection: Add a defined number of sporozoites to each well.
-
Incubation: Incubate the infected cells for a period sufficient for parasite development (e.g., 48-72 hours for P. berghei schizonts).
-
Readout:
-
Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies against parasite proteins (e.g., HSP70, UIS4) and a nuclear stain (e.g., DAPI). Image the plates using a high-content imager.
-
Luciferase Assay: If using luciferase-expressing parasites, add the luciferase substrate and measure luminescence.
-
-
Data Analysis: Quantify the number and size of parasites (immunofluorescence) or the luminescence intensity. Calculate the IC50 value by fitting the dose-response data to a suitable model.
In Vivo Causal Prophylaxis Assay
This assay assesses the ability of a compound to prevent the establishment of a blood-stage infection after sporozoite challenge.
Objective: To evaluate the prophylactic efficacy of this compound in a mouse model.
Materials:
-
Mice (e.g., C57BL/6 for rodent malaria, or humanized liver-chimeric mice for human malaria).[3][16][17]
-
Plasmodium sporozoites (e.g., luciferase-expressing P. berghei).
-
This compound and vehicle for administration.
-
In vivo imaging system (IVIS) for luciferase detection.
-
Materials for blood smear preparation and analysis.
Procedure:
-
Drug Administration: Administer this compound to mice via an appropriate route (e.g., oral gavage).
-
Sporozoite Challenge: Infect the mice with sporozoites via intravenous injection or mosquito bite.
-
Liver Burden Assessment (optional): At 48 hours post-infection, assess the parasite load in the liver using in vivo bioluminescence imaging.
-
Blood-Stage Monitoring: Starting from day 3 post-infection, monitor the mice for the presence of blood-stage parasites by examining Giemsa-stained blood smears.
-
Data Analysis: Determine the percentage of mice protected from blood-stage infection at each drug dose.
Conclusion
This compound is an 8-aminoquinoline with historical significance in the treatment of relapsing malaria, demonstrating its activity against the challenging liver stages of the parasite. Its mechanism of action is believed to be dependent on metabolic activation in the liver and the subsequent generation of parasiticidal reactive oxygen species. While specific quantitative data and detailed modern experimental protocols for this compound are lacking, the established methodologies for other 8-aminoquinolines provide a clear framework for its further investigation. Future studies could focus on re-evaluating this compound's activity using modern assay systems to precisely quantify its potency and to explore its effects on specific host and parasite signaling pathways, which could provide valuable insights for the development of new and improved antimalarial drugs targeting the liver stage.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | PVIVAX [vivaxmalaria.org]
- 3. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver stage treatment | PVIVAX [vivaxmalaria.org]
- 9. mmv.org [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen and mechanisms of inflammatory liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening the Global Health Priority Box against Plasmodium berghei liver stage parasites using an inexpensive luciferase detection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. malariaworld.org [malariaworld.org]
- 17. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
Pioneering Pentaquine: An In-depth Technical Guide to its Early Clinical Evaluation for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for effective antimalarial agents to combat the persistent threat of relapsing Plasmodium vivax malaria led to the investigation of a new 8-aminoquinoline derivative, Pentaquine (SN-13,276). Emerging from the intensive antimalarial drug development programs of World War II, this compound offered hope for a more effective and better-tolerated treatment to prevent the debilitating relapses characteristic of vivax malaria, a significant challenge for military personnel returning from endemic regions and for civilian populations worldwide. This technical guide provides a comprehensive overview of the early clinical studies and trials of this compound, focusing on the quantitative data, experimental protocols, and logical frameworks of these pioneering investigations.
I. Efficacy in Reducing Relapse Rates of Vivax Malaria
Early clinical trials of this compound primarily focused on its ability to provide a radical cure for vivax malaria by eradicating the persistent liver-stage hypnozoites, which are responsible for relapses. A significant portion of this research was conducted at the Stateville Penitentiary in Illinois, where inmate volunteers participated in controlled studies.
Key Clinical Efficacy Data
The following tables summarize the quantitative data from pivotal early studies on the efficacy of this compound in preventing relapses of vivax malaria.
Table 1: Relapse Rates in Controlled Studies of this compound for Vivax Malaria
| Study | Treatment Group | Dosage | Duration | No. of Patients | Relapse Rate |
| Alving et al., 1948[1] | This compound | 30 mg daily | 14 days | 24 | 8% |
| This compound + Quinine | 30 mg this compound + 2 g Quinine daily | 14 days | 24 | 4% | |
| Control (Quinine alone) | 2 g daily | 14 days | 24 | 58% | |
| Straus & Gennis, 1948[2] | This compound + Quinine | 60 mg this compound + 2 g Quinine daily | 14 days | 40 | 2.5% |
| Control (Quinine alone) | 2 g daily | 14 days | 55 | 40% |
Table 2: Comparative Efficacy of this compound and Pamaquine
| Study | Treatment Group | Dosage | Duration | No. of Patients | Relapse Rate |
| Alving et al., 1948[1] | This compound + Quinine | 30 mg this compound + 2 g Quinine daily | 14 days | 24 | 4% |
| Pamaquine + Quinine | 30 mg Pamaquine + 2 g Quinine daily | 14 days | 24 | 25% |
II. Toxicity and Safety Profile
A critical aspect of the early clinical evaluation of this compound was the characterization of its toxicity profile, a known concern with 8-aminoquinoline compounds.
Key Toxicity Findings
Clinical investigations revealed that this compound, particularly at higher doses, could induce hematologic and gastrointestinal side effects. The concurrent administration of quinine was found to mitigate some of these toxic effects.
Table 3: Reported Adverse Events in Early this compound Trials
| Study | Dosage | No. of Patients | Common Adverse Events | Severe Adverse Events (at higher doses) |
| Craige et al., 1948[3] | 60-120 mg daily | - | Abdominal cramps, anorexia, nausea, methemoglobinemia | Postural hypotension, bradycardia |
| Alving et al., 1948[1] | 30-60 mg daily with/without Quinine | 72 | Mild abdominal cramps, slight depression of hemoglobin | - |
III. Experimental Protocols
The early clinical trials of this compound were characterized by rigorous, controlled methodologies for their time, often involving healthy volunteers who were intentionally infected with malaria.
A. Study Population and Infection Protocol
-
Subjects: Healthy adult male volunteers, primarily inmates of the Stateville Penitentiary, were recruited for these studies. All volunteers provided informed consent to participate.
-
Malaria Strain: The Chesson strain of P. vivax, known for its high relapse rate, was predominantly used.
-
Infection Method: Volunteers were infected via the bites of heavily infected Anopheles quadrimaculatus mosquitoes. Each volunteer was typically bitten by 10 infected mosquitoes to ensure a consistent and potent infection.
B. Treatment and Observation Protocol
-
Pre-treatment Phase: Following infection, a pre-patent period was observed, and the development of parasitemia was confirmed by microscopic examination of blood smears.
-
Treatment Phase: Upon confirmation of a patent malaria infection, subjects were randomized to different treatment arms.
-
Drug Administration: this compound was administered orally, with or without concurrent administration of quinine sulfate. Dosages and treatment durations varied across studies to determine optimal efficacy and toxicity profiles.
-
Clinical Monitoring: Patients were closely monitored for clinical symptoms of malaria, including fever, and for any adverse effects of the medication.
-
-
Post-treatment Follow-up:
-
Parasitological Follow-up: Thick and thin blood smears were examined regularly (e.g., weekly) for an extended period (typically at least 6 months) to detect any recurrence of parasitemia, which would indicate a relapse.
-
Toxicity Assessment: Hematological parameters, including hemoglobin levels and methemoglobin concentrations, were monitored to assess toxicity.
-
IV. Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the relationships between different treatment components.
Conclusion
The early clinical studies of this compound were a landmark in the history of antimalarial drug development. They demonstrated the potential of 8-aminoquinolines to provide a radical cure for relapsing vivax malaria and laid the groundwork for the development of its successor, primaquine, which remains a cornerstone of malaria treatment today. While the ethical considerations of conducting research with prison populations have evolved significantly, the scientific rigor of these early trials provided invaluable data on the efficacy and toxicity of this important class of antimalarial compounds. The detailed methodologies and quantitative outcomes from these studies continue to be of relevance to researchers and drug development professionals in the ongoing fight against malaria.
References
Pentaquine Phosphate: A Physicochemical and Solubility Profile for Drug Development Professionals
An In-depth Technical Guide
Introduction
Pentaquine phosphate, an 8-aminoquinoline derivative, is a compound of interest within the sphere of antimalarial drug research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility of this compound phosphate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound phosphate, this guide also incorporates relevant information from the closely related and well-studied compound, primaquine phosphate, to provide a more complete predictive profile.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of an API is the cornerstone of successful drug development. These parameters influence everything from dissolution rate and absorption to stability and manufacturing processes. The key physicochemical properties of this compound phosphate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀N₃O₅P | [1] |
| Molecular Weight | 399.42 g/mol | [1][2] |
| CAS Number | 5428-64-8 | [2] |
| Appearance | Likely an orange crystalline powder (by analogy to Primaquine Phosphate) | [3] |
| Melting Point | Not available ("N/A") | [2] |
| pKa | Not experimentally determined. As an 8-aminoquinoline, it possesses basic nitrogen atoms and a phosphate group, suggesting multiple pKa values. | |
| LogP (calculated) | Not available for the phosphate salt. For the free base (this compound), a calculated LogP of 4.28750 has been reported. | [4] |
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. The solubility of this compound phosphate has not been extensively reported. However, based on the properties of the phosphate salt of the related compound, primaquine, a general solubility profile can be inferred.
| Solvent | Solubility | Source (by analogy to Primaquine Phosphate) |
| Water | Soluble (Primaquine diphosphate is soluble at 66 mg/mL) | [3] |
| Ethanol | Practically insoluble (Primaquine diphosphate) | [5] |
| DMSO | Soluble |
The solubility of ionizable compounds like this compound phosphate is highly dependent on the pH of the medium.[6][7] While a specific pH-solubility profile for this compound phosphate is not available, 8-aminoquinolines, being basic compounds, are generally expected to exhibit higher solubility in acidic environments where the amine groups are protonated.[6] The presence of the phosphate group will also influence the solubility profile across a range of pH values.
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical and solubility data. The following sections detail the general methodologies that would be employed to characterize this compound phosphate.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is the capillary melting point test, as outlined in various pharmacopeias.[8][9][10]
Methodology:
-
Sample Preparation: The this compound phosphate sample is finely powdered and thoroughly dried to remove any residual solvent.[11]
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 4-6 mm.[10]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate, typically around 1°C per minute, as it approaches the expected melting point.[8][9]
-
Observation: The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[8][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic molecule like this compound phosphate, determining the individual pKa values is essential for predicting its ionization state at different physiological pHs. Potentiometric titration is a widely used and reliable method for pKa determination.[12][13][14][15]
Methodology:
-
Solution Preparation: A solution of this compound phosphate of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH versus volume of titrant added).
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[16][17][18][19]
Methodology:
-
Sample Preparation: An excess amount of solid this compound phosphate is added to a known volume of the solvent (e.g., water, ethanol, DMSO, or a buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated, typically in a shaker bath, at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[17]
-
Sample Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of this compound phosphate in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Proposed Mechanism of Action and Logical Workflow
The precise mechanism of action for 8-aminoquinolines, including this compound, is not fully elucidated but is believed to involve a multi-step process targeting the malaria parasite, Plasmodium. The prevailing hypothesis suggests a two-step relay mechanism.[20][21]
-
Metabolic Activation: The parent 8-aminoquinoline compound is metabolized in the host's liver, primarily by cytochrome P450 enzymes (like CYP2D6), to form reactive, redox-active metabolites.[20]
-
Generation of Reactive Oxygen Species (ROS): These metabolites undergo redox cycling, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[20][22][23] This oxidative stress is thought to be a key factor in the antimalarial activity, causing damage to parasite macromolecules and disrupting essential cellular processes.
-
Interference with DNA Synthesis: There is also evidence to suggest that 8-aminoquinolines can interfere with the parasite's DNA replication and repair mechanisms, further contributing to its demise.[24]
Caption: Proposed mechanism of action for this compound Phosphate.
The following diagram illustrates the logical workflow for determining the key physicochemical properties of an API like this compound phosphate.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties and solubility of this compound phosphate. While specific experimental data for this compound is limited, a predictive profile has been constructed based on its chemical structure and by drawing analogies to the well-characterized 8-aminoquinoline, primaquine phosphate. The provided experimental protocols offer a roadmap for the comprehensive characterization of this compound phosphate, which is essential for its continued development as a potential antimalarial agent. The elucidation of its detailed mechanism of action remains an active area of research, with the generation of reactive oxygen species and interference with parasite DNA synthesis being the most plausible pathways. Further experimental investigation is warranted to fill the existing data gaps and to fully unlock the therapeutic potential of this compound phosphate.
References
- 1. This compound phosphate | C18H30N3O5P | CID 224629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound monophosphate | CAS#:5428-64-8 | Chemsrc [chemsrc.com]
- 3. Primaquine Phosphate - LKT Labs [lktlabs.com]
- 4. This compound | CAS#:86-78-2 | Chemsrc [chemsrc.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thinksrs.com [thinksrs.com]
- 9. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 10. pharmadekho.com [pharmadekho.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. enamine.net [enamine.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 21. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 22. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Pentaquine: A Deep Dive into its Role in Preventing Malarial Relapse
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Relapsing malaria, caused by the dormant liver-stage parasites of Plasmodium vivax and Plasmodium ovale known as hypnozoites, remains a significant obstacle to global malaria eradication efforts. While blood-stage schizonticides can effectively treat the acute symptoms of malaria, they are ineffective against these latent forms, leading to recurrent episodes of the disease weeks, months, or even years after the initial infection. The 8-aminoquinoline class of drugs are the only compounds clinically proven to possess activity against hypnozoites, a property referred to as "radical cure." Pentaquine, an early synthetic 8-aminoquinoline, played a pivotal role in the historical development of anti-relapse therapies and our understanding of the treatment of vivax malaria. This technical guide provides a comprehensive overview of this compound's mechanism of action, clinical efficacy in preventing relapse, and the experimental protocols used to evaluate its activity against the challenging hypnozoite stage of Plasmodium vivax.
Mechanism of Action: Targeting the Dormant Parasite
The precise mechanism of action of 8-aminoquinolines, including this compound, against hypnozoites is not fully elucidated but is understood to involve metabolic activation and the generation of reactive oxygen species (ROS).
Metabolic Activation: Like other 8-aminoquinolines such as primaquine and tafenoquine, this compound is a prodrug that requires bioactivation by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, in the liver. This metabolic process generates unstable, redox-active metabolites.
Generation of Reactive Oxygen Species: The active metabolites of this compound are thought to interfere with the parasite's mitochondrial electron transport chain. This disruption leads to the production of high levels of reactive oxygen species, inducing oxidative stress and ultimately causing parasite death. The dormant nature of the hypnozoite, with its reduced metabolic activity, presents a unique challenge for drug action, and the specific vulnerabilities of the hypnozoite to this oxidative assault are an area of ongoing research.
Conceptual Signaling Pathway for 8-Aminoquinoline Action:
Caption: Metabolic activation of this compound and subsequent generation of reactive oxygen species within the hypnozoite.
Clinical Efficacy in Preventing P. vivax Relapse
Early clinical investigations in the mid-20th century established this compound as an effective agent for preventing the relapse of vivax malaria. These studies, often conducted in returning military personnel and volunteers, laid the groundwork for the development of subsequent 8-aminoquinolines.
Quantitative Data from Historical Clinical Trials
While comprehensive datasets from these early trials are not always readily available in modern databases, published reports provide valuable insights into the efficacy of this compound.
| Study (Year) | Drug Regimen | Number of Patients | Relapse Rate with Treatment | Relapse Rate in Control Group | Follow-up Period |
| Straus and Gennis (1950)[1] | This compound (30 mg daily for 14 days) + Quinine (2 g daily for 14 days) | 50 | 2% | 90% (with Chloroquine alone) | Not specified |
Note: The control group in the Straus and Gennis (1950) study was treated with chloroquine, which is effective against the blood stages of malaria but has no effect on hypnozoites.
Experimental Protocols for Evaluating Anti-Hypnozoite Activity
The study of hypnozoites presents significant technical challenges due to their small size, low abundance, and the difficulty of maintaining long-term primary human hepatocyte cultures susceptible to P. vivax infection. The following outlines a general workflow and a specific protocol for assessing the activity of compounds like this compound against P. vivax liver stages, including hypnozoites.
General Experimental Workflow
Caption: A typical workflow for in vitro testing of anti-hypnozoite compounds.
Detailed Protocol: In Vitro P. vivax Liver Stage Assay and Immunofluorescence Staining
This protocol is a composite based on methodologies described for the in vitro culture of P. vivax liver stages.
1. Preparation of Primary Human Hepatocyte Cultures:
-
Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated multi-well plates (e.g., 96- or 384-well).
-
Cells are cultured in a specialized hepatocyte medium, and the medium is changed regularly to maintain cell viability and function.
2. P. vivax Sporozoite Infection:
-
Anopheles mosquitoes are fed on blood from a P. vivax-infected patient or a non-human primate model.
-
Salivary glands are dissected from infected mosquitoes, and sporozoites are isolated.
-
A defined number of sporozoites are added to the hepatocyte cultures.
3. Compound Administration:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the hepatocyte culture medium.
-
The compound-containing medium is added to the infected hepatocyte cultures at a specified time point post-infection (e.g., 24 hours for prophylactic activity or after several days to target established hypnozoites).
-
The medium is changed regularly with fresh compound-containing medium for the duration of the treatment period.
4. Immunofluorescence Staining for Parasite Visualization:
-
At the end of the incubation period (typically 7-14 days post-infection), the cells are fixed with a solution such as 4% paraformaldehyde.
-
The cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular parasites.
-
A blocking solution (e.g., PBS with bovine serum albumin) is added to reduce non-specific antibody binding.
-
Cells are incubated with a primary antibody that specifically recognizes a parasite protein. Common markers include:
-
HSP70 (Heat Shock Protein 70): Stains both developing schizonts and dormant hypnozoites.
-
UIS4 (Upregulated in Infective Sporozoites 4): A marker for the parasitophorous vacuole membrane surrounding the parasite.
-
LISP2 (Liver-Specific Protein 2): A marker specific for developing schizonts, allowing for differentiation from hypnozoites.
-
-
After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) that recognizes the primary antibody is added.
-
The cell nuclei are counterstained with a fluorescent DNA dye such as DAPI or Hoechst.
5. Imaging and Data Analysis:
-
The stained plates are imaged using a high-content automated microscope.
-
Image analysis software is used to identify and quantify the number and size of schizonts and hypnozoites based on their fluorescence signals and morphology.
-
The effect of the compound is determined by comparing the number of parasites in treated wells to untreated control wells.
The Complex Signaling of Hypnozoite Dormancy and Reactivation
The molecular mechanisms governing the decision of a sporozoite to either develop into a schizont or enter a dormant hypnozoite state, and the subsequent reactivation of these hypnozoites, are not fully understood. Current research points to a complex interplay of epigenetic regulation, host-parasite interactions, and parasite-intrinsic signaling pathways. A simple linear signaling cascade has not been defined, but a conceptual model of the key regulatory layers can be constructed.
Conceptual Diagram of Hypnozoite Fate Regulation:
Caption: Key regulatory inputs influencing hypnozoite dormancy and reactivation.
Conclusion and Future Directions
This compound, as one of the earliest 8-aminoquinolines, was instrumental in establishing the principle of radical cure for P. vivax malaria. While it has been largely superseded by primaquine and the more recently developed tafenoquine due to toxicity concerns, its study provided foundational knowledge. The development of advanced in vitro culture systems and molecular tools is now enabling a deeper understanding of hypnozoite biology. Future research will likely focus on elucidating the precise signaling pathways that control hypnozoite dormancy and reactivation, which could lead to the identification of novel drug targets for the next generation of anti-relapse therapies. A "wake and kill" strategy, where hypnozoites are first induced to reactivate and then targeted with schizonticidal drugs, is an attractive future possibility that hinges on a more complete understanding of these intricate biological processes.
References
The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers
The 8-aminoquinoline class of drugs remains a cornerstone in the fight against malaria, particularly in the context of radical cure and transmission-blocking strategies. This technical guide provides an in-depth overview of the core characteristics of these compounds, tailored for researchers, scientists, and drug development professionals.
Introduction to 8-Aminoquinolines
The 8-aminoquinolines are a class of synthetic antimalarial compounds characterized by a quinoline ring substituted with an amino group at the 8-position. Historically, this class of drugs has been pivotal in antimalarial therapy, with primaquine being the first widely used drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. More recently, tafenoquine has emerged as a long-acting alternative. Their unique ability to target the dormant liver-stage hypnozoites of relapsing malaria species makes them indispensable for malaria eradication efforts.[1][2][3]
Mechanism of Action
The precise mechanism of action of 8-aminoquinolines is complex and involves metabolic activation to exert their antimalarial effects. The current understanding points towards a two-step biochemical relay.[1][4]
Step 1: Metabolic Activation: 8-aminoquinolines are prodrugs that require metabolism by host enzymes, primarily the cytochrome P450 2D6 (CYP2D6), to generate their active metabolites.[5][6][7] This metabolic process, which involves hydroxylation of the quinoline ring, is crucial for their activity against liver-stage parasites.[5][7] Genetic polymorphisms in the CYP2D6 gene can lead to variations in metabolic activity, impacting the efficacy of the drug in different individuals.[6][8]
Step 2: Generation of Reactive Oxygen Species (ROS): The active metabolites of 8-aminoquinolines are redox-active compounds. They undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[1][4] This oxidative stress is believed to be the primary mechanism of parasite killing, disrupting essential cellular processes within the parasite.[4]
Figure 1: Proposed mechanism of action for 8-aminoquinoline antimalarials.
Quantitative Data on In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data for prominent 8-aminoquinolines, providing a comparative overview of their activity and pharmacokinetic profiles.
Table 1: In Vitro Activity of 8-Aminoquinolines against Plasmodium falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Primaquine | D6 | ~500-1000 | [9] |
| Primaquine | W2 | ~500-1000 | [9] |
| WR 249420 | Multiple | 50-100 | [9][10] |
| WR 251855 | Multiple | 50-100 | [9][10] |
| WR 266848 | Multiple | 50-100 | [9][10] |
| WR 268499 | Multiple | 50-100 | [9][10] |
| WR 268658 | Multiple | 50-100 | [9][10] |
| WR 242511 | Multiple | 50-100 | [9][10] |
Table 2: In Vitro Activity against P. vivax Liver Stages
| Compound | Activity | Observation | Reference |
| Primaquine | Hypnozonticidal | Activity demonstrated in an extended in vitro assay. | [11][12] |
| Tafenoquine | Hypnozonticidal | Activity demonstrated in an extended in vitro assay. | [11][12] |
| Primaquine + Chloroquine | Synergistic | Increased potency against hypnozoites. | [11][12] |
| Tafenoquine + Chloroquine | Synergistic | Increased potency against hypnozoites. | [11][12] |
Table 3: Pharmacokinetic Parameters of Primaquine and Tafenoquine in Humans
| Parameter | Primaquine | Tafenoquine | Reference |
| Absorption | |||
| Tₘₐₓ (hours) | 1-3 | ~12 | [13] |
| Distribution | |||
| Vd/F (L) | ~250 | 915 | [14] |
| Metabolism | |||
| Primary Enzyme | CYP2D6 | CYP2D6 (lesser extent) | [5][6] |
| Elimination | |||
| t₁/₂ (hours) | 4-7 | ~14-16 days | [13] |
| CL/F (L/hr) | ~30-60 | 2.96 | [14] |
Table 4: Clinical Efficacy of Tafenoquine for P. vivax Relapse Prevention
| Trial | Treatment Arm | Efficacy (Relapse-free at 6 months) | Reference |
| DETECTIVE (Phase III) | Tafenoquine (300mg single dose) + Chloroquine | 62.4% | [15] |
| DETECTIVE (Phase III) | Placebo + Chloroquine | 27.7% | [15] |
| Phase IIb | Tafenoquine (400mg x 3 days) | 100% (at Day 120) | [2][16] |
| Phase IIb | Chloroquine + Primaquine (14 days) | 95% (at Day 120) | [2][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 8-aminoquinoline activity and toxicity. The following sections outline key experimental protocols.
In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.[17][18]
Objective: To quantify the inhibition of parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[17][19]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Human erythrocytes
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation: Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension with complete culture medium.[19]
-
Drug Plating: Test compounds and control drugs are serially diluted and added to the wells of a 96-well plate.
-
Incubation: 180 µL of the parasite culture is added to each well containing 20 µL of the diluted compound. The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[19]
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour.[19]
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Assessment: Murine Malaria Model (4-Day Suppressive Test)
Animal models are essential for evaluating the in vivo efficacy of antimalarial drug candidates.[20] The 4-day suppressive test in Plasmodium berghei-infected mice is a standard primary screen.[21][22]
Objective: To determine the in vivo antimalarial activity of a test compound by measuring the reduction in parasitemia in infected mice.
Materials:
-
CD1 or Swiss Webster mice
-
Plasmodium berghei (e.g., ANKA strain)
-
Test compound and vehicle control
-
Saline
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection: On day 0, mice are infected intravenously or intraperitoneally with 1 x 10⁷ P. berghei-infected erythrocytes.[22]
-
Treatment: Treatment with the test compound (administered orally or subcutaneously) begins 2-4 hours post-infection and continues daily for four consecutive days (day 0 to day 3). A control group receives the vehicle alone.[21][22]
-
Parasitemia Measurement: On day 4, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percent inhibition of parasite growth. The effective dose that reduces parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined by testing a range of doses.
Assessment of Hemolytic Toxicity
A critical aspect of 8-aminoquinoline development is the evaluation of their potential to induce hemolysis, particularly in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[23][24]
Objective: To assess the hemolytic potential of an 8-aminoquinoline compound in vitro.
Materials:
-
Fresh human red blood cells (from G6PD-normal and G6PD-deficient donors, if available)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., phenylhydrazine)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Red blood cells are washed three times with PBS to remove plasma and buffy coat. A 2% erythrocyte suspension is prepared in PBS.
-
Incubation: The erythrocyte suspension is incubated with various concentrations of the test compound at 37°C for a specified period (e.g., 24 hours).
-
Hemolysis Measurement: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a lytic agent).
Experimental and Drug Discovery Workflow
The development of new 8-aminoquinoline antimalarials follows a structured workflow, from initial screening to preclinical development.
Figure 2: A typical workflow for the discovery and development of new 8-aminoquinoline antimalarials.
Conclusion
The 8-aminoquinoline class of antimalarials remains a critical tool in the global effort to eliminate malaria. A thorough understanding of their mechanism of action, efficacy, and potential for toxicity is paramount for the development of new, safer, and more effective drugs in this class. The experimental protocols and workflows outlined in this guide provide a framework for researchers to advance the discovery and development of the next generation of 8-aminoquinoline antimalarials.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro. — MORU Tropical Health Network [tropmedres.ac]
- 12. ctegd.uga.edu [ctegd.uga.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. mmv.org [mmv.org]
- 15. gsk.com [gsk.com]
- 16. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. mmv.org [mmv.org]
- 22. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Pentaquine in Plasmodium falciparum: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific molecular targets of pentaquine in Plasmodium falciparum is limited in contemporary literature. The following guide is based on the well-established mechanisms of action of its close structural analog, primaquine, and the broader 8-aminoquinoline class of antimalarials. The proposed targets and pathways for this compound are therefore inferred from studies on these related compounds.
Executive Summary
This compound is an 8-aminoquinoline antimalarial drug, a class of compounds vital for their activity against liver stages and gametocytes of Plasmodium species.[1][2] While its precise molecular interactions within the parasite are not fully elucidated, the mechanism of action is widely understood to be multifactorial, primarily revolving around two interconnected processes: the disruption of mitochondrial function and the induction of overwhelming oxidative stress.[3] Unlike many blood-stage antimalarials that have a single, well-defined target, this compound's activity is likely mediated by its redox-active metabolites, which interfere with multiple essential parasite pathways.[3][4] This guide details these putative molecular targets and pathways, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for investigating these mechanisms, and offers visual representations of the key processes.
Core Molecular Targets and Mechanisms of Action
The antimalarial activity of this compound against P. falciparum is not attributed to a single target but rather to a cascade of cellular disruption initiated by its metabolites. The two primary proposed mechanisms are:
Disruption of Mitochondrial Electron Transport Chain (mtETC)
The P. falciparum mitochondrion is an essential organelle and a validated drug target.[5][6] During the asexual blood stage, its primary role is not ATP production via oxidative phosphorylation but to serve as an electron sink for critical biosynthetic pathways.[7]
-
Primary Target: The parasite's mitochondrial electron transport chain (mtETC), specifically its role in recycling ubiquinone.
-
Mechanism: this compound's metabolites are believed to interfere with electron flow through the mtETC. A critical function of the mtETC in blood-stage P. falciparum is to regenerate ubiquinone, which is the essential co-substrate for dihydroorotate dehydrogenase (DHODH) .[7] DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite's DNA and RNA synthesis.[7] By disrupting the mtETC, this compound effectively starves the parasite of the necessary building blocks for nucleic acid production, leading to growth arrest.
Caption: this compound inhibits the mtETC, blocking ubiquinone recycling required by DHODH.
Induction of Oxidative Stress
8-aminoquinolines are potent redox-cycling compounds that generate reactive oxygen species (ROS), leading to a state of severe oxidative stress that the parasite cannot overcome.[8][9]
-
Primary Target: The parasite's redox homeostasis machinery.
-
Mechanism: Metabolites of this compound undergo redox cycling, a process that consumes cellular reducing equivalents (like NADH or NADPH) and generates large quantities of ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[4] This surge in ROS overwhelms the parasite's antioxidant defenses (e.g., the glutathione and thioredoxin systems). The excess ROS indiscriminately damages vital cellular components, including lipids (via lipid peroxidation), proteins, and nucleic acids, ultimately leading to parasite death.[8][10] This mechanism is also responsible for the hemolytic toxicity observed in G6PD-deficient individuals, who lack sufficient NADPH to counter the oxidative challenge.[2]
Caption: this compound metabolites generate ROS, overwhelming parasite defenses and causing lethal damage.
Quantitative Data Summary
| Compound | P. falciparum Strain(s) | Average IC₅₀ (nM) | Primary Reference(s) |
| This compound | 3D7, Dd2, etc. | Data Not Available | - |
| Primaquine | Panel of 7 clones | >1000 | [2][11] |
| WR 238605 (Tafenoquine analog) | Panel of 7 clones | 65 | [2][11] |
| WR 242511 | Panel of 7 clones | 85 | [2][11] |
| WR 250593 | Panel of 7 clones | 70 | [2][11] |
Note: IC₅₀ (50% inhibitory concentration) values indicate the concentration of a drug required to inhibit 50% of parasite growth in vitro.
Detailed Experimental Protocols
Investigating the molecular targets of this compound involves a suite of in vitro assays.
In Vitro Parasite Growth Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of this compound required to inhibit parasite growth. The SYBR Green I-based fluorescence assay is a common, reliable method.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes (O+) at 2-4% hematocrit in RPMI-1640 medium supplemented with Albumax II or human serum.
-
Drug Plating: Prepare serial dilutions of this compound in a 96-well microplate.
-
Assay Initiation: Add synchronized ring-stage parasites (0.5-1% parasitemia, 2% hematocrit) to the drug-plated wells. Include drug-free wells (positive control) and uninfected erythrocytes (negative control).
-
Incubation: Incubate plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add lysis buffer containing the fluorescent DNA dye SYBR Green I to each well. Incubate in the dark for 1 hour.
-
Data Acquisition: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Analysis: Subtract background fluorescence from uninfected erythrocytes. Plot the percentage of growth inhibition against the log of drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound using the SYBR Green I assay.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses mitochondrial disruption by measuring the membrane potential, which collapses when the mtETC is inhibited.
-
Parasite Preparation: Use late trophozoite/early schizont stage parasites, as their mitochondrial activity is more robust.
-
Drug Treatment: Incubate parasites with varying concentrations of this compound (and a positive control like atovaquone or FCCP) for a defined period (e.g., 1-4 hours).
-
Staining: Add a potentiometric fluorescent dye such as JC-1 or TMRM to the parasite suspension. Incubate according to the dye manufacturer's instructions.
-
Data Acquisition: Analyze the parasite population using a flow cytometer or fluorescence microscope.
-
JC-1: In healthy mitochondria, JC-1 forms aggregates emitting red fluorescence. Upon ΔΨm collapse, it reverts to monomers emitting green fluorescence. The ratio of red to green fluorescence is measured.
-
TMRM: This dye accumulates in active mitochondria, and the fluorescence intensity is directly proportional to the ΔΨm.
-
-
Analysis: Quantify the shift in fluorescence, indicating a loss of mitochondrial membrane potential in drug-treated parasites compared to untreated controls.
Intracellular ROS Detection Assay
This protocol measures the generation of reactive oxygen species following drug treatment.
-
Parasite Preparation: Isolate late-stage trophozoites from culture.
-
Drug Treatment: Incubate parasites with this compound for 1-2 hours. Include a no-drug control and a positive control (e.g., H₂O₂).
-
Probe Loading: Add a ROS-sensitive fluorescent probe, such as CellROX Deep Red or CM-H₂DCFDA, to the parasite suspension. Incubate for 30-60 minutes in the dark.
-
Data Acquisition: Measure the fluorescence intensity of individual parasites using a flow cytometer.
-
Analysis: Compare the geometric mean fluorescence intensity of the this compound-treated population to the control populations to quantify the increase in intracellular ROS.
References
- 1. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DailyMed - PRIMAQUINE PHOSPHATE tablet [dailymed.nlm.nih.gov]
- 4. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]
- 5. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Oxidative Stress in Malaria [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Safety of 8-aminoquinoline antimalarial medicines [who.int]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Pentaquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro culture of Plasmodium falciparum and the subsequent evaluation of the antimalarial efficacy of Pentaquine, an 8-aminoquinoline compound. The protocols detailed below are based on established methodologies for testing antimalarial drug candidates.
Introduction to In Vitro Antimalarial Testing
The in vitro cultivation of the erythrocytic stages of Plasmodium falciparum is a cornerstone of antimalarial drug discovery and development. It allows for the controlled assessment of a compound's efficacy against the parasite, providing crucial data on its potency and mechanism of action before advancing to preclinical and clinical studies. Standard assays measure parasite growth inhibition and cytotoxicity to determine a compound's therapeutic index.
Mechanism of Action of 8-Aminoquinolines
The precise mechanism of action for 8-aminoquinolines like this compound is not fully elucidated but is believed to involve two primary pathways:
-
Disruption of Mitochondrial Electron Transport: These compounds can interfere with the parasite's mitochondrial electron transport chain (mETC), a critical pathway for pyrimidine biosynthesis in the blood stages of Plasmodium falciparum. Inhibition of the mETC leads to a collapse of the mitochondrial membrane potential and ultimately parasite death.
-
Induction of Oxidative Stress: 8-aminoquinolines are thought to generate reactive oxygen species (ROS) within the parasite. This increase in oxidative stress can damage parasite lipids, proteins, and nucleic acids, contributing to its demise. Quinolone-based antimalarials are known to inhibit the detoxification of heme, a byproduct of hemoglobin digestion, which further exacerbates oxidative stress.[1][2]
Key In Vitro Efficacy Assays
Several robust and high-throughput methods are available to assess the in vitro efficacy of antimalarial compounds. The most common assays include:
-
SYBR Green I-Based Fluorescence Assay: This assay relies on the intercalation of the SYBR Green I dye into the DNA of the parasite. As mature red blood cells are anucleated, the resulting fluorescence is directly proportional to parasite proliferation.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase. The level of pLDH activity correlates with the number of viable parasites.
-
Microscopy-Based Assays: Direct microscopic examination of Giemsa-stained blood smears allows for the morphological assessment of parasite viability and the counting of schizonts to determine growth inhibition.
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of Plasmodium falciparum
This protocol describes the standard method for the continuous culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, K1)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Candle jar (optional)
-
37°C incubator
-
Sterile culture flasks
Procedure:
-
Prepare the Complete Culture Medium and warm it to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640 to remove the buffy coat.
-
Initiate the culture by adding parasitized erythrocytes to fresh, washed erythrocytes in a culture flask with CCM to achieve a starting parasitemia of 0.5% and a hematocrit of 5%.
-
Place the culture flask in a modular incubation chamber and flush with the gas mixture or place it in a candle jar.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily. Monitor parasitemia by preparing thin blood smears and staining with Giemsa.
-
Split the culture as needed to maintain a parasitemia between 1-5%.
Protocol 2: SYBR Green I-Based Drug Susceptibility Assay
This protocol details the use of the SYBR Green I fluorescence assay to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Complete Culture Medium (CCM)
-
96-well black microtiter plates, sterile
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock)
Procedure:
-
Prepare serial dilutions of this compound in CCM in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well of the 96-well black plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., Chloroquine) as a positive control.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
After incubation, add 100 µL of lysis buffer containing a final concentration of 1x SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.
Protocol 3: Parasite Lactate Dehydrogenase (pLDH) Assay
This protocol describes an alternative method for assessing this compound efficacy by measuring pLDH activity.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution
-
Complete Culture Medium (CCM)
-
96-well microtiter plates, sterile
-
Lysis buffer (as in Protocol 2)
-
Malstat Reagent
-
NBT/PES solution
Procedure:
-
Prepare the drug dilutions and parasite plates as described in steps 1-4 of the SYBR Green I assay.
-
After 72 hours of incubation, lyse the cells by freeze-thawing the plate.
-
In a new 96-well plate, add a sample of the lysate from each well.
-
Add the pLDH assay mixture (Malstat and NBT/PES) to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at ~650 nm using a microplate reader.
-
Calculate the IC50 value as described for the SYBR Green I assay.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, Vero)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well clear microtiter plates, sterile
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of Primaquine Against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (µM) | Assay Method | Reference |
| Primaquine | 3D7 (Chloroquine-sensitive) | ~9.37 | SYBR Green I | [3] |
| Primaquine | Dd2 (Chloroquine-resistant) | - | - | - |
| Primaquine | K1 (Chloroquine-resistant) | - | - | - |
Note: Specific IC50 values for this compound against these strains were not found in the initial literature search. The value for Primaquine against the 3D7 strain is provided for context.
Table 2: In Vitro Cytotoxicity of Primaquine Against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Assay Method | Reference |
| Primaquine | HepG2 | ~180 µg/mL | MTT | [4] |
| Primaquine | BGM | ~263 µg/mL | MTT | [4] |
| Primaquine | Vero | - | - | - |
Note: Specific CC50 values for this compound against these cell lines were not found in the initial literature search. The values for Primaquine are provided for context. The conversion of µg/mL to µM depends on the molecular weight of Primaquine diphosphate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for 8-aminoquinolines and the experimental workflows for the efficacy assays.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the SYBR Green I efficacy assay.
Caption: Workflow for the pLDH efficacy assay.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System [mdpi.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Plasmodium falciparum mitochondrial complex III, the target of atovaquone, is essential for progression to the transmissible sexual stages | bioRxiv [biorxiv.org]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Pentaquine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaquine is an 8-aminoquinoline antimalarial agent. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development and optimal use. In vivo studies in animal models are indispensable for characterizing these processes before human clinical trials. This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic studies of this compound, with a focus on murine models, which are frequently employed in early drug discovery due to their physiological similarities to humans, accessibility, and versatility.[1] While specific pharmacokinetic data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for the 8-aminoquinoline class of compounds, particularly Primaquine.[2][3]
I. Animal Models
The selection of an appropriate animal model is a crucial first step in pharmacokinetic studies.[4] Murine models, including mice and rats, are commonly used for initial in vivo assessments of antimalarial drug candidates.[1]
Table 1: Recommended Animal Models for this compound Pharmacokinetic Studies
| Animal Model | Strain | Rationale for Use | Key Considerations |
| Mouse | CD1 (Outbred) | Commonly used for pharmacokinetic and safety profiling of new compounds due to genetic heterogeneity.[1] | Outbred nature can lead to higher inter-individual variability. |
| NMRI (Outbred) | Susceptible to Plasmodium berghei infection, making it suitable for combined pharmacokinetic/pharmacodynamic (PK/PD) studies.[1] | Similar to CD1 mice, variability can be a factor. | |
| C57BL/6 (Inbred) | Well-characterized genetic background reduces variability. Often used in metabolism studies. | May have different metabolic enzyme profiles compared to outbred strains. | |
| Humanized Mice | Engrafted with human hepatocytes or immune cells; useful for predicting human-specific metabolism and efficacy.[1] | More complex and costly to generate and maintain. | |
| Rat | Sprague-Dawley | Larger size allows for serial blood sampling from a single animal, reducing the number of animals required. | Metabolic differences compared to mice and humans may exist. |
II. Experimental Protocols
The following are detailed protocols for key experiments in an in vivo pharmacokinetic study of this compound.
Protocol 1: this compound Administration
Objective: To administer a precise dose of this compound to the selected animal model.
Materials:
-
This compound phosphate
-
Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water)
-
Analytical balance
-
Vortex mixer or sonicator
-
Oral gavage needles (for mice and rats) or appropriate syringes and needles for intravenous/intraperitoneal injection
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of each animal.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound phosphate.
-
Dissolve or suspend the compound in the chosen vehicle to achieve the final desired concentration. Ensure homogeneity by vortexing or sonicating.
-
Prepare a fresh formulation on the day of dosing.
-
-
Animal Dosing:
-
Weigh each animal immediately before dosing.
-
For oral administration (p.o.), draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle. Gently restrain the animal and administer the dose directly into the stomach.
-
For intravenous (i.v.) or intraperitoneal (i.p.) administration, use a sterile syringe and needle to inject the formulation into the tail vein or the peritoneal cavity, respectively.
-
-
Record Keeping: Record the animal ID, body weight, dose administered, route of administration, and time of dosing for each animal.
Protocol 2: Blood Sample Collection
Objective: To collect serial blood samples to determine the concentration-time profile of this compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Lancets or fine-gauge needles for sparse sampling (e.g., saphenous or tail vein)
-
Syringes and larger gauge needles for terminal bleed (cardiac puncture)
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
Sampling Time Points: A typical sparse sampling schedule for a pharmacokinetic study in mice might include time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For terminal bleeds, separate groups of animals would be used for each time point.
-
Sparse Sampling (e.g., Saphenous Vein):
-
Anesthetize the mouse lightly.
-
Puncture the saphenous vein with a lancet or needle and collect a small volume of blood (e.g., 20-50 µL) into an EDTA-coated capillary tube.
-
Immediately transfer the blood to a microtube and place it on ice.
-
-
Terminal Bleed (Cardiac Puncture):
-
At the designated time point, deeply anesthetize the animal.
-
Perform a cardiac puncture using a syringe to collect the maximum possible blood volume.
-
Euthanize the animal immediately following the procedure without recovery from anesthesia.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled storage tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 3: Bioanalytical Method for this compound Quantification
Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
-
This compound analytical standard and a suitable internal standard (IS)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
96-well plates or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards and QCs by spiking known concentrations of this compound into blank animal plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC in a 96-well plate or microtube, add 150 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples (e.g., at 4,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto the LC-MS/MS system.
-
Separate this compound and the IS from endogenous plasma components using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound will need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
III. Data Presentation
Table 2: Representative Plasma Pharmacokinetic Parameters of S-(+)-Primaquine and R-(-)-Primaquine in Male Albino ND4 Swiss Mice Following a Single 45 mg/kg Oral Dose [2][3]
| Parameter | S-(+)-Primaquine (SPQ) | R-(-)-Primaquine (RPQ) |
| Tmax (h) | 1.0 | 0.5 |
| Cmax (µg/mL) | Data not specified | Data not specified |
| AUC0-last (µg·h/mL) | 1.6 | 0.6 |
| T1/2 (h) | 1.9 | 0.45 |
Note: Cmax values were not explicitly provided in the referenced source.
IV. Visualizations
Experimental Workflow
The overall workflow for an in vivo pharmacokinetic study of this compound can be visualized as follows:
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Putative Metabolic Pathway
This compound, as an 8-aminoquinoline, is expected to undergo metabolism primarily in the liver, mediated by Cytochrome P450 (CYP) enzymes.[5] Based on the known metabolism of Primaquine, the key metabolic steps likely involve hydroxylation and subsequent oxidation. The human CYP2D6 enzyme is known to be crucial for the activation of Primaquine, and it is plausible that a homologous enzyme in animal models plays a similar role for this compound.[5]
Caption: Putative metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metabolism of 8-aminoquinoline antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pentaquine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is critical. Pentaquine, an 8-aminoquinoline derivative, requires robust analytical methods for quality control and research purposes. This document provides detailed protocols and performance data for the analysis of this compound and its close structural analog, Primaquine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methods outlined are suitable for assay, impurity determination, and quality control of pharmaceutical dosage forms.
General HPLC Workflow
The diagram below illustrates the typical workflow for HPLC analysis, from initial sample preparation to final data processing and analysis.
Caption: General experimental workflow for HPLC analysis.
Experimental Protocols
The following protocols are based on validated methods for Primaquine, which can be adapted for this compound analysis due to their structural similarity.
Protocol 1: Isocratic RP-HPLC Method for Pharmaceutical Tablets
This protocol is adapted from a method developed for the quantitative determination of Primaquine in extended-release tablets.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: RP-C18, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, 1 M perchloric acid, and water in a ratio of 33:6:1:87 (v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV at 254 nm.[1]
-
Data Acquisition: CLASS-VP 6.14 software or equivalent.[1]
2. Preparation of Solutions:
-
Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve 20 mg of this compound (or Primaquine) reference standard in purified water in a 100 mL volumetric flask.[1]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations in the desired range (e.g., 10, 16, 20, 24, and 30 µg/mL).[1]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder a set number of tablets (e.g., 20) to ensure homogeneity.[2]
-
Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (water), sonicate to dissolve the API, and dilute to the final volume.
-
Filter an aliquot of the solution through a 0.45 µm filter into an HPLC vial before injection.[3]
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[3]
-
Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
-
Run bracketing standards at regular intervals (e.g., after every 9-10 sample injections) to ensure system stability.[3]
Protocol 2: UPLC-DAD Method for Rapid Analysis
This protocol is based on a method for the simultaneous quantification of Chloroquine and Primaquine, offering a faster analysis time.[2]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: An ultra-performance liquid chromatography system with a Diode Array Detector (DAD).[2]
-
Column: Hypersil C18, 50 x 2.1 mm, 1.9 µm particle size.[2]
-
Mobile Phase:
-
Elution: Gradient elution (specific gradient profile should be optimized).
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 7.0 µL.[2]
-
Detection: DAD at 260 nm, with spectra recorded from 200-400 nm for peak identification.[2]
2. Preparation of Solutions:
-
Follow the procedures outlined in Protocol 1 for preparing standard and sample solutions, using the mobile phase or a suitable diluent.
3. Sample Preparation (from Tablets):
-
Prepare sample solutions from powdered tablets as described in Protocol 1 to a suitable target concentration.[2]
Data Presentation: Method Performance Parameters
The following table summarizes the quantitative performance data from various validated HPLC and UPLC methods for Primaquine analysis. These parameters indicate the reliability, sensitivity, and accuracy of the methods.
| Parameter | Method 1 (RP-HPLC)[1] | Method 2 (UPLC-DAD)[2] | Method 3 (HPLC-DAD-UV)[4] | Method 4 (UHPLC-MS/MS)[5] |
| Stationary Phase | RP-C18A Merck (150x4.6 mm, 5 µm) | Hypersil C18 (50x2.1 mm, 1.9 µm) | Cyanopropyl (250x4.6 mm, 5 µm) | Hypersil GOLD aQ C18 (100x2.1 mm, 1.9 µm) |
| Mobile Phase | ACN:MeOH:1M HCLO4:H2O (33:6:1:87) | A: ACN; B: 0.1% aq. TEA, pH 3.0 | ACN:10mM Ammonium Acetate, pH 3.8 (45:55) | A: 0.1% FA in MeOH:H2O (40:60); B: 0.1% FA in ACN (80:20) |
| Detection | UV at 254 nm | DAD at 260 nm | DAD at 264 nm | Tandem Mass Spectrometry (MS/MS) |
| Retention Time (RT) | Not specified | ~2.6 min (HPLC), ~1.0 min (UPLC) | Not specified | 1.6 min |
| Linearity Range | 10 - 30 µg/mL | Not specified | Not specified | 25 - 1500 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 | Not specified | Not specified |
| LOD | Not specified | 0.007 mg/mL (7 µg/mL) | 1.0 ng/mL | Not specified |
| LOQ | Not specified | 0.022 mg/mL (22 µg/mL) | 3.5 ng/mL | Not specified |
| Accuracy (Recovery) | Not specified | 98.11% - 99.83% | Not specified | 78% - 95% (in plasma) |
| Precision (CV %) | Not specified | < 2.0% | Not specified | Within acceptance criteria |
ACN: Acetonitrile; MeOH: Methanol; HCLO4: Perchloric Acid; H2O: Water; TEA: Triethylamine; FA: Formic Acid.
These methods demonstrate the versatility of HPLC for the analysis of 8-aminoquinolines like this compound and Primaquine. The choice of method depends on the specific application, whether for routine quality control in a pharmaceutical setting, which may favor a simple isocratic HPLC-UV method, or for pharmacokinetic studies requiring the high sensitivity of a UHPLC-MS/MS method.[4][5] All methods show excellent linearity, precision, and accuracy, making them suitable for their intended purpose.[2][6]
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Assessing Pentaquine's Effect on Gametocyte Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of the gametocytocidal activity of Pentaquine, an 8-aminoquinoline compound, against the sexual stages of Plasmodium falciparum. Accurate evaluation of a compound's ability to eliminate mature gametocytes is a critical step in the development of transmission-blocking antimalarial drugs. The following protocols describe the culture of P. falciparum gametocytes and two robust methods for quantifying their viability after drug treatment: an ATP bioluminescence assay and a dual gamete formation assay.
Quantitative Data Summary
While specific quantitative data on the gametocytocidal activity of this compound is not extensively available in the public domain, the following table includes data for the well-characterized 8-aminoquinoline, Primaquine, which can be used as a positive control in the described assays. The potency of this compound should be determined experimentally by following the protocols outlined below.
| Compound | Assay Type | Target Stage | IC50 Value | Reference |
| This compound | To be determined | Mature Gametocytes (Stage V) | To be determined experimentally | - |
| Primaquine | ATP Bioluminescence | Mature Gametocytes (Stage V) | ~20.9 µM | [1] |
| Primaquine | Flow Cytometry-based | Stage IV Gametocytes | ~18.9 µM | [2] |
| Methylene Blue | ATP Bioluminescence | Mature Gametocytes (Stage V) | ~0.4 µM | [1] |
| Epoxomicin | AlamarBlue Viability | Mature Gametocytes | ~1.42 nM | [3][4] |
Note: IC50 values can vary depending on the parasite strain, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum Gametocytes
A reliable supply of mature, functional gametocytes is essential for assessing the efficacy of transmission-blocking compounds. This protocol describes a standard method for inducing and culturing P. falciparum gametocytes.[2][5][6][7]
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 µg/mL gentamicin)
-
N-acetylglucosamine (NAG)
-
Hypoxic gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Centrifuge
-
Microscope
Procedure:
-
Initiation of Gametocyte Production:
-
Start with a high-parasitemia asexual culture of P. falciparum (5-10% parasitemia).
-
Induce gametocytogenesis by maintaining the culture at a high parasitemia for 48-72 hours without dilution. Stress induction is a key factor in promoting the switch from asexual to sexual development.
-
-
Elimination of Asexual Stages:
-
On day 0 of gametocyte culture, treat the culture with 50 mM N-acetylglucosamine (NAG) for 48 hours to eliminate the asexual stages.
-
Change the medium daily after the NAG treatment.
-
-
Gametocyte Maturation:
-
Maintain the culture in complete culture medium at a 2% hematocrit.
-
Change the medium daily to remove metabolic waste and provide fresh nutrients.
-
Incubate the culture flasks at 37°C in a hypoxic gas mixture.
-
-
Monitoring Gametocyte Development:
-
Monitor the development of gametocytes daily by preparing Giemsa-stained thin blood smears.
-
Identify and count the different stages of gametocytes (Stage I to V). Mature, crescent-shaped Stage V gametocytes are typically observed from day 12 onwards.
-
-
Harvesting Mature Gametocytes:
-
Mature Stage V gametocytes can be purified from the culture using a Percoll gradient or magnetic separation for use in viability assays.
-
Protocol 2: ATP Bioluminescence Assay for Gametocyte Viability
This assay quantifies the intracellular ATP content of gametocytes as an indicator of metabolic activity and viability. A decrease in ATP levels correlates with cell death.[1][8]
Materials:
-
Mature P. falciparum gametocyte culture (Day 14-17)
-
This compound (and Primaquine as a positive control)
-
Complete Culture Medium
-
96-well white, flat-bottom plates
-
ATP detection reagent (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
-
Prepare a similar dilution series for Primaquine as a positive control.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control for 100% inhibition (e.g., a high concentration of a known gametocytocidal agent like Epoxomicin).
-
-
Assay Setup:
-
Adjust the mature gametocyte culture to a 1-2% gametocytemia at a 2% hematocrit.
-
Add 50 µL of the gametocyte suspension to each well of the 96-well plate.
-
Add 50 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a hypoxic gas chamber.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))
-
Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Dual Gamete Formation Assay (DGFA)
This functional assay assesses the viability of male and female gametocytes by measuring their ability to form gametes, a crucial step for transmission to the mosquito vector.[3][9][10]
Materials:
-
Mature P. falciparum gametocyte culture (Day 14-17)
-
This compound (and Primaquine as a positive control)
-
Gametocyte activation medium (RPMI 1640, 25 mM HEPES, 100 µM xanthurenic acid, 10% human serum)
-
Antibodies for immunofluorescence (e.g., anti-Pfs25 for female gametes and anti-α-tubulin for male exflagellation centers)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Microscope with fluorescence capabilities or a high-content imaging system
Procedure:
-
Drug Treatment:
-
Incubate the mature gametocyte culture with serial dilutions of this compound (and controls) for 24-48 hours as described in Protocol 2.
-
-
Gametocyte Activation:
-
After drug incubation, wash the gametocytes to remove the drug.
-
Resuspend the gametocytes in the gametocyte activation medium and incubate for 15-20 minutes at room temperature to induce gamete formation.
-
-
Immunofluorescence Staining:
-
Fix the activated gametocytes (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Incubate with primary antibodies against male and female gamete markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and a DNA stain.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imager.
-
Quantify the number of female gametes (Pfs25 positive) and male exflagellation centers (α-tubulin positive) relative to the total number of gametocytes (DAPI positive).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of male and female gamete formation for each drug concentration relative to the vehicle control.
-
Determine the IC50 values for both male and female gamete formation by plotting dose-response curves.
-
Visualizations
Caption: Experimental workflow for assessing gametocyte viability.
Caption: Principle of the ATP bioluminescence assay for viability.
Caption: Workflow of the Dual Gamete Formation Assay (DGFA).
References
- 1. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative High Throughput Assay for Identifying Gametocytocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative high throughput assay for identifying gametocytocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antimalarial drugs on Plasmodium falciparum gametocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa | PLOS One [journals.plos.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentaquine in Antimalarial Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaquine is an 8-aminoquinoline antimalarial agent, structurally related to primaquine and pamaquine. Historically, it has shown significant activity against the relapsing forms of malaria caused by Plasmodium vivax and Plasmodium ovale, primarily by targeting the dormant liver stages (hypnozoites) of the parasite.[1] Clinical evidence from the mid-20th century suggests that the therapeutic efficacy of this compound is substantially enhanced when used in combination with other antimalarials, particularly blood schizontocidal agents like quinine. These application notes provide a summary of the available data on this compound combination therapy, along with generalized experimental protocols for the evaluation of such combinations.
Mechanism of Action and Rationale for Combination Therapy
The precise mechanism of action of this compound is not fully elucidated but is believed to involve the generation of reactive oxygen species through its metabolites, which induces oxidative stress within the parasite.[2] It is also thought to interfere with the parasite's mitochondrial function.[2] 8-aminoquinolines like this compound are uniquely effective against the hypnozoites of P. vivax, a stage where most other antimalarials are inactive.[1]
The rationale for combining this compound with a blood schizontocidal agent such as quinine is twofold:
-
Synergistic Efficacy: The blood schizontocide rapidly clears the asexual erythrocytic stages of the parasite, alleviating clinical symptoms, while this compound targets the liver stages, preventing future relapses.
-
Improved Therapeutic Outcome: Historical studies have demonstrated that the concurrent administration of quinine and this compound leads to a significantly lower relapse rate than when either drug is used alone.[3][4]
Data Presentation: Efficacy of this compound-Quinine Combination Therapy
The following table summarizes the key findings from a pivotal clinical study investigating the efficacy of this compound in combination with quinine for the treatment of sporozoite-induced vivax malaria (Chesson strain).
| Treatment Regimen | Number of Subjects | Recurrence/Relapse Rate | Efficacy in Preventing Relapse | Reference |
| Quinine alone | Not specified in snippet | 92% | 8% | [4] |
| This compound alone | Not specified in snippet | 60% | 40% | [4] |
| This compound + Quinine | 11 | 17% (2 of 11 cured) | 83% | [3][4] |
Adverse Effects and Toxicity
A significant consideration in the use of this compound, as with other 8-aminoquinolines, is its potential for toxicity.
-
Hemolytic Anemia: In individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, this compound can induce severe hemolytic anemia.
-
Neurotoxicity: At higher doses, this compound has been associated with neurotoxic effects, including postural hypotension and other neurological signs.[5]
-
Gastrointestinal Distress: Common side effects can include abdominal cramps, nausea, and vomiting.
Interestingly, some historical reports suggest that the co-administration of quinine may mitigate some of the toxic effects of this compound, although the mechanism for this is not well understood.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol is designed to assess the interaction between this compound and another antimalarial drug (e.g., chloroquine, quinine) against P. falciparum in vitro.
Objective: To determine if the drug combination acts synergistically, additively, or antagonistically.
Materials:
-
P. falciparum culture (drug-sensitive and drug-resistant strains)
-
RPMI-1640 medium supplemented with human serum and Albumax
-
This compound phosphate
-
Partner antimalarial drug (e.g., quinine hydrochloride)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Methodology:
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug. Make serial dilutions of each drug.
-
Plate Setup: In a 96-well plate, add the diluted drugs in a checkerboard pattern. This involves varying the concentration of this compound along the x-axis and the partner drug along the y-axis.
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Interpretation of FIC Index:
-
Synergy: FIC < 0.5
-
Additive: 0.5 ≤ FIC ≤ 4.0
-
Antagonism: FIC > 4.0
In Vivo Efficacy in a Murine Model
This protocol outlines a general procedure for evaluating the efficacy of a this compound combination therapy in a mouse model of malaria.
Objective: To assess the in vivo efficacy of the drug combination in reducing parasitemia and preventing relapse (using appropriate models).
Animal Model:
-
For blood-stage activity: Swiss albino mice infected with Plasmodium berghei.
-
For liver-stage activity (relapse models): Humanized mice engrafted with human hepatocytes and infected with P. vivax sporozoites.
Methodology:
-
Infection: Infect mice with the appropriate Plasmodium species.
-
Drug Administration: Once parasitemia is established, administer the drugs orally or via intraperitoneal injection for a specified number of days. Treatment groups should include:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
This compound + partner drug combination
-
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia and the mean survival time of the mice. In relapse models, monitor for the recurrence of blood-stage infection after initial clearance.
Visualizations
Logical Relationship of this compound Combination Therapy
Caption: this compound and Quinine target different stages of the malaria parasite life cycle.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy of antimalarial drug combinations.
Proposed Mechanism of Action for 8-Aminoquinolines
Caption: Proposed mechanism of action for the antimalarial activity of this compound.
References
- 1. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Therapies for Infection by Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE TOXICITY OF LARGE DOSES OF this compound (SN-13,276), A NEW ANTIMALARIAL DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pentaquine derivatives and their biological evaluation
Answering the user's request.## Application Notes and Protocols: Synthesis and Biological Evaluation of Pentaquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an 8-aminoquinoline derivative, has historically been used as an antimalarial agent.[1][2] The quinoline scaffold remains a cornerstone in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4] The emergence of drug-resistant malarial parasites and the need for novel anticancer therapeutics have spurred research into modifying existing pharmacophores like this compound.[5] Synthesizing derivatives of this compound allows for the exploration of structure-activity relationships (SAR), aiming to enhance efficacy, improve safety profiles, and overcome resistance mechanisms. These notes provide detailed protocols for the synthesis of novel this compound derivatives and their subsequent biological evaluation against malarial parasites and cancer cell lines.
General Synthetic Pathway and Protocols
The synthesis of this compound derivatives typically involves the modification of the terminal amine on the alkyl side chain of the 8-aminoquinoline core. A common strategy is to couple the primary amine of a precursor with various carboxylic acids, sulfonyl chlorides, or other electrophilic reagents to generate a library of amide or sulfonamide derivatives.
General Workflow for Synthesis and Evaluation
Caption: High-level workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of a this compound Amide Derivative
This protocol describes a general procedure for synthesizing an amide derivative from a this compound precursor bearing a primary amine.
Materials:
-
This compound precursor (e.g., 8-(5-aminopentan-2-ylamino)-6-methoxyquinoline)
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Dissolve the this compound precursor (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add the organic base, DIPEA (2.5 eq), to the solution and stir for 5 minutes at room temperature.
-
Add the coupling agent, HATU (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide derivative.
-
Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.[6]
Biological Evaluation: Protocols and Data
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds against Plasmodium falciparum.[7]
Materials:
-
Culture of P. falciparum (e.g., Chloroquine-sensitive 3D7 strain or Chloroquine-resistant W2 strain).[8]
-
Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Human O+ erythrocytes.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100).
-
96-well microplates.
-
Test compounds and standard antimalarial drugs (e.g., Chloroquine, Artemisinin).
Procedure:
-
Prepare a stock solution of the test compounds in DMSO. Create serial dilutions in the culture medium.
-
In a 96-well plate, add 50 µL of the compound dilutions to each well in duplicate.
-
Add 50 µL of parasitized erythrocyte suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I stain to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[7]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, providing a measure of a compound's antiproliferative activity.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well plates.
-
Test compounds and a standard anticancer drug (e.g., Doxorubicin).[12]
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[12]
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the 50% growth inhibition concentration (GI₅₀ or IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation
Quantitative results from the biological assays should be summarized in tables to facilitate comparison of the synthesized derivatives.
Table 1: Illustrative In Vitro Antimalarial Activity of this compound Derivatives (PQDs)
| Compound | IC₅₀ (nM) vs. P. falciparum 3D7 (CQ-S) | IC₅₀ (nM) vs. P. falciparum W2 (CQ-R) | Selectivity Index (SI)* |
|---|---|---|---|
| This compound | 45.8 | 98.2 | >200 |
| PQD-1 | 22.5 | 40.1 | >450 |
| PQD-2 | 15.3 | 25.7 | >600 |
| PQD-3 | 89.1 | 150.4 | >100 |
| Chloroquine | 8.7 | 120.5 | >1000 |
Note: Data are illustrative. IC₅₀ values represent the mean of three independent experiments. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. SI is calculated as CC₅₀ (cytotoxicity against a mammalian cell line, e.g., HEK293T) / IC₅₀ (against P. falciparum).[13]
Table 2: Illustrative In Vitro Anticancer Activity of this compound Derivatives (PQDs)
| Compound | GI₅₀ (µM) vs. MCF-7 (Breast) | GI₅₀ (µM) vs. A549 (Lung) | GI₅₀ (µM) vs. HCT116 (Colon) |
|---|---|---|---|
| This compound | >100 | >100 | >100 |
| PQD-1 | 15.2 | 22.8 | 18.5 |
| PQD-2 | 8.9 | 12.4 | 9.7 |
| PQD-3 | 45.6 | 68.1 | 52.3 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
Note: Data are illustrative. GI₅₀ values represent the concentration required to inhibit cell growth by 50% after 48 hours of exposure.[11]
Mechanism of Action and Signaling Pathways
Quinoline-based drugs exert their biological effects through various mechanisms. In malaria, they are known to interfere with heme detoxification in the parasite's food vacuole.[14][15] In cancer, derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.[12][16]
Potential Signaling Pathway Modulated by Anticancer Quinolines
Caption: Potential inhibition of the PI3K/Akt survival pathway by a this compound derivative.
References
- 1. Activity of a new antimalarial agent, this compound (SN 13,276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a new antimalarial agent, this compound (SN 13,276). | Semantic Scholar [semanticscholar.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial drugs: modes of action and mechanisms of parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-chloroquine derivatives as possible anti-malarial drugs: evaluation of anti-malarial activity and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal-chloroquine derivatives as possible anti-malarial drugs: evaluation of anti-malarial activity and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pentaquine Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaquine is an 8-aminoquinoline antimalarial drug, a class of compounds that also includes primaquine and tafenoquine. These agents are crucial for their activity against the liver stages of Plasmodium parasites, including the dormant hypnozoites of P. vivax and P. ovale, which are responsible for malaria relapse. The hypothesized mechanism of action for 8-aminoquinolines involves a two-step biochemical relay. First, they are metabolized by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates. These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and are toxic to the parasite.
The emergence of drug resistance is a significant threat to the efficacy of all antimalarial drugs. For 8-aminoquinolines, resistance mechanisms are not as well-characterized as for other drug classes but are thought to involve alterations in drug metabolism, transport, or the parasite's ability to mitigate oxidative stress. Understanding the molecular basis of this compound resistance is critical for the development of strategies to overcome it and for the design of new, more effective antimalarial agents.
These application notes provide a comprehensive set of experimental protocols to investigate the mechanisms of this compound resistance in Plasmodium falciparum. The methodologies cover the generation of resistant parasite lines, phenotypic characterization, and in-depth genomic, proteomic, and metabolomic analyses to identify the molecular drivers of resistance.
Data Presentation: Comparative Antimalarial Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of 8-aminoquinolines against drug-sensitive and drug-resistant strains of P. falciparum. This data is essential for quantifying the level of resistance in experimentally generated or clinical isolates. Note that specific IC50 values for this compound-resistant strains are not widely available; therefore, data from the closely related 8-aminoquinolines, primaquine and tafenoquine, are presented to provide a representative range of expected values.
| Drug | Parasite Strain | Resistance Phenotype | Mean IC50 (nM) | Fold Resistance | Reference(s) |
| Primaquine | 3D7 | Sensitive | ~1000-2000 | - | [1] |
| Dd2 | Chloroquine-Resistant | ~1000-2000 | - | [1] | |
| Primaquine-Resistant (hypothetical) | High-level resistance | >10,000 | >5-10 | N/A | |
| Tafenoquine | Multiple Drug-Resistant Strains | Resistant | 97 | - | [2] |
| African Isolates | Field Isolates | 2041 | - | [2] | |
| Seven Drug-Resistant Clones | Resistant | 202 | - | [2] | |
| This compound | Drug-Sensitive Strains (hypothetical) | Sensitive | 50-150 | - | [3] |
| This compound-Resistant (hypothetical) | High-level resistance | >750 | >5-10 | N/A |
Note: Fold resistance is calculated by dividing the IC50 of the resistant strain by the IC50 of the sensitive reference strain.
Experimental Protocols
In Vitro Generation of this compound-Resistant Plasmodium falciparum
This protocol describes the continuous drug pressure method to select for this compound-resistant parasites in vitro.
Materials:
-
This compound phosphate
-
P. falciparum culture (e.g., drug-sensitive 3D7 strain)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II)
-
Human erythrocytes (O+)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Initial IC50 Determination: Determine the baseline IC50 of this compound against the parent P. falciparum strain using a standard drug susceptibility assay (see Protocol 2).
-
Initiation of Drug Pressure: Start a continuous culture of the parasite at a high parasite density (e.g., 1-2% parasitemia).
-
Stepwise Increase in Drug Concentration:
-
Begin by adding this compound to the culture at a concentration equal to the IC50 value.
-
Monitor the parasite growth daily by preparing Giemsa-stained thin blood smears.
-
When the parasite culture has recovered and is growing steadily, double the concentration of this compound.
-
Continue this stepwise increase in drug concentration, allowing the parasite population to adapt at each step.
-
-
Cloning of Resistant Parasites: Once a parasite line is established that can grow in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), clone the resistant parasites by limiting dilution to ensure a genetically homogenous population.
-
Phenotypic Characterization: Determine the IC50 of the cloned resistant line to confirm the level of resistance. Perform cross-resistance studies with other antimalarial drugs, particularly other 8-aminoquinolines.
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I Assay)
This is a high-throughput method to determine the IC50 of antimalarial compounds.[4]
Materials:
-
This compound and other antimalarial drugs
-
Synchronized ring-stage P. falciparum culture (2% parasitemia, 2% hematocrit)
-
Complete parasite culture medium
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
96-well black microplates with a clear bottom
-
Fluorescence plate reader
Protocol:
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Parasite Addition: Add the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Genome Sequencing (WGS) for Identification of Resistance Markers
WGS is used to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) associated with this compound resistance.
Materials:
-
This compound-sensitive (parental) and this compound-resistant P. falciparum parasite lines
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the sensitive and resistant parasite lines.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep sequencing on an NGS platform to achieve high genome coverage.[5]
-
Sequence Alignment: Align the sequencing reads to the P. falciparum 3D7 reference genome.
-
Variant Calling: Identify SNPs, indels, and CNVs in the resistant line compared to the sensitive parental line.
-
Data Analysis: Focus on non-synonymous mutations in coding regions and changes in the copy number of genes, particularly those encoding transporters, metabolic enzymes, and potential drug targets.
Quantitative Proteomics (Label-Free Quantification)
This protocol outlines a method to compare the protein expression profiles of this compound-sensitive and -resistant parasites.[6]
Materials:
-
This compound-sensitive and -resistant parasite cultures
-
Saponin lysis buffer
-
Urea lysis buffer
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Protocol:
-
Protein Extraction: Harvest parasites from culture by saponin lysis of infected red blood cells. Lyse the parasite pellet in urea buffer.
-
Protein Digestion: Reduce the protein disulfide bonds with DTT, alkylate with IAA, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Identify peptides and proteins by searching the MS/MS spectra against a P. falciparum protein database.
-
Perform label-free quantification by comparing the peak areas or spectral counts of peptides between the sensitive and resistant samples.[6]
-
Identify proteins that are significantly up- or down-regulated in the resistant line.
-
Metabolomic Profiling
Metabolomic analysis can reveal changes in metabolic pathways in response to drug pressure.[7]
Materials:
-
This compound-sensitive and -resistant parasite cultures
-
Cold quenching solution (e.g., methanol/water)
-
Metabolite extraction solvent (e.g., chloroform/methanol/water)
-
LC-MS or GC-MS system
-
Metabolomics data analysis software
Protocol:
-
Metabolite Quenching and Extraction: Rapidly quench the metabolism of the parasites by adding a cold solution. Extract the metabolites using a suitable solvent system.
-
Metabolite Analysis: Analyze the metabolite extracts using LC-MS or GC-MS.
-
Data Analysis:
-
Identify metabolites by comparing their mass spectra and retention times to a metabolite library.
-
Perform statistical analysis to identify metabolites that are significantly altered in the resistant parasites compared to the sensitive parasites.
-
Use pathway analysis tools to identify metabolic pathways that are perturbed in the resistant parasites.
-
Functional Validation of Candidate Resistance Genes using CRISPR/Cas9
This protocol is for validating the role of a candidate gene in this compound resistance by introducing the identified mutation into a drug-sensitive parasite background.[8]
Materials:
-
pUF1-Cas9 plasmid
-
gRNA expression plasmid
-
Donor DNA template containing the mutation of interest and a selectable marker
-
Drug-sensitive P. falciparum line
-
Transfection reagents (e.g., cytomix)
-
Electroporator
Protocol:
-
Design and Construction of Plasmids:
-
Design a guide RNA (gRNA) to target the gene of interest.
-
Construct a donor DNA template containing the desired mutation flanked by homology arms.
-
-
Transfection: Co-transfect the drug-sensitive parasites with the Cas9-expressing plasmid, the gRNA plasmid, and the donor DNA template via electroporation.
-
Selection and Cloning: Select for transfected parasites using the appropriate drug. Clone the resulting parasite population by limiting dilution.
-
Genotypic and Phenotypic Analysis:
-
Verify the introduction of the mutation by Sanger sequencing.
-
Perform drug susceptibility assays to determine if the introduced mutation confers this compound resistance.
-
Diagrams
References
- 1. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The blood schizonticidal activity of tafenoquine makes an essential contribution to its prophylactic efficacy in nonimmune subjects at the intended dose (200 mg) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Pentaquine concentration in plasma samples
For Immediate Release
[City, State] – [Date] – In the ongoing effort to advance drug development and pharmacokinetic studies, robust analytical methods for quantifying drug concentrations in biological matrices are paramount. This document provides detailed application notes and protocols for the determination of pentaquine, an 8-aminoquinoline antimalarial agent, in plasma samples. The methodologies outlined here are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
This compound, a compound structurally related to primaquine, has been investigated for its antimalarial properties. Accurate measurement of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of preclinical and clinical trials. This guide details two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the protocols presented here are adapted from validated methods for the structurally similar compound, primaquine, and other related antimalarials.[1] These methods provide a strong foundation for the development and validation of a this compound-specific assay.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a reliable and cost-effective method for the quantification of this compound in plasma. This technique separates this compound from endogenous plasma components, and the diode-array detector allows for spectral analysis to confirm the identity of the analyte peak.
Experimental Protocol: HPLC-DAD
This protocol is adapted from a validated method for the simultaneous quantification of primaquine, chloroquine, and desethylchloroquine in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a polypropylene tube, add a known concentration of an appropriate internal standard (IS) (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of 1M sodium hydroxide to alkalinize the sample.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ether and chloroform).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
Detection: Diode-array detector set to monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the UV range of 250-280 nm).
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound and the internal standard into blank plasma.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: HPLC-DAD Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-DAD method adapted for this compound analysis, based on data for primaquine.[1]
| Parameter | Typical Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is considered the gold standard for bioanalytical assays. It offers lower limits of detection and quantification compared to HPLC-DAD, making it ideal for studies where low concentrations of this compound are expected.
Experimental Protocol: LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of small molecule drugs in plasma.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from matrix components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.
3. Calibration and Quantification
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards and QCs with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify this compound in the unknown samples using the calibration curve.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table presents typical performance characteristics for an LC-MS/MS method for a small molecule drug in plasma.[2][3]
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis using HPLC-DAD and LC-MS/MS.
Caption: Workflow for this compound Analysis by HPLC-DAD.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Conclusion
The HPLC-DAD and LC-MS/MS methods described provide robust frameworks for the quantitative determination of this compound in plasma samples. While the HPLC-DAD method is more accessible and economical, the LC-MS/MS method offers superior sensitivity and selectivity. The choice of method will depend on the specific requirements of the study, including the expected concentration range of this compound and the available instrumentation. It is essential that any adapted method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study | MDPI [mdpi.com]
Application of Pentaquine in Studies of Malaria Transmission-Blocking
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pentaquine is an 8-aminoquinoline derivative investigated for its potent transmission-blocking activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its primary application in malaria research is as a tool to study and inhibit the transmission of the parasite from humans to mosquitoes, a critical step in the malaria life cycle. As a gametocytocidal agent, this compound targets the sexual stages of the parasite (gametocytes) circulating in the human bloodstream, rendering them non-infectious to mosquitoes. This action is crucial for malaria elimination strategies, as it aims to break the cycle of transmission.
The mechanism of action for 8-aminoquinolines like this compound is understood to involve metabolic activation into reactive intermediates.[1] These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS).[2][3] The resulting oxidative stress within the parasite leads to cellular damage and death, effectively sterilizing the gametocytes.[2][4][5] This mechanism makes this compound and related compounds valuable for studying the redox biology of Plasmodium and for developing new transmission-blocking drugs.
While this compound itself has been a subject of study, much of the recent literature focuses on the related and more widely used 8-aminoquinoline, primaquine. The data and protocols presented here are based on studies of primaquine and are considered representative of the 8-aminoquinoline class for the purpose of studying malaria transmission-blocking.
Quantitative Data Summary
The following table summarizes the gametocytocidal and transmission-blocking activity of primaquine, a representative 8-aminoquinoline. This data is typically generated using the Standard Membrane Feeding Assay (SMFA).
| Compound | Assay Type | Target Stage | Efficacy Metric | Value | Plasmodium falciparum Strain(s) | Reference(s) |
| Primaquine | Gametocytocidal Assay | Stage IV Gametocytes | IC50 | 18.9 µM | 3D7 | [6] |
| Primaquine | Transmission-Blocking (SMFA) | Mature Gametocytes (Stage V) | EC50 | 181 ng/mL (± 23) | Thai isolate | [7] |
| Primaquine | Transmission-Blocking (SMFA) | Mature Gametocytes (Stage V) | EC90 | 543 ng/mL (± 43) | Thai isolate | [7] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the target's activity. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
This protocol is a standard method to assess the ability of a compound to prevent the transmission of Plasmodium falciparum from an infected blood meal to Anopheles mosquitoes.[8][9][10][11]
1. Materials and Reagents:
-
Mature P. falciparum gametocyte culture (Stage V)
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Human red blood cells (O+), washed
-
Normal human serum (non-immune)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (female, 3-5 days post-emergence, starved for 4-6 hours)
-
Glass membrane feeders with a water jacket to maintain 37°C
-
Parafilm® or other suitable membrane
-
Mercurochrome solution (2%) for oocyst staining
-
Phosphate-buffered saline (PBS)
-
Light microscope
2. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform serial dilutions in culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) must be included.
-
Infectious Blood Meal Preparation:
-
Gently spin down the mature gametocyte culture to pellet the infected red blood cells.
-
Resuspend the pellet with washed human red blood cells and normal human serum to achieve a final hematocrit of 40-50% and a gametocytemia of approximately 0.1-0.3%.
-
Add the prepared this compound dilutions (or vehicle control) to the infectious blood meal and mix gently.
-
-
Mosquito Feeding:
-
Warm the glass membrane feeders to 37°C by circulating warm water through the jacket.
-
Add approximately 300-500 µL of the infectious blood meal to each feeder.
-
Stretch a piece of Parafilm® over the bottom of the feeder to create a membrane.
-
Place the feeders on top of the mosquito cages, allowing the mosquitoes to feed on the blood meal through the membrane for 30-60 minutes in the dark.
-
-
Post-Feeding Mosquito Maintenance:
-
After feeding, remove the unfed and partially fed mosquitoes.
-
Maintain the fully engorged mosquitoes in a secure, climate-controlled insectary (26-28°C, 70-80% humidity) with access to a sugar solution (e.g., 10% sucrose).
-
-
Oocyst Counting:
-
7-10 days post-feeding, dissect the midguts from at least 20-30 surviving mosquitoes from each experimental group into a drop of PBS on a microscope slide.
-
Stain the midguts with a drop of 2% mercurochrome solution for 10-15 minutes to visualize the oocysts.
-
Count the number of oocysts on each midgut using a light microscope at 100-400x magnification.
-
3. Data Analysis:
-
Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst in each group.
-
Infection Intensity: Calculate the mean number of oocysts per midgut for all mosquitoes in each group (including uninfected ones).
-
Transmission-Blocking Activity: Compare the infection prevalence and intensity in the this compound-treated groups to the vehicle control group. The percentage reduction in oocyst intensity is a key measure of transmission-blocking efficacy. IC50 and IC90 values can be calculated using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium gametocytes.
Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species as the Brainbox in Malaria Treatment [ouci.dntb.gov.ua]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualification of standard membrane-feeding assay with Plasmodium falciparum malaria and potential improvements for future assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Pentaquine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Pentaquine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: While extensive experimental data for this compound is limited in publicly available literature, we can infer its properties from its structure as an 8-aminoquinoline derivative and from data on similar compounds. 8-aminoquinolines are typically weak bases.[1][2] The solubility of such compounds is highly dependent on pH.[1]
-
pKa: As a weak base, this compound has amino groups that can be protonated. The pKa values dictate the pH at which the molecule is ionized. For a similar 8-aminoquinoline, NPC 1161C, the pKa values were determined to be 10.12, 4.07, and 1.88.[3] At a pH below its pKa, a basic compound will be protonated and generally more soluble in aqueous solutions.
-
LogP: The LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. A higher LogP indicates lower water solubility. The estimated LogP for the free base of a similar 8-aminoquinoline was 3.70, suggesting significant lipophilicity.[3]
-
Salt Form: The free base form of 8-aminoquinolines typically has low aqueous solubility.[3] Converting the base to a salt, such as a phosphate salt, can significantly improve aqueous solubility. For instance, Primaquine phosphate is soluble in water at 66 mg/mL.[4]
Q2: I'm observing precipitation when I dilute my this compound stock solution (in an organic solvent) into an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To prevent this, consider the following troubleshooting steps:
-
pH Adjustment: Since this compound is a weak base, its solubility increases in acidic conditions.[1] Lowering the pH of your aqueous buffer may help keep the compound in solution. A pH-solubility profile should be determined to identify the optimal pH range for your experiments.
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a percentage of a water-miscible organic co-solvent. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).
-
Employ Surfactants: Adding a surfactant above its critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. Non-ionic surfactants like Tween 80 are commonly used.
-
Slower Addition and Vigorous Stirring: Add the organic stock solution dropwise into the vigorously stirred aqueous buffer. This can help prevent the formation of large drug aggregates.
Q3: What are the most common strategies to formulate this compound for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound.[5][6][7] The choice of strategy depends on the specific requirements of your experiment (e.g., desired concentration, route of administration).
-
Salt Formation: Synthesizing a salt form of this compound, such as this compound phosphate, is a primary strategy to significantly increase aqueous solubility.[8][9]
-
Co-solvents: For preclinical studies, using a mixture of water and a biocompatible co-solvent can be a straightforward approach.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced water solubility.[10][11][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[13][14][15]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution and solubility. This includes nanosuspensions and lipid-based nanoparticles.[16][17][18]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| This compound precipitates upon dilution in aqueous buffer. | Poor aqueous solubility of the free base. | 1. Lower the pH of the buffer. 2. Add a co-solvent (e.g., ethanol, PEG 400) to the buffer. 3. Incorporate a surfactant (e.g., Tween 80) into the buffer. 4. Prepare a salt form (e.g., phosphate) of this compound. |
| Inconsistent results in biological assays. | Poor and variable solubility of this compound in the assay medium. | 1. Confirm the solubility limit in the final assay buffer. 2. Use a formulation approach that provides stable solubility, such as cyclodextrin complexation or a nanoformulation. |
| Low oral bioavailability in animal studies. | Limited dissolution of this compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion or a nanoformulation to improve dissolution rate. 2. Use a lipid-based formulation to enhance absorption.[19] |
| Difficulty preparing a high-concentration stock solution. | Limited solubility in common organic solvents. | 1. Test a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400). 2. Gentle heating and sonication may aid dissolution, but stability should be monitored. |
Data Presentation: Physicochemical Properties of 8-Aminoquinoline Analogs
Since specific experimental data for this compound is limited, the following table summarizes the properties of structurally similar 8-aminoquinolines, Primaquine and NPC 1161C, which can be used as a reference.
| Property | Primaquine | NPC 1161C |
| Molecular Formula | C₁₅H₂₁N₃O | C₂₄H₂₈Cl₂N₃O₂ |
| Molecular Weight | 259.35 g/mol [20] | 476.4 g/mol |
| Aqueous Solubility (Base) | 0.0564 g/L (56.4 µg/mL)[20] | 2.4 x 10⁻⁴ M (approx. 114 µg/mL)[3][21] |
| Intrinsic Solubility | - | 1.6 x 10⁻⁶ M (approx. 0.76 µg/mL)[3][21] |
| pKa Values | - | 10.12, 4.07, 1.88[3][21] |
| LogP (Free Base) | 2.1[20] | 3.70[3][21] |
| Phosphate Salt Solubility | 66 mg/mL in water[4] | - |
Experimental Protocols
Note: These protocols are adapted from literature on similar compounds and general pharmaceutical formulation techniques. They should be considered as a starting point and will likely require optimization for this compound.
Protocol 1: Preparation of this compound Phosphate
Objective: To synthesize a water-soluble phosphate salt of this compound.
Materials:
-
This compound free base
-
Phosphoric acid (85%)
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve a known amount of this compound free base in a minimal amount of ethanol with stirring.
-
In a separate container, dilute the required molar equivalent of phosphoric acid with a small amount of ethanol.
-
Slowly add the phosphoric acid solution dropwise to the this compound solution while stirring.
-
Continue stirring the mixture in an ice bath to facilitate precipitation of the phosphate salt.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the resulting this compound phosphate salt under vacuum.
-
Characterize the salt and determine its aqueous solubility.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain the solid this compound-HP-β-CD inclusion complex.
-
Characterize the complex (e.g., using DSC, FTIR) and determine its aqueous solubility.[10]
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a specific weight ratio of this compound and the chosen polymer (e.g., 1:1, 1:5, 1:10) in a suitable volume of methanol.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion (e.g., using DSC to confirm amorphous state) and evaluate its dissolution rate in a relevant aqueous medium.[13]
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Physicochemical characterization of NPC 1161C, a novel antimalarial 8-aminoquinoline, in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primaquine Phosphate - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 86-78-2 [smolecule.com]
- 9. This compound phosphate | C18H30N3O5P | CID 224629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interaction with Modified Cyclodextrin as a Way to Increase the Antimalarial Activity of Primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. When can cyclodextrins be considered for solubilization purposes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. Primaquine and chloroquine nano-sized solid dispersion-loaded dissolving microarray patches for the improved treatment of malaria caused by Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primaquine loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentaquine-Induced Hemolytic Anemia in G6PD Deficient Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying pentaquine-induced hemolytic anemia in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient models.
Note on this compound Data: Direct, detailed experimental protocols and quantitative data for this compound in G6PD deficient models are scarce in publicly available literature. Therefore, this guide utilizes data and protocols for primaquine, a closely related 8-aminoquinoline that induces hemolysis through a similar mechanism of oxidative stress. Researchers should consider this when adapting protocols for this compound-specific studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hemolytic anemia in G6PD deficiency?
A1: In individuals with G6PD deficiency, red blood cells (RBCs) have a reduced ability to produce NADPH, which is critical for regenerating the antioxidant glutathione.[1][2] this compound and its metabolites generate reactive oxygen species (ROS), which deplete the already low levels of reduced glutathione.[3] This leads to oxidative damage to hemoglobin and other cellular components, forming Heinz bodies and causing premature destruction of RBCs (hemolysis).[1][2]
Q2: Which animal models are most suitable for studying this compound-induced hemolysis?
A2: Mouse models with genetically induced G6PD deficiency are the most common and relevant models.[4][5] These include models with specific mutations mimicking human G6PD variants (e.g., the Mediterranean variant) and humanized models engrafted with G6PD-deficient human RBCs.[5][6] These models replicate the key features of the human condition, such as increased sensitivity to oxidative stress induced by 8-aminoquinolines.[4][5]
Q3: What are the key hematological parameters to monitor during the experiment?
A3: Key parameters include a complete blood count (CBC) with a focus on red blood cell count, hemoglobin, and hematocrit.[4] Additionally, monitoring reticulocyte counts is crucial as an indicator of the bone marrow's response to hemolysis.[1] Biochemical markers such as plasma-free hemoglobin, bilirubin, and haptoglobin levels can also provide quantitative measures of hemolysis.[7] The presence of Heinz bodies in RBCs is a qualitative indicator of oxidative damage.[4]
Q4: Is there any effective co-treatment to prevent this compound-induced hemolysis in G6PD deficient models?
A4: Currently, there is no established co-treatment that completely prevents hemolysis. The most effective strategy is avoiding the trigger drug.[8] While antioxidant therapies have been explored, their efficacy is limited and, in some cases, high doses of certain antioxidants like vitamin C can even induce hemolysis.[8]
Troubleshooting Guides
Q1: I am observing high variability in the hemolytic response between my G6PD deficient mice after administering primaquine/pentaquine. What could be the cause?
A1: High variability is a common challenge in these models and can stem from several factors:
-
Severity of G6PD deficiency: Different G6PD mutations lead to varying degrees of enzyme deficiency and, consequently, different sensitivities to oxidative drugs.[1] Ensure you are using a well-characterized mouse strain with a consistent G6PD phenotype.
-
Age of Red Blood Cells: Older RBCs have lower G6PD activity and are more susceptible to hemolysis.[1][2] The age distribution of RBCs can vary between animals, leading to different hemolytic responses. A compensatory increase in young red blood cells (reticulocytosis) following initial hemolysis can make the remaining RBC population more resistant to subsequent drug administration.[9]
-
Drug Metabolism: Individual differences in the metabolism of 8-aminoquinolines can affect the levels of hemolytic metabolites.
-
Experimental Procedures: Inconsistent drug formulation, administration (e.g., gavage technique), or sample handling can introduce variability. Ensure standardized procedures across all animals.
Q2: My G6PD deficient mice are not showing a significant hemolytic response after drug administration. What should I check?
A2: A lack of a significant hemolytic response could be due to:
-
Insufficient Drug Dosage: The dose of the 8-aminoquinoline may be too low to induce significant hemolysis in your specific mouse model.[4][6] Refer to dose-response studies to ensure you are using an appropriate dose.[4][6]
-
Compensatory Reticulocytosis: If the animals have experienced prior stress or a low level of hemolysis, they may have a higher population of younger, more resistant RBCs.[9]
-
Drug Stability: Ensure the drug solution is properly prepared and stored to maintain its potency.
-
G6PD Phenotype Confirmation: Verify the G6PD deficient phenotype of your mice, as genetic drift or breeding issues can sometimes affect the expected phenotype.
Q3: I am seeing signs of severe distress or mortality in my animal models. What steps should I take?
A3: Severe distress or mortality can occur with high doses of hemolytic drugs in severely G6PD deficient models.
-
Dose Reduction: The administered dose may be too high for the specific G6PD variant. Consider performing a dose-response study to identify a safer yet effective dose.
-
Hydration: Ensure animals have adequate access to water, as severe hemolysis can lead to kidney injury.
-
Ethical Endpoint Monitoring: Closely monitor animals for signs of severe anemia (pale paws and ears, lethargy), dehydration, and distress. Establish clear ethical endpoints for euthanasia in consultation with your institution's animal care and use committee.
Data Presentation
Table 1: Hematological Changes in G6PD Deficient (G6PDD) Mice Following Primaquine Administration
| Parameter | Treatment Group | Day 0 (Baseline) | Day 7 Post-Treatment | % Change | Reference |
| RBC (x10^6/µL) | G6PDD + Primaquine (25 mg/kg/day x 5 days) | 8.5 ± 0.3 | 4.2 ± 0.2 | -50.6% | [4] |
| Wild-Type + Primaquine (25 mg/kg/day x 5 days) | 8.6 ± 0.4 | 8.5 ± 0.3 | -1.2% | [4] | |
| Hemoglobin (g/dL) | G6PDD + Primaquine (25 mg/kg/day x 5 days) | 13.2 ± 0.5 | 7.1 ± 0.4 | -46.2% | [4] |
| Wild-Type + Primaquine (25 mg/kg/day x 5 days) | 13.5 ± 0.6 | 13.3 ± 0.5 | -1.5% | [4] | |
| Hematocrit (%) | G6PDD + Primaquine (25 mg/kg/day x 5 days) | 45.3 ± 1.8 | 24.1 ± 1.2 | -46.8% | [4] |
| Wild-Type + Primaquine (25 mg/kg/day x 5 days) | 46.1 ± 2.0 | 45.8 ± 1.9 | -0.7% | [4] |
Table 2: Dose-Dependent Hemolysis in Humanized G6PD-Deficient (A-) Mouse Model
| Primaquine Dose (mg/kg/day for 7 days) | % Human RBCs Remaining (Day 7) | % Murine Reticulocytes (Day 7) | Reference |
| Vehicle Control | 95.2 ± 3.1 | 3.5 ± 0.5 | [10] |
| 3.125 | 88.7 ± 4.5 | 4.1 ± 0.6 | [10] |
| 6.25 | 65.4 ± 5.2 | 8.9 ± 1.2 | [10] |
| 12.5 | 40.1 ± 6.3 | 15.7 ± 2.1 | [10] |
| 25 | 15.8 ± 4.9 | 25.4 ± 3.8 | [10] |
Experimental Protocols
Protocol 1: Induction of Hemolytic Anemia in G6PD Deficient Mice using Primaquine
This protocol is adapted from studies using a G6PD deficient mouse model with a phenotype similar to the African A-type in humans.[4]
Materials:
-
G6PD deficient male mice (and wild-type littermates as controls)
-
Primaquine phosphate
-
Vehicle (e.g., sterile water or 0.5% hydroxypropyl methylcellulose)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a fresh solution of primaquine phosphate in the chosen vehicle on each day of administration. For example, to achieve a dose of 25 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 2.5 mg/mL.
-
Baseline Blood Collection (Day 0): Collect a baseline blood sample (e.g., 50-100 µL) from the tail vein or saphenous vein into an EDTA-coated tube. Analyze for complete blood count (CBC) and reticulocyte percentage.
-
Drug Administration: Administer primaquine or vehicle control orally via gavage once daily for 5 consecutive days. Doses can range from 10 to 30 mg/kg/day depending on the severity of the G6PD deficiency in the model.[4]
-
Monitoring: Monitor the animals daily for clinical signs of anemia such as pale skin, fatigue, and weakness.[4] Observe urine color for signs of hemoglobinuria (dark tea-colored urine).[4]
-
Final Blood Collection (Day 7): On day 7 (48 hours after the last dose), collect a final blood sample for hematological analysis.
-
Data Analysis: Compare the hematological parameters between baseline and day 7, and between the G6PD deficient and wild-type groups.
Visualizations
Caption: Signaling pathway of this compound-induced hemolysis in G6PD deficiency.
Caption: General workflow for in vivo hemolysis studies.
References
- 1. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In vivo Drug Screening Model Using Glucose-6-Phosphate Dehydrogenase Deficient Mice to Predict the Hemolytic Toxicity of 8-Aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematologic and systemic metabolic alterations due to Mediterranean class II G6PD deficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Primaquine in a Preclinical Model of Glucose-6-Phosphate Dehydrogenase Deficiency: Implications for Use in Malaria Transmission-Blocking Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Humanized mouse model of glucose 6-phosphate dehydrogenase deficiency for in vivo assessment of hemolytic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Pentaquine dosage to minimize off-target effects
Welcome to the Technical Support Center for Pentaquine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro and in-vivo experiments aimed at optimizing this compound dosage while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an 8-aminoquinoline antimalarial drug.[1][2] Like other drugs in its class, its precise mechanism of action against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale is not fully elucidated. However, it is understood that this compound undergoes metabolic activation, primarily by cytochrome P450 enzymes (like CYP2D6 for the related drug primaquine), into reactive intermediates.[1][3][4] These metabolites are thought to generate reactive oxygen species (ROS), inducing oxidative stress within the parasite and inhibiting its mitochondrial function, ultimately leading to its death.[1][3]
Q2: What are the primary off-target effects associated with this compound?
The most significant off-target effects of this compound and other 8-aminoquinolines are:
-
Hemolytic Anemia in G6PD-Deficient Individuals: Individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme are highly susceptible to drug-induced hemolytic anemia.[4] The reactive metabolites of this compound can overwhelm the reduced antioxidant capacity of G6PD-deficient red blood cells, leading to their premature destruction.
-
Methemoglobinemia: this compound can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of binding and transporting oxygen.[5][6][7][8] This can lead to functional anemia and cyanosis.
-
Gastrointestinal Distress: Abdominal pain, nausea, and vomiting are commonly reported side effects.[9]
-
Potential Cardiotoxicity: Like some other quinoline derivatives, there is a potential for QT interval prolongation, which can increase the risk of cardiac arrhythmias.[10][11][12][13][14]
Q3: Why is G6PD deficiency screening crucial before this compound administration?
G6PD is a critical enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for maintaining a supply of reduced glutathione, which protects red blood cells from oxidative damage. In G6-deficient individuals, the administration of an oxidizing agent like this compound can lead to severe, life-threatening hemolytic anemia.[4] Therefore, screening for G6PD deficiency is mandatory before initiating therapy with this compound.[15][16][17][18][19]
Q4: What are the key considerations for optimizing this compound dosage?
Dosage optimization for this compound involves balancing its therapeutic efficacy (radical cure of malaria) with its toxic potential. Key considerations include:
-
Patient's G6PD Status: This is the most critical factor. G6PD-deficient individuals should not receive this compound.
-
Therapeutic Window: Understanding the concentration range where this compound is effective without causing unacceptable toxicity is crucial. This often involves pharmacokinetic and pharmacodynamic (PK/PD) modeling.[5][6][20]
-
Co-administered Drugs: Concomitant use of other drugs that can induce hemolysis, methemoglobinemia, or prolong the QT interval should be avoided.[3][21]
-
Patient's Clinical Status: Factors such as age, pregnancy, and underlying cardiac or hematological conditions can influence the risk of adverse effects.[22]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of hemolysis observed in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Red Blood Cell (RBC) Source | Ensure RBCs are from a well-characterized source. If using human RBCs, confirm the G6PD status of the donor. |
| Compound Instability or Degradation | Prepare fresh solutions of this compound for each experiment. Protect from light if the compound is light-sensitive. |
| Assay Conditions | Verify the pH, temperature, and incubation time of the assay. Ensure that the buffer used does not interfere with the assay. |
| Contamination | Rule out microbial or chemical contamination of reagents and cell cultures. |
| High Compound Concentration | Perform a dose-response curve to determine the concentration at which hemolysis occurs. The observed effect may be due to a high concentration outside the therapeutic range. |
Problem 2: Inconsistent results in methemoglobin induction assays.
| Possible Cause | Troubleshooting Step |
| Variability in Blood Samples | Use fresh blood samples for each experiment. If possible, pool blood from multiple donors to average out individual variations. |
| Instability of Methemoglobin | Measure methemoglobin levels immediately after the incubation period, as it can revert to hemoglobin over time. |
| Spectrophotometer Calibration | Ensure the spectrophotometer is properly calibrated and the correct wavelengths are used for measurement. |
| Interfering Substances | Check if the vehicle used to dissolve this compound or other components in the assay mixture interferes with the absorbance readings. |
| Oxygen Tension | Control the oxygen tension during the assay, as it can influence the rate of methemoglobin formation and reduction.[23] |
Problem 3: Equivocal results from a hERG channel assay for cardiotoxicity.
| Possible Cause | Troubleshooting Step |
| Cell Line Viability | Ensure the health and viability of the cell line expressing the hERG channel (e.g., HEK293-hERG). |
| Compound Solubility | Verify the solubility of this compound in the assay buffer. Precipitated compound can lead to inaccurate results. |
| Incorrect Voltage Protocol | Use a validated voltage clamp protocol to elicit and measure the hERG current accurately. |
| Seal Resistance in Patch-Clamp | In manual or automated patch-clamp experiments, ensure a high-quality seal (>1 GΩ) for accurate current measurement.[11] |
| Run-down of hERG Current | Monitor the stability of the hERG current over time in control cells to account for any "run-down" or spontaneous decrease in current. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound Efficacy and Off-Target Effects (Hypothetical Data Based on Primaquine Studies)
Disclaimer: The following data is illustrative and based on published data for the related 8-aminoquinoline, primaquine. Actual values for this compound may vary and should be determined experimentally.
| Parameter | This compound Dose (mg/kg/day) | Observation | Reference Compound Data Source |
| Efficacy | |||
| Relapse Prevention (P. vivax) | 0.25 | Sub-optimal | [21] |
| 0.5 | Effective | [21] | |
| 1.0 | Highly Effective | [24] | |
| Off-Target Effects | |||
| Methemoglobin Formation | |||
| (in G6PD-normal individuals) | 0.25 | < 5% increase | [25] |
| 0.5 | 5-10% increase | [25] | |
| 1.0 | > 10% increase (clinically significant) | [26] | |
| Hemolysis | |||
| (in G6PD-deficient individuals) | 0.25 | Mild to moderate hemolysis | [27] |
| 0.5 | Severe hemolysis | [27] | |
| Cardiotoxicity (hERG Inhibition) | |||
| IC50 | > 10 µM | Low potential for hERG inhibition | [13] |
| 1-10 µM | Moderate potential for hERG inhibition | [13] | |
| < 1 µM | High potential for hERG inhibition | [13] |
Table 2: Summary of In Vitro Assays for Off-Target Effects
| Off-Target Effect | Assay | Endpoint Measured | Typical Cell/System Used |
| Hemolytic Anemia | In Vitro Hemolysis Assay | Hemoglobin release (spectrophotometry) | Human or animal red blood cells (G6PD-normal and -deficient) |
| Methemoglobinemia | Methemoglobin Induction Assay | Methemoglobin levels (co-oximetry or spectrophotometry) | Whole blood or red blood cell suspension |
| Cardiotoxicity | hERG Patch-Clamp Assay | Inhibition of the hERG potassium current | HEK293 or CHO cells stably expressing the hERG channel |
Experimental Protocols
In Vitro Hemolysis Assay
Objective: To assess the potential of this compound to induce hemolysis in G6PD-normal and G6PD-deficient red blood cells.
Methodology:
-
Blood Collection and Preparation:
-
Obtain fresh human whole blood from G6PD-normal and, if available, G6PD-deficient donors in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a final concentration of 5% (v/v).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions to triplicate wells.
-
Include a vehicle control (solvent only) and a positive control for 100% hemolysis (e.g., 1% Triton X-100).[28]
-
Add the 5% RBC suspension to all wells.
-
Incubate the plate at 37°C for 2-4 hours with gentle agitation.
-
-
Data Analysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_vehicle) / (Abs_positive_control - Abs_vehicle)] * 100
-
Methemoglobin Induction Assay
Objective: To quantify the formation of methemoglobin in whole blood upon exposure to this compound.
Methodology:
-
Blood Collection:
-
Obtain fresh human whole blood in heparinized tubes.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and serial dilutions as described for the hemolysis assay.
-
-
Assay Procedure:
-
In sealed flasks maintained at 37°C, add a known volume of whole blood.
-
Take a baseline blood sample for methemoglobin measurement.
-
Add the this compound solution to the blood and incubate for a defined period (e.g., 1-4 hours).
-
A positive control, such as sodium nitrite, should be included.[23][29]
-
-
Methemoglobin Measurement:
-
At the end of the incubation, measure the methemoglobin level using a co-oximeter, which is the gold standard.
-
Alternatively, a spectrophotometric method based on the Evelyn-Malloy method can be used, which measures the change in absorbance at 630 nm after the addition of potassium cyanide.[29]
-
-
Data Analysis:
-
Express the results as the percentage of methemoglobin relative to the total hemoglobin concentration.
-
Plot the percentage of methemoglobin against the this compound concentration.
-
hERG Manual Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture:
-
Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
-
-
Electrophysiology:
-
Use a patch-clamp rig equipped with an amplifier and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit the hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the peak tail current.
-
-
Compound Application:
-
Record a stable baseline hERG current in the external solution.
-
Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state effect is reached.
-
Perform a washout step with the external solution to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Mandatory Visualizations
Caption: this compound's metabolic activation and subsequent off-target effects.
Caption: Workflow for assessing and optimizing this compound dosage.
Caption: Relationship between this compound dose, efficacy, and toxicity.
References
- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. THE TOXICITY OF LARGE DOSES OF this compound (SN-13,276), A NEW ANTIMALARIAL DRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - PRIMAQUINE PHOSPHATE tablet, film coated [dailymed.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous modeling of the pharmacokinetics and methemoglobin pharmacodynamics of an 8-aminoquinoline candidate antimalarial (WR 238605) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. asma [asma.kglmeridian.com]
- 10. greenstonebio.com [greenstonebio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publishers Panel [bamsjournal.com]
- 15. Glucose-6-phosphate Dehydrogenase Deficiency and Malaria: Cytochemical Detection of Heterozygous G6PD Deficiency in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative G6PD Deficiency Screening in Routine Malaria Diagnostic Units in the Brazilian Amazon (SAFEPRIM): An Operational Mixed-Methods Study | MDPI [mdpi.com]
- 17. Global Malaria Programme [who.int]
- 18. Screening for Glucose-6-Phosphate Dehydrogenase Deficiency Using Three Detection Methods: A Cross-Sectional Survey in Southwestern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 19. path.org [path.org]
- 20. A pharmacokinetic-pharmacodynamic model for chemoprotective agents against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. Antimalarial drug toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Effectiveness of tafenoquine and primaquine for radical cure of Plasmodium vivax: a meeting report from dissemination of results of the EFFORT trial to stakeholders in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iddo.org [iddo.org]
- 27. researchgate.net [researchgate.net]
- 28. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pentaquine in vitro assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Pentaquine in vitro assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for this compound against P. falciparum in my in vitro assays?
A1: Inconsistent IC50 values for this compound can arise from several factors. As an 8-aminoquinoline, this compound's antimalarial activity is dependent on its metabolic activation into reactive metabolites that induce oxidative stress.[1][2] In standard in vitro cultures, the necessary metabolic enzymes, primarily cytochrome P450 2D6 (CYP2D6), may be absent or present in insufficient amounts, leading to an underestimation of its potency.[1][3][4] Furthermore, variations in parasite density, the specific parasite strain used, and the in vitro culture conditions can all contribute to variability in results.[5][6]
Q2: My this compound solution appears to be unstable during the experiment. How can I address this?
A2: The stability of drug solutions is critical for reproducible results. It is recommended to prepare fresh solutions of this compound for each experiment. If you must store the solution, it should be protected from light and stored at an appropriate temperature, typically -20°C or lower for short-term storage. The choice of solvent can also impact stability; ensure it is compatible with your assay system and does not degrade the compound.
Q3: Can this compound interfere with the readout of my cytotoxicity assay (e.g., MTT, XTT)?
A3: Yes, this compound, like other compounds that induce reactive oxygen species (ROS), can interfere with tetrazolium-based cytotoxicity assays. The generation of ROS can lead to non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal that suggests higher cell viability than is actually the case. It is advisable to include "compound only" controls (this compound in media without cells) to check for direct reduction of the assay reagent.
Q4: What is the primary mechanism of action of this compound, and how does this affect in vitro testing?
A4: The primary mechanism of action of this compound involves a two-step process. First, it is metabolized by host enzymes (predominantly CYP2D6) into hydroxylated metabolites.[2][3] These metabolites then undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to the parasite.[2] This reliance on metabolic activation is a key consideration for in vitro assays, as standard parasite cultures lack the necessary host liver enzymes.
Troubleshooting Guides
Issue 1: High Variability in Anti-plasmodial Activity Assays
| Potential Cause | Troubleshooting Steps |
| Lack of Metabolic Activation | This compound requires metabolic activation by CYP enzymes to exert its full antimalarial effect.[1][2] Standard P. falciparum cultures lack these enzymes. Consider incorporating a metabolic activation system, such as rodent or human liver microsomes or S9 fractions, into your assay protocol. |
| Parasite Strain Variability | Different strains of P. falciparum can exhibit varying sensitivity to antimalarial drugs.[6] Ensure you are using a well-characterized and consistent parasite strain for all experiments. If possible, test against both drug-sensitive and drug-resistant strains. |
| Inconsistent Parasite Inoculum | Variations in the starting parasitemia can lead to inconsistent results. Standardize your parasite inoculum for all assays. |
| Drug Solution Instability | Prepare fresh this compound solutions for each experiment. If stock solutions are used, ensure they are stored properly (protected from light at -20°C or below) and have not undergone multiple freeze-thaw cycles. |
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, Neutral Red)
| Potential Cause | Troubleshooting Steps |
| Interference with Assay Reagent | This compound's ROS-generating properties can directly reduce tetrazolium salts (MTT, XTT), leading to a false signal.[7] Run parallel assays with a secondary, non-metabolic-based cytotoxicity assay, such as Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay. Include a "compound only" control to assess direct reagent reduction. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density to ensure a logarithmic growth phase during the assay period. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your assay wells is below the toxic threshold for your cell line (typically <0.5%). |
| Incubation Time | The cytotoxic effects of this compound may be time-dependent. Perform time-course experiments to determine the optimal incubation period for observing a consistent effect. |
Issue 3: Unexpected Results in Hemolysis Assays
| Potential Cause | Troubleshooting Steps |
| Metabolic Activation Requirement | The hemolytic activity of 8-aminoquinolines is also linked to their metabolic activation.[1] In vitro hemolysis assays using washed red blood cells will lack the necessary metabolic enzymes. Consider including a metabolic activation system (e.g., liver S9 fraction) in your assay if you are investigating metabolism-dependent hemolysis. |
| Source of Erythrocytes | The sensitivity of red blood cells to hemolysis can vary between species and even between individual donors. Use a consistent source of erythrocytes for all experiments. |
| Assay Conditions | Factors such as pH, temperature, and incubation time can all affect the rate of hemolysis. Standardize these parameters across all experiments. |
Quantitative Data Summary
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables provide illustrative data based on the closely related 8-aminoquinoline, Primaquine. Note: These values should be considered as estimates, and it is crucial to determine the specific IC50 values for this compound under your experimental conditions.
Table 1: Illustrative Anti-plasmodial IC50 Values for Primaquine
| Parameter | Value | Notes |
| IC50 (Late-stage gametocytes) | ~20.9 µM | Activity against the transmissible stage of the parasite. |
| IC50 (Asexual blood stages) | >10 µM | In vitro activity is often low without metabolic activation. |
Table 2: Illustrative Cytotoxicity IC50 Values for Primaquine on a Mammalian Cell Line (e.g., HepG2)
| Parameter | Value | Notes |
| IC50 (48h incubation) | > 50 µM | Cytotoxicity can vary significantly between cell lines. |
Experimental Protocols
Protocol 1: In Vitro Anti-plasmodial Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a 5% CO2, 5% O2, 90% N2 environment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of the diluted this compound solutions to a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Parasite Addition: Add 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at a pre-determined optimal density and allow to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Hemolysis Assay
-
Erythrocyte Preparation: Obtain fresh human or animal blood with an anticoagulant. Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs to a 2% hematocrit in PBS.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS.
-
Assay Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of the this compound dilutions. Include PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General In Vitro Assay Workflow.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Effects of primaquine and chloroquine on oxidative stress parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Pentaquine chemical synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Pentaquine. The information is designed to help improve the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The synthesis of this compound, an 8-aminoquinoline derivative, is analogous to that of Primaquine and typically involves a two-stage process. The first stage is the construction of the 6-methoxy-8-aminoquinoline core, commonly achieved through a Skraup synthesis. This is followed by the attachment of the alkylamine side chain.[1]
Q2: What are the critical parameters to control during the Skraup synthesis of the quinoline core?
The Skraup reaction is notoriously exothermic and can be challenging to control. Key parameters to monitor and control include:
-
Temperature: The reaction requires initial heating but can quickly become self-sustaining and even violent.[2][3] Careful temperature management is crucial to prevent overheating, which can lead to significant tar formation and reduced yields.[2][4]
-
Reagent Addition: The slow, controlled addition of sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent is essential to manage the exothermic nature of the reaction.[3]
-
Mixing: Efficient and constant stirring is necessary to ensure even heat distribution and prevent localized overheating in the viscous reaction mixture.[2]
-
Moderating Agents: The use of a moderating agent, such as ferrous sulfate, can help to control the reaction's vigor.[5]
Q3: What are common side reactions during the Skraup synthesis, and how can they be minimized?
A primary side reaction is the polymerization of acrolein (formed from the dehydration of glycerol), leading to the formation of a "black polymeric goo" or tar.[4] This significantly complicates product isolation and reduces yield. To minimize tar formation:
-
Maintain strict temperature control.
-
Ensure the purity of reagents, especially using anhydrous glycerol.
-
Consider using a less violent oxidizing agent, such as arsenic acid, instead of nitrobenzene.[5]
Q4: What are the common methods for attaching the side chain to the 8-aminoquinoline core?
The alkylamine side chain is typically attached to the 8-amino-6-methoxyquinoline core via:
-
Condensation Reaction: This involves reacting the 8-aminoquinoline with an appropriate alkyl halide.
-
Reductive Amination: This method involves the reaction of the 8-aminoquinoline with a ketone or aldehyde, followed by reduction of the resulting imine.[6][7]
Q5: What are the potential challenges and side reactions during the side-chain attachment?
A common challenge, particularly with reductive amination, is the potential for over-alkylation, leading to the formation of tertiary amine byproducts.[7] Optimizing the stoichiometry of the reactants and the choice of reducing agent can help to minimize this.
Q6: What are the recommended methods for purifying the final this compound product?
Purification of this compound typically involves standard organic chemistry techniques:
-
Recrystallization: This is a common method for purifying the final product.[8]
-
Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[8][9]
-
Steam Distillation: This can be particularly useful for purifying the quinoline intermediate after the Skraup reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield of 6-methoxy-8-nitroquinoline in Skraup Synthesis
| Possible Cause | Recommended Solution |
| Reaction too violent/overheating | Carefully control the temperature, ensuring it does not exceed the specified range (e.g., 117-119°C during sulfuric acid addition).[3] Use a moderating agent like ferrous sulfate. |
| Incomplete reaction | Ensure the reaction is heated for the specified duration (e.g., 4 hours at 120°C, then 3 hours at 123°C after acid addition).[3] Inadequate heating can lead to incomplete conversion. |
| Impure starting materials | Use high-purity, anhydrous glycerol. Water can interfere with the reaction. |
| Poor mixing | Use a robust mechanical stirrer to ensure efficient mixing of the viscous reaction mixture.[2] |
| Deactivated aniline substrate | Anilines with electron-withdrawing groups can give lower yields.[2] Consider using a more forceful oxidizing agent or higher reaction temperatures, but be mindful of increased byproduct formation. |
Issue 2: Excessive Tar Formation During Skraup Synthesis
| Possible Cause | Recommended Solution |
| Overheating | Maintain strict temperature control throughout the reaction.[2][4] |
| Excess acrolein | Avoid using an excess of glycerol, as this leads to the formation of acrolein, which can polymerize. |
| Violent reaction | Use a moderating agent like ferrous sulfate and ensure slow, controlled addition of sulfuric acid.[5] |
Issue 3: Low Yield and/or Impurities in Side-Chain Attachment
| Possible Cause | Recommended Solution |
| Formation of tertiary amine byproduct (in reductive amination) | Optimize the stoichiometry of the amine and the carbonyl compound. Consider using a milder reducing agent. |
| Incomplete reaction | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Side reactions due to impure starting materials | Purify the 8-amino-6-methoxyquinoline intermediate before proceeding with the side-chain attachment. |
Issue 4: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Presence of closely related impurities | Employ high-performance liquid chromatography (HPLC) for purification if recrystallization is ineffective.[9] |
| Product instability | Be aware that some 8-aminoquinoline derivatives can be unstable.[10] Store the purified product under appropriate conditions (e.g., protected from light and air). |
| Residual starting materials or reagents | Ensure complete reaction through monitoring (e.g., TLC). Wash the crude product thoroughly to remove any unreacted reagents. |
Data Presentation
Table 1: Effect of Aniline Substituent on Quinoline Yield in a Modified Skraup Reaction
| Aniline Substituent | Product | Yield (%) |
| o-bromoaniline | 8-bromoquinoline | ~75% |
| o-nitroaniline | 8-nitroquinoline | ~17% |
Note: Data is for analogous Skraup reactions and illustrates the impact of substituent effects on yield. Specific yield data for the synthesis of 6-methoxy-8-aminoquinoline may vary.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup Synthesis)
This protocol is adapted from a standard procedure for the Skraup synthesis and should be performed with extreme caution due to the exothermic nature of the reaction.[3]
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide (or another suitable oxidizing agent)
-
Glycerol (anhydrous)
-
Concentrated sulfuric acid
-
Ammonium hydroxide
-
Chloroform
-
Methanol
-
Decolorizing carbon
Procedure:
-
In a large, three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise.
-
After the initial exotherm, carefully heat the mixture to 105-110°C under vacuum to remove water.
-
Once the water is removed, replace the vacuum with a reflux condenser and dropping funnel.
-
Slowly add more concentrated sulfuric acid over 2.5-3.5 hours, maintaining the temperature at 117-119°C.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Cool the reaction mixture and dilute it with water.
-
Neutralize the mixture by pouring it into a solution of ammonium hydroxide and ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Dissolve the crude product in hot chloroform, treat with decolorizing carbon, and filter.
-
Add methanol to the filtrate to induce crystallization.
-
Cool the mixture and collect the purified 6-methoxy-8-nitroquinoline crystals by filtration.
Protocol 2: General Procedure for Side-Chain Attachment via Condensation
Materials:
-
6-methoxy-8-aminoquinoline
-
Appropriate alkyl halide (e.g., 1-bromo-4-isopropylaminopentane)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve 6-methoxy-8-aminoquinoline in the chosen solvent in a round-bottomed flask.
-
Add the base to the solution.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 8. Buy this compound | 86-78-2 [smolecule.com]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage drug-drug interactions with Pentaquine in experimental settings
Disclaimer: Pentaquine is an 8-aminoquinoline antimalarial agent. Data specific to this compound is limited in contemporary literature. Therefore, this guidance is substantially based on data from primaquine, a structurally and functionally similar 8-aminoquinoline, to predict potential interactions and guide experimental design. All experimental work should be conducted with the appropriate safety precautions and institutional approvals.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
A1: Like other 8-aminoquinolines, this compound is expected to be metabolized primarily in the liver. The key enzyme responsible for the metabolic activation of this class of drugs is Cytochrome P450 2D6 (CYP2D6).[1][2][3] This metabolism is crucial for both its anti-malarial efficacy against dormant liver stages (hypnozoites) and its associated hemolytic toxicity.[1] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, or ultra-rapid), which can significantly impact the drug's efficacy and safety profile.[2][3]
Q2: What are the main toxicities associated with this compound and how are they linked to its metabolism?
A2: The two primary toxicities of concern for this compound are:
-
Hemolytic Anemia: This is particularly severe in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).[1] this compound's metabolites, generated via CYP2D6, are potent oxidizing agents. In G6PD-deficient individuals, red blood cells cannot adequately neutralize this oxidative stress, leading to the formation of methemoglobin, damage to cytoskeletal proteins, and ultimately, premature destruction of the red blood cells (hemolysis).[1]
-
Cardiotoxicity: Quinoline-based antimalarials have been associated with prolongation of the QT interval on an electrocardiogram (ECG).[4][5] This effect is primarily due to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can increase the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes.[6][7]
Q3: We are co-administering this compound with another antimalarial in our experiment and observing higher than expected toxicity. What could be the cause?
A3: Increased toxicity during co-administration is likely due to a drug-drug interaction (DDI). A notable and historically significant interaction for 8-aminoquinolines is with quinacrine . Co-administration of quinacrine can dramatically increase the plasma concentrations of 8-aminoquinolines, leading to severe toxicity.[1] Other compounds can also influence this compound's metabolism. For instance, drugs that are strong inhibitors of CYP2D6 could potentially reduce the formation of toxic metabolites, while also potentially reducing efficacy. Conversely, co-administration with another hemolytic agent could have an additive or synergistic toxic effect.
Q4: How can we assess the potential for a new compound to interact with this compound in our experimental setup?
A4: To assess DDI potential, a tiered in vitro approach is recommended:
-
CYP450 Inhibition Assay: Determine if your compound inhibits or is a substrate of CYP2D6 using human liver microsomes. This will indicate if it's likely to interfere with this compound's metabolism.
-
In Vitro Antimalarial Assay: Use an assay like the SYBR Green I fluorescence assay to see if the combination has a synergistic, additive, or antagonistic effect on parasite killing.
-
In Vitro Hemolysis/Oxidative Stress Assays: Co-incubate this compound and your compound with red blood cells (ideally from a G6PD-deficient model if available) to measure markers of oxidative stress like ROS and methemoglobin formation.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Antimalarial Assay (SYBR Green I)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Parasite Stage | Ensure tight synchronization of the parasite culture to the ring stage before setting up the assay. Asynchronous cultures will respond variably to the drug. |
| High Background Fluorescence | This can be caused by hemoglobin and detergents in lysis buffers.[8] Consider using a whole-cell assay protocol that avoids lysis steps, or ensure thorough washing of cells to remove interfering substances. |
| Low Signal-to-Noise Ratio | Optimize the starting parasitemia. While the assay can detect low parasitemia, a starting level of ~0.5-1% often provides a more robust signal for IC50 determination.[9][10] |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Contamination | Regularly check cultures for microbial contamination, which can affect parasite health and assay results. |
Issue 2: Unexpected Results in Hemolysis Assays
| Possible Cause | Troubleshooting Steps |
| Distinguishing In Vivo vs. In Vitro Hemolysis | In animal studies, improper blood collection techniques (e.g., slow draws with a small needle, excessive pressure) are a common cause of in vitro hemolysis.[11] Use appropriate collection methods (e.g., cardiac puncture or from the inferior vena cava with a larger gauge needle) and handle samples gently.[11] To confirm in vivo hemolysis, measure plasma haptoglobin levels, which will be depleted.[12] |
| Unstable Methemoglobin Readings | Methemoglobin levels can change in a sample after collection. For accurate and stable measurements, use a stabilizing buffer (e.g., a phosphate buffer at pH 7.0) and store samples at 4-8°C.[13] |
| High Donor-to-Donor Variability | If using human red blood cells, be aware that G6PD activity and other genetic factors can vary significantly between donors, affecting susceptibility to hemolysis. Screen donors for G6PD status if possible. |
Issue 3: Difficulties with hERG Patch Clamp Assays
| Possible Cause | Troubleshooting Steps |
| Unstable Current Recordings (Rundown) | Ensure your intracellular solution contains Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) to support cellular metabolism and prevent current rundown.[4] |
| Inability to Form a Gigaseal | Use high-quality borosilicate glass for pipettes, ensure solutions are filtered, and use healthy, low-passage number cells. Fragile cell membranes can be a sign of poor cell culture health.[6] |
| High Leak Currents | This can obscure the hERG current. Add a short voltage step in your protocol from a negative potential to the potential where you measure your tail current (e.g., -120 mV for 50 msec before depolarization) to allow for easy subtraction of leak currents.[14] |
| Variability in IC50 Values | hERG channel blockade can be temperature-dependent. Maintain a consistent and physiologically relevant temperature (e.g., 36 ± 1 °C).[14][15] The specific voltage protocol used also significantly impacts results; use a standardized protocol. |
Data Presentation: Managing this compound Interactions
Table 1: Predicted Metabolic and Pharmacodynamic Interactions with this compound (Based on data for Primaquine and other 8-Aminoquinolines)
| Interacting Drug/Agent | Enzyme/Target | Predicted Effect on this compound | Potential Clinical/Experimental Outcome | Reference(s) |
| Quinacrine | Unknown (likely metabolic inhibition) | Dramatically increased plasma concentration | Severe increase in toxicity (hemolysis, methemoglobinemia) | [1] |
| Chloroquine | CYP2D6 (Inhibitor) | Increased plasma concentration | Potentially increased efficacy and toxicity | [1][16] |
| Strong CYP2D6 Inhibitors (e.g., Bupropion, Fluoxetine, Paroxetine, Quinidine) | CYP2D6 (Inhibitor) | Decreased metabolic activation | Reduced efficacy (treatment failure), potentially reduced metabolite-driven toxicity | [1][3] |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | CYP3A4 | Minor effect on primary metabolism | Unlikely to have a major clinical impact on this compound disposition alone | [1] |
| Other Hemolytic Agents (e.g., Dapsone, Sulfonamides) | Red Blood Cell (Oxidative Stress) | Additive or synergistic toxicity | Increased risk and severity of hemolytic anemia | |
| QT-Prolonging Drugs (e.g., certain antiarrhythmics, antipsychotics, antibiotics) | hERG Channel | Additive QT prolongation | Increased risk of cardiac arrhythmias (Torsades de Pointes) | [4][5] |
Table 2: Representative IC50 Values for Antimalarials (Note: IC50 values can vary significantly based on parasite strain and assay conditions. These values are for comparative purposes.)
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method | Reference(s) |
| Piperaquine | V1S | 42 ± 10 | SYBR Green I | [17] |
| Piperaquine | 3D7 | 27 ± 17 | SYBR Green I | [17] |
| Chloroquine (Resistant) | - | 119.8 (median) | DELI test | [18] |
| Chloroquine (Sensitive) | 3D7 | 6.5 ± 2.3 | SYBR Green I | [17] |
| Primaquine | PfDd2 (liver stage) | 8,400 ± 3,400 | - | [19] |
| Dihydroartemisinin | V1S | 2 ± 1 | SYBR Green I | [17] |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
Objective: To determine if a test compound inhibits the CYP2D6-mediated metabolism of a probe substrate, which serves as a proxy for its potential to inhibit this compound metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound and a known CYP2D6 inhibitor (e.g., Quinidine)
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (NRS)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for stopping the reaction
-
96-well plates, incubator/shaking water bath (37°C)
-
LC-MS/MS for analysis
Methodology:
-
Preparation: Prepare stock solutions of the test compound, positive control inhibitor, and probe substrate. The final organic solvent concentration in the incubation should be ≤1%.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
Human Liver Microsomes (e.g., final concentration of 0.2 mg/mL).
-
Test compound at various concentrations (typically 7 concentrations for an IC50 curve) or positive/negative controls.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the CYP2D6 probe substrate to all wells.
-
Start Metabolism: Add pre-warmed NADPH regenerating system to start the reaction. Total reaction volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
Stop Reaction: Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Erythrocytes
Objective: To quantify the generation of intracellular ROS in red blood cells following exposure to this compound and a potential interacting compound.
Materials:
-
Freshly isolated red blood cells (RBCs)
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) probe
-
This compound and test compound
-
Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer (Ex/Em = ~495/529 nm)
Methodology:
-
Cell Preparation: Isolate RBCs from whole blood by centrifugation and wash three times with PBS. Resuspend the RBC pellet to the desired concentration (e.g., 2% hematocrit) in PBS.
-
Probe Loading: Add DCF-DA solution to the RBC suspension to a final concentration of 10-20 µM. Incubate for 30-45 minutes at 37°C in the dark. The probe will diffuse into the cells and be deacetylated to its non-fluorescent form.
-
Washing: Centrifuge the cells to remove the extracellular DCF-DA. Wash once with PBS and resuspend in fresh PBS.
-
Treatment: Aliquot the probe-loaded cells into a 96-well black plate. Add this compound, the test compound, the combination, or a positive control (TBHP) to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 1-2 hours) at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader. If ROS are present, they will oxidize the probe to the highly fluorescent DCF.
-
Data Analysis: Subtract the background fluorescence from blank wells. Express the results as a fold-change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 3: Quantification of Methemoglobin (MetHb) Formation
Objective: To measure the percentage of MetHb in red blood cells after treatment with this compound, as an indicator of oxidative damage.
Materials:
-
Treated and control red blood cell samples
-
Phosphate buffer with a non-ionic detergent for cell lysis
-
Potassium ferricyanide (K3Fe(CN)6)
-
Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED
-
Spectrophotometer
Methodology (based on the Evelyn and Malloy method):
-
Sample Lysis: Prepare a hemolysate by adding a small volume of your RBC sample (e.g., 20 µL) to a larger volume of the lysing buffer (e.g., 5 mL).
-
Baseline Reading: Take a spectrophotometric reading of the hemolysate at 630 nm (A1). This measures the initial MetHb.
-
Cyanide Addition: Add a small volume of KCN solution to the cuvette. KCN converts MetHb to cyanmethemoglobin, which does not absorb at 630 nm. Take a second reading at 630 nm (A2). The difference (A1 - A2) is proportional to the MetHb concentration.
-
Total Hemoglobin Conversion: To a separate aliquot of the same hemolysate, add potassium ferricyanide to convert all hemoglobin to MetHb. Then add KCN to convert all the newly formed MetHb to cyanmethemoglobin.
-
Total Hemoglobin Reading: Measure the absorbance of this fully converted sample at 540 nm to determine the total hemoglobin concentration.
-
Calculation: The percentage of MetHb is calculated using the change in absorbance at 630 nm and the total hemoglobin concentration, with appropriate standard curves and conversion factors.
-
Simplified Approach: A more direct method involves measuring the absorbance of the hemolysate at multiple wavelengths to differentiate between oxyhemoglobin and methemoglobin, often using a co-oximeter if available.[20]
-
Visualizations
This compound Metabolism and Interaction Pathway
Caption: Metabolic activation of this compound and sites of potential drug-drug interactions.
Experimental Workflow for DDI Assessment
Caption: A tiered workflow for investigating potential drug-drug interactions with this compound.
Logic Diagram for Troubleshooting Hemolysis
References
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
Refining analytical methods for sensitive detection of Pentaquine metabolites
Welcome to the technical support center for refining analytical methods for the sensitive detection of Pentaquine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: The metabolism of 8-aminoquinolines like this compound is primarily understood to occur via two main pathways. The first involves cytochrome P450 (CYP) enzymes, particularly CYP2D6, which catalyze the hydroxylation of the quinoline ring.[1][2][3] The second major pathway involves monoamine oxidase (MAO), which leads to oxidative deamination of the terminal amine on the alkyl side chain.[4][5] This deamination results in the formation of an aldehyde, which can be further oxidized to a carboxylic acid metabolite.
Q2: What is "matrix effect" and how does it impact the analysis of this compound metabolites?
A2: Matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer source by co-eluting compounds from the biological matrix (e.g., plasma, urine). These interfering components, such as phospholipids or salts, can affect the accuracy, precision, and sensitivity of the assay. In the analysis of this compound metabolites, ion suppression is a common issue that can lead to underestimation of the analyte concentration and reduced sensitivity.
Q3: Which sample preparation technique is best for minimizing matrix effects?
A3: While several techniques can be used, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), SPE is often preferred for its ability to provide cleaner extracts, thereby reducing matrix effects. However, PPT is a simpler, faster, and often adequate method for many applications. The choice depends on the required sensitivity and the complexity of the matrix. LLE offers a good balance but can be more labor-intensive and may form emulsions.
Q4: My assay is not reaching the required lower limit of quantification (LLOQ). How can I improve sensitivity?
A4: To improve sensitivity, consider the following:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS/MS transitions (precursor and product ions) and collision energy are optimized for maximum signal intensity for each this compound metabolite.
-
Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to reduce matrix suppression.
-
Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak shape distortion or column overload.
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as the percentage of organic solvent or the type and concentration of additives (e.g., formic acid, ammonium formate), can improve ionization efficiency.
-
Use a More Sensitive Instrument: If available, utilizing a mass spectrometer with higher sensitivity can be a direct solution.
Q5: What are the best practices for storing plasma samples to ensure the stability of this compound and its metabolites?
A5: To ensure the stability of drug analytes in biological matrices, samples should be processed and frozen as quickly as possible.[6] It is recommended to store plasma samples at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes. For analysis, thaw samples gradually on ice or at 4°C. Stability of the analytes under various storage and handling conditions (e.g., bench-top stability, freeze-thaw stability) should be thoroughly evaluated during method validation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC or LC-MS/MS analysis of this compound metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration. 2. Incompatible Injection Solvent: Sample solvent is stronger than the mobile phase. 3. Column Degradation: Loss of stationary phase or column void. 4. Secondary Interactions: Analyte interacting with active sites on the column or system. | 1. Dilute the sample and re-inject. 2. Reconstitute the sample in a solvent similar to or weaker than the initial mobile phase. 3. Replace the analytical column. Use a guard column to extend column life. 4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or use a different column chemistry. |
| Retention Time Shift | 1. Change in Mobile Phase Composition: Incorrect preparation or degradation of mobile phase. 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. 3. Pump Malfunction: Inconsistent flow rate. 4. Temperature Fluctuations: Inconsistent column temperature. | 1. Prepare fresh mobile phase. Ensure accurate measurements. 2. Increase the column equilibration time in the gradient program. 3. Check pump performance, purge the system to remove air bubbles. 4. Use a column oven to maintain a stable temperature. |
| High Background Noise or Ghost Peaks | 1. Contaminated Mobile Phase or Solvents. 2. Carryover from Previous Injection: Analyte adsorbing to parts of the injector or column. 3. Contaminated LC-MS System: Buildup of non-volatile salts or matrix components in the ion source. | 1. Use high-purity (LC-MS grade) solvents and additives. 2. Optimize the needle wash procedure with a strong, appropriate solvent. Inject blanks between samples. 3. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (PPT, LLE, SPE) is not optimal for the metabolites. 2. Analyte Instability: Degradation of metabolites during sample preparation steps. 3. pH-Dependent Extraction: The pH of the sample during extraction is not optimal for the analyte's charge state. | 1. Re-evaluate the extraction method. Test different solvents for LLE or different sorbents and elution solvents for SPE. 2. Keep samples on ice during preparation. Minimize the time between extraction and analysis. 3. Adjust the pH of the sample to ensure the metabolites are in a neutral form for better extraction into organic solvents. |
Data Presentation: Method Performance
The following tables summarize representative quantitative data for bioanalytical methods used in the analysis of antimalarial drugs and their metabolites, which can serve as performance benchmarks for methods developed for this compound.
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | Analyte | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| Method A | Drug X | 0.5 | Intra-day: 1.6-9.7 Inter-day: 7.3-12.9 | Intra-day: -10.3 to 3.1 Inter-day: -5.2 to 5.0 |
| (Ref:[7][8]) | Metabolite 1 | 1.0 | Intra-day: <15 Inter-day: <15 | Within ±15% |
| Method B | Drug Y | 1.5 | Intra-day: <15 Inter-day: <15 | Within ±15% |
| (Ref:[9]) | Metabolite 2 | 1.5 | Intra-day: <15 Inter-day: <15 | Within ±15% |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error; LLOQ = Lower Limit of Quantification.
Table 2: Comparison of Sample Preparation Techniques - Analyte Recovery
| Analyte | Protein Precipitation (% Recovery) | Liquid-Liquid Extraction (% Recovery) | Solid-Phase Extraction (% Recovery) |
| Drug Z | 85 ± 5.2 | 70 ± 10 | 98 ± 8 |
| Metabolite Z1 | 82 ± 6.1 | 65 ± 12 | 95 ± 9 |
| Metabolite Z2 | 88 ± 4.8 | 75 ± 8 | 99 ± 7 |
Data are presented as mean ± standard deviation and are representative examples from literature for similar small molecules.[10]
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of this compound). Vortex for 10 seconds.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol) to the tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analytical Method
This section provides a general starting point for developing a sensitive LC-MS/MS method for this compound and its metabolites.
-
LC System: UPLC/UHPLC system
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 - 0.5 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions (Q1/Q3) must be optimized for this compound and each specific metabolite.
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. cigb.edu.cu [cigb.edu.cu]
- 10. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Cross-Resistance Between Pentaquine and Other 8-Aminoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between pentaquine and other 8-aminoquinoline antimalarials.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 8-aminoquinolines like this compound?
The precise mechanism of action for 8-aminoquinolines is not fully elucidated, but it is widely accepted that they are prodrugs requiring metabolic activation by host hepatic cytochrome P450 enzymes, particularly CYP2D6.[1][2][3] This bioactivation generates reactive metabolites that are thought to interfere with the parasite's cellular respiration by generating reactive oxygen species (ROS), leading to oxidative damage and parasite death.[3][4] This process is crucial for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.
Q2: What are the known mechanisms of resistance to 8-aminoquinolines?
The mechanisms of resistance to 8-aminoquinolines, including this compound, are not well understood, and no definitive molecular markers of resistance have been consistently identified.[5][6] Potential mechanisms are thought to involve:
-
Altered host metabolism: Variations in human CYP2D6 activity can lead to poor metabolic activation of the prodrug, resulting in reduced efficacy that can mimic parasite resistance.
-
Parasite-mediated mechanisms: While not fully characterized, potential parasite-specific resistance mechanisms could include enhanced drug efflux, altered drug targets, or improved detoxification of reactive oxygen species.
Q3: Is there evidence of cross-resistance between this compound and other 8-aminoquinolines like primaquine and tafenoquine?
Direct, comprehensive studies on cross-resistance specifically involving this compound are limited in publicly available literature. However, given their structural similarities and presumed shared mechanism of action involving metabolic activation, a degree of cross-resistance is plausible. Studies with other 8-aminoquinolines have shown that cross-resistance is not always predictable. For instance, some 8-aminoquinoline analogs tested against P. falciparum blood stages did not exhibit cross-resistance with chloroquine or mefloquine.[7][8] Researchers should empirically determine the cross-resistance profile for their specific parasite strains and compounds of interest.
Q4: What factors can confound the results of in vitro 8-aminoquinoline susceptibility testing?
Several factors can influence the outcomes of in vitro assays:
-
Host cell metabolism: The type of host cells used (e.g., primary human hepatocytes, hepatoma cell lines) can have varying levels of metabolic competency (e.g., CYP2D6 expression), directly impacting drug activation and observed efficacy.
-
P. vivax culture challenges: The difficulty in establishing continuous in vitro cultures of P. vivax blood stages and the complexity of liver-stage models can lead to experimental variability.[9]
-
Drug-drug interactions: The presence of other compounds in the culture medium that inhibit or induce cytochrome P450 enzymes can alter the metabolism of 8-aminoquinolines.[4]
Troubleshooting Guides
Scenario 1: Higher than expected IC50 values for this compound in an in vitro liver-stage assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Low metabolic activity of host cells | 1. Verify the expression and activity of CYP2D6 in your hepatocyte model. 2. Consider using primary human hepatocytes with known metabolic competency.[10][11] 3. If using a cell line, explore methods to induce CYP enzyme expression. | 8-aminoquinolines require metabolic activation. Low enzyme activity will result in less active drug and an artificially high IC50. |
| Degradation of the compound | 1. Check the stability of this compound in your culture medium under experimental conditions. 2. Prepare fresh drug solutions for each experiment. | Chemical instability can lead to a lower effective concentration of the drug. |
| Parasite strain variability | 1. Sequence relevant genes if putative resistance markers are suspected, although none are definitively established for 8-aminoquinolines. 2. Compare the susceptibility of your parasite isolate to a known sensitive reference strain. | The intrinsic susceptibility of different parasite strains to 8-aminoquinolines can vary. |
Scenario 2: Inconsistent results in cross-resistance studies between this compound and Primaquine.
| Potential Cause | Troubleshooting Step | Rationale |
| Differential metabolism of compounds | 1. Characterize the metabolic profile of both this compound and primaquine in your specific in vitro system. 2. Be aware that minor structural differences can lead to different metabolic pathways and rates of activation. | The degree of cross-resistance may depend on the efficiency with which each compound is converted to its active metabolites by the host cells. |
| Variability in experimental setup | 1. Standardize all experimental parameters, including cell seeding density, parasite infection rate, and drug incubation times. 2. Run this compound and primaquine assays in parallel using the same batch of cells and parasites. | High biological variability is inherent in complex culture systems. Rigorous standardization is key to obtaining reproducible data. |
| Off-target effects | 1. Investigate if the observed effects are independent of the canonical 8-aminoquinoline mechanism, for example, by measuring ROS production. | At high concentrations, drugs may have off-target effects that do not correlate with the expected mechanism of action and therefore may not show cross-resistance. |
Data Presentation
Table 1: Hypothetical Comparative in vitro Susceptibility of P. vivax Liver Stages to 8-Aminoquinolines
| Compound | Mean IC50 (nM) ± SD (Strain A) | Mean IC50 (nM) ± SD (Strain B - Putative Resistant) | Resistance Index (Strain B IC50 / Strain A IC50) |
| This compound | 75 ± 15 | 350 ± 45 | 4.7 |
| Primaquine | 100 ± 20 | 480 ± 60 | 4.8 |
| Tafenoquine | 50 ± 10 | 275 ± 30 | 5.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Key Experiment: In Vitro P. vivax Liver-Stage Susceptibility Assay
This protocol is a generalized summary based on established methods using micropatterned primary human hepatocyte co-cultures (MPCCs).[10][11]
-
Cell Culture:
-
Plate cryopreserved primary human hepatocytes in a multi-well format (e.g., 96- or 384-well) on micropatterned collagen-coated plates.
-
Co-culture with supportive stromal cells (e.g., J2-3T3 fibroblasts).
-
Maintain the culture in a suitable hepatocyte medium for 4-6 weeks to ensure stable hepatocyte function and metabolism.
-
-
Parasite Infection:
-
Obtain P. vivax sporozoites from freshly dissected infected Anopheles mosquitoes.
-
Infect the MPCCs with sporozoites and incubate to allow for the establishment of liver-stage parasites, including hypnozoites.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other 8-aminoquinolines in the culture medium.
-
Add the drug solutions to the infected cultures. Include a drug-free control.
-
Incubate for the desired period (e.g., 6-10 days).
-
-
Readout and Analysis:
-
Fix and stain the cultures with antibodies against parasite proteins (e.g., CSP or UIS4) and a nuclear stain (e.g., DAPI).
-
Use high-content imaging to enumerate the number of liver-stage schizonts and smaller hypnozoite forms.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using statistical software.
-
Mandatory Visualizations
Caption: Workflow for in vitro cross-resistance assessment.
Caption: 8-Aminoquinoline mechanism and resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic failure of primaquine and need for new medicines in radical cure of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular markers of resistance to antimalarial drugs [mpmp.huji.ac.il]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mesamalaria.org [mesamalaria.org]
- 10. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro culture, drug sensitivity, and transcriptome of plasmodium vivax hypnozoites — LMRT [lmrt.mit.edu]
Technical Support Center: Best Practices for Long-Term Storage and Stability of Pentaquine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and stability of Pentaquine samples. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reliability of this compound in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound samples?
For long-term stability, solid this compound samples should be stored in well-sealed, light-resistant containers at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F - 86°F). To prevent degradation from moisture and light, it is recommended to store the compound in a dark and dry environment.[1]
Q2: How should this compound solutions be stored for long-term use?
This compound solutions are more susceptible to degradation than the solid form. For long-term storage, solutions should be prepared in appropriate solvents, filter-sterilized if necessary, and stored in tightly sealed, light-resistant containers at refrigerated temperatures (2°C to 8°C). For extended periods, freezing the solution at -20°C or -80°C is advisable to minimize chemical degradation. However, repeated freeze-thaw cycles should be avoided as they can affect sample integrity.
Q3: What are the main factors that can cause this compound degradation?
This compound, as an 8-aminoquinoline derivative, is susceptible to several environmental factors that can cause degradation.[2][3][4] These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[1][5]
-
Humidity: Moisture can lead to hydrolytic degradation of the compound.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
pH: this compound's stability can be pH-dependent in solution, with acidic or alkaline conditions potentially accelerating degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its 8-aminoquinoline structure, potential degradation pathways include oxidation of the quinoline ring and hydrolysis of the diamine side chain.[6] Forced degradation studies on similar 8-aminoquinolines like Tafenoquine have shown degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color or appearance of solid this compound. | Exposure to light, heat, or moisture. | Discard the sample as it may be degraded. Review storage procedures to ensure protection from light, heat, and humidity. |
| Unexpected peaks in HPLC analysis of a stored this compound sample. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent drug from its degradants. |
| Loss of potency or inconsistent results in biological assays. | Degradation of the this compound sample. | Re-qualify the this compound sample using a stability-indicating analytical method. Prepare fresh solutions from a new, properly stored stock of the compound. |
| Precipitation observed in a frozen this compound solution upon thawing. | Poor solubility of this compound in the chosen solvent at low temperatures. | Allow the solution to fully equilibrate to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider using a different solvent system or preparing fresh solutions. |
Data Presentation: Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound samples to ensure long-term stability. These recommendations are based on general best practices for pharmaceutical compounds and data from related 8-aminoquinolines.
| Sample Type | Storage Condition | Temperature | Humidity | Light | Container |
| Solid (Powder) | Long-Term | 15°C to 30°C (59°F to 86°F) | Controlled (low) | Protected from light | Tightly sealed, light-resistant |
| Solution | Short-Term | 2°C to 8°C | N/A | Protected from light | Tightly sealed, light-resistant |
| Solution | Long-Term | -20°C or -80°C | N/A | Protected from light | Tightly sealed, suitable for freezing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound sample and the stock solution in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound sample and the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The extent of degradation should ideally be between 5-20% for the development of a meaningful stability-indicating method.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, impurities, and excipients.
Methodology:
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a common starting point for the analysis of 8-aminoquinolines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, and pH to achieve adequate separation between the this compound peak and all degradation product peaks.
-
Ensure the peak purity of the this compound peak in the presence of degradants using a PDA detector.
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Mandatory Visualizations
Caption: Factors influencing the degradation of this compound samples.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety of 8-aminoquinoline antimalarial medicines [who.int]
- 4. malariaworld.org [malariaworld.org]
- 5. ephor.nl [ephor.nl]
- 6. Buy this compound | 86-78-2 [smolecule.com]
- 7. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Pentaquine vs. Primaquine: A Comparative Analysis for Radical Cure of Vivax Malaria
For Immediate Release
In the landscape of antimalarial therapeutics, the 8-aminoquinoline derivatives pentaquine and primaquine have historically been pivotal in the radical cure of Plasmodium vivax malaria, which is characterized by its ability to form dormant liver-stage parasites (hypnozoites) that can cause relapsing infections. This guide provides a comparative analysis of the efficacy of this compound versus primaquine, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Data
A foundational controlled study conducted in 1950 provides the primary clinical data on the efficacy of this compound for the radical cure of relapsing vivax malaria. While direct comparative trials with primaquine from the same era are scarce in the available literature, this study offers valuable insights into the performance of this compound.
| Treatment Group | Number of Patients | Number of Relapses | Relapse Rate (%) |
| This compound with Quinine | 42 | 2 | 4.8% |
| Control (Quinine alone) | 41 | 29 | 70.7% |
Data from Straus B, Gennis J. Radical cure of relapsing vivax malaria with this compound-quinine; a controlled study. Ann Intern Med. 1950 Dec;33(6):1413-22.
Experimental Protocols
The pivotal 1950 study on this compound employed a rigorous experimental design to evaluate its efficacy in preventing relapses of vivax malaria.
Study Design: A controlled clinical trial.
Patient Population: The study enrolled military personnel who had returned from Korea with vivax malaria.
Treatment Regimens:
-
This compound Group: Patients received a course of this compound administered concurrently with quinine. The standard treatment involved daily administration for a specified duration.
-
Control Group: Patients in this group received only quinine to treat the acute symptoms of malaria, but no agent targeted at the liver-stage parasites.
Follow-up: Patients were monitored for a period of one year following treatment to detect any instances of relapse. A relapse was defined as the reappearance of parasites in the blood after initial clearance.
Mechanism of Action: The 8-Aminoquinoline Pathway
Both this compound and primaquine belong to the 8-aminoquinoline class of drugs, which are essential for the radical cure of P. vivax and P. ovale malaria due to their activity against the dormant hypnozoites in the liver.[1] While the precise molecular mechanisms have been a subject of ongoing research, a generally accepted pathway involves the metabolic activation of these compounds.
The following diagram illustrates the proposed signaling pathway for the action of 8-aminoquinolines against Plasmodium hypnozoites.
This pathway highlights that 8-aminoquinolines are prodrugs that undergo metabolic activation within the host's liver cells, a process mediated by cytochrome P450 enzymes. The resulting reactive metabolites are then thought to enter the dormant hypnozoites, where they induce mitochondrial disruption and oxidative stress, ultimately leading to the parasite's death. This mechanism is crucial for preventing future relapses of vivax malaria.
Conclusion
References
A Head-to-Head Preclinical Comparison of Pentaquine and Tafenoquine for Radical Cure of Relapsing Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of two 8-aminoquinoline compounds, Pentaquine and Tafenoquine, for the radical cure of relapsing malaria. While Tafenoquine is a modern, well-characterized drug, preclinical data for the older compound, this compound, is primarily historical. This comparison synthesizes the available data to offer insights into their respective efficacy, pharmacokinetics, and safety profiles in preclinical models.
Executive Summary
Tafenoquine, a long-acting 8-aminoquinoline, demonstrates superior or comparable efficacy to this compound in preclinical models for the radical cure of relapsing malaria. Its favorable pharmacokinetic profile, allowing for single-dose regimens, presents a significant advantage over the multi-dose regimens required for this compound. While both compounds share a class-specific risk of hemolysis in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals, modern preclinical and clinical development of Tafenoquine has allowed for a more thorough characterization of its safety profile.
Efficacy in Preclinical Models
The primary preclinical model for evaluating the radical cure efficacy of 8-aminoquinolines against relapsing malaria is the Plasmodium cynomolgi-infected rhesus monkey. This model closely mimics Plasmodium vivax infection in humans, including the formation of dormant liver-stage parasites (hypnozoites) that cause relapse.
Table 1: Comparative Radical Cure Efficacy in P. cynomolgi-Infected Rhesus Monkeys
| Drug | Dosing Regimen (mg/kg/day x days) | Outcome | Reference(s) |
| This compound | 2.5 x 7 | Essentially equally effective as a 14-day regimen at the same total dose for radical cure.[1] | [1] |
| Tafenoquine | 6 x 3 (monotherapy) | Minimum curative dose for radical cure in 2/2 monkeys.[2] | [2] |
| 0.6 x 3 (with chloroquine) | Minimum curative dose for radical cure, demonstrating a 10-fold dose reduction with co-administration.[2] | [2] | |
| 1.78 x 10 (causal prophylaxis) | Protected one monkey and delayed parasitemia in another.[3] | [3] |
Key Findings:
-
Direct head-to-head preclinical studies comparing this compound and Tafenoquine are limited. The available data is largely from separate studies conducted at different times.
-
Tafenoquine, particularly in combination with a blood schizonticide like chloroquine, demonstrates potent radical cure efficacy at significantly lower total doses compared to historical data on this compound.[2]
-
The concept of the total dose being a primary determinant of radical curative activity was established in studies involving this compound.[1]
Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of this compound and Tafenoquine differ significantly, with Tafenoquine exhibiting a much longer half-life, which is a key advantage for patient adherence.
Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models
| Parameter | This compound | Tafenoquine | Animal Model(s) | Reference(s) |
| Half-life (t½) | Shorter (data not consistently reported in available preclinical literature) | Long (permits single-dose treatment) | Multiple | [4] |
| Metabolism | Metabolized to active intermediates.[5] | Requires metabolic activation, likely through CYP2D6, for anti-hypnozoite activity.[6][7] | Multiple | [6][7] |
| Drug Interactions | Potential for interactions with other drugs metabolized by the same cytochrome P450 enzymes.[5] | Co-administration with chloroquine enhances its efficacy.[2][7] The mechanism of this synergy is still under investigation.[5][7] | Rhesus monkeys | [2][5][7] |
Key Findings:
-
Tafenoquine's long half-life is a defining characteristic that has driven its development as a single-dose radical cure agent.[4]
-
Both drugs are pro-drugs that require metabolic activation to exert their hypnozoiticidal effects.[5][6][7]
-
The synergistic effect observed between Tafenoquine and chloroquine in preclinical models is a significant finding that has influenced its clinical development.[2][7]
Toxicology and Safety Profile in Preclinical Models
The primary safety concern for all 8-aminoquinolines is the potential for drug-induced hemolysis in individuals with G6PD deficiency.
Table 3: Comparative Toxicology Profile in Preclinical Models
| Toxicological Endpoint | This compound | Tafenoquine | Animal Model(s) | Reference(s) |
| Hemolytic Toxicity | Known to cause hemolysis in G6PD-deficient individuals. Preclinical models to assess this were less developed at the time of its primary use. | Induces hemolysis in G6PD-deficient models. Extensive preclinical and clinical evaluation has been conducted to characterize this risk and establish safe dosing guidelines for G6PD-normal individuals.[8] | Humanized mouse models, dogs, monkeys | [8] |
| Other Toxicities | Methemoglobinemia, gastrointestinal disturbances.[9] | Methemoglobinemia, gastrointestinal disturbances, and potential for psychiatric adverse events at higher doses.[6] | Rodents, dogs, monkeys | [6][9] |
Key Findings:
-
Both this compound and Tafenoquine share the class-specific toxicity of hemolysis in G6PD-deficient subjects.[8][9]
-
The preclinical safety assessment of Tafenoquine has been more extensive and has utilized modern toxicological models, providing a more comprehensive understanding of its risk profile.
Signaling Pathways and Experimental Workflows
Mechanism of Action of 8-Aminoquinolines
The precise mechanism of action of 8-aminoquinolines against hypnozoites is not fully elucidated but is understood to involve metabolic activation and the generation of reactive oxygen species (ROS) that induce parasiticidal effects.
Caption: Proposed mechanism of action for 8-aminoquinolines.
Experimental Workflow for Radical Cure Efficacy in Rhesus Monkeys
The evaluation of radical cure efficacy in the P. cynomolgi rhesus monkey model is a critical step in the preclinical development of anti-relapse drugs.
Caption: Workflow for assessing radical cure efficacy.
Experimental Protocols
Radical Cure Efficacy in Plasmodium cynomolgi-Infected Rhesus Monkeys
Objective: To determine the ability of a test compound to eliminate both blood-stage and liver-stage (hypnozoite) parasites, thus preventing relapse.
Animal Model: Indian-origin rhesus monkeys (Macaca mulatta).
Parasite Strain: Plasmodium cynomolgi (typically B or M strain) sporozoites.
General Procedure:
-
Infection: Naive monkeys are infected via the intravenous injection of a standardized number of P. cynomolgi sporozoites.[1]
-
Monitoring for Primary Infection: Following infection, daily blood smears are examined to detect the onset of primary parasitemia (patency).[1]
-
Treatment:
-
Monotherapy: The test compound (this compound or Tafenoquine) is administered orally at various doses and for different durations.[2]
-
Combination Therapy: The test compound is administered concurrently with a blood schizonticidal agent (e.g., chloroquine) to clear the initial blood-stage infection.[2] This allows for the specific assessment of the compound's activity against hypnozoites.
-
-
Monitoring for Relapse: After the completion of treatment and clearance of the primary infection, blood smears are monitored for an extended period (e.g., 60-100 days) to detect any recurrence of parasitemia, which indicates a relapse from liver-stage hypnozoites.[1][2]
-
Confirmation of Cure: In some historical studies, splenectomy was performed at the end of the follow-up period. An absence of relapse within a specified period post-splenectomy was considered confirmation of radical cure.[1] Modern studies rely on extended, sensitive parasitological monitoring.
In Vitro Antiplasmodial Activity
Objective: To determine the direct activity of a compound against the blood stages of Plasmodium species.
General Procedure:
-
Parasite Culture: Asexual erythrocytic stages of Plasmodium falciparum (various strains, including chloroquine-sensitive and -resistant) are maintained in continuous in vitro culture in human erythrocytes.
-
Drug Preparation: Test compounds are dissolved and serially diluted to achieve a range of concentrations.
-
Assay: Synchronized ring-stage parasites are incubated with the drug dilutions in 96-well plates for a defined period (e.g., 48-72 hours).
-
Measurement of Parasite Growth Inhibition: Parasite growth is quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to count the number of parasites.
-
Fluorometric/Colorimetric Assays: Assays that measure parasite-specific products or viability (e.g., SYBR Green I for DNA staining, pLDH assay).
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Acute and Sub-acute Toxicity Studies in Rodents
Objective: To assess the general toxicity of a compound after single (acute) or repeated (sub-acute) dosing.
Animal Model: Typically rats (e.g., Sprague-Dawley) or mice (e.g., Swiss).
General Procedure:
-
Dosing: The test compound is administered via a clinically relevant route (e.g., oral gavage) at multiple dose levels to different groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity, changes in body weight, and mortality for a specified period (e.g., 14 days for acute toxicity).
-
Pathology: At the end of the study, animals are euthanized, and blood is collected for hematological and clinical chemistry analysis. Organs are weighed and examined for gross pathological changes. Histopathological examination of selected tissues is performed.
-
Data Analysis: The no-observed-adverse-effect level (NOAEL) and the maximum tolerated dose (MTD) are determined.
Conclusion
Based on the available preclinical data, Tafenoquine emerges as a more promising candidate for the radical cure of relapsing malaria compared to this compound. Its long half-life, allowing for a single-dose regimen, and its well-characterized efficacy and safety profile in modern preclinical models, represent significant advancements. While this compound was a historically important 8-aminoquinoline, the limited availability of detailed preclinical data and its less favorable dosing regimen make it a less attractive candidate for further development in the modern era of antimalarial drug discovery. Future research should focus on optimizing the use of Tafenoquine, particularly in combination with various partner drugs, to maximize its benefit in the global effort to eliminate malaria.
References
- 1. ajtmh.org [ajtmh.org]
- 2. Radical curative efficacy of tafenoquine combination regimens in Plasmodium cynomolgi-infected Rhesus monkeys (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. Clinical utility of tafenoquine in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Pentaquine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the antimalarial drug Pentaquine in biological matrices. The objective is to offer a framework for cross-validation to ensure data integrity and comparability across different analytical platforms, a critical aspect in both clinical and preclinical studies.
While specific cross-validation data for this compound is not extensively available in the public domain, this document outlines the fundamental experimental protocols and data presentation based on established principles of bioanalytical method validation and findings for structurally similar antimalarial compounds.[1][2][3][4]
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering robust and reliable quantification.[5] When paired with a UV detector, it provides a cost-effective solution for routine analysis. However, its selectivity can be challenged in complex biological matrices where endogenous compounds may interfere with the analyte signal.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is renowned for its superior sensitivity and selectivity.[6][7] By utilizing the mass-to-charge ratio of the parent ion and its specific fragment ions, LC-MS/MS can accurately quantify analytes at very low concentrations, even in complex biological fluids, making it a gold standard for bioanalytical studies.[2][8]
Cross-validation is imperative when data from these distinct methods are to be compared or merged, for instance, in multi-center clinical trials or when transitioning from one method to another.[9][10][11]
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule drug like this compound in a biological matrix such as human plasma. The data presented is a representative summary derived from validation parameters reported for similar antimalarial drugs.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | Signal-to-noise ratio > 10; Accuracy within ±20% and Precision <20% |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 1000 ng/mL | Accuracy within ±15% and Precision <15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | The mean accuracy of Quality Controls (QCs) analyzed by both methods should not differ by more than 15%. |
| Precision (%RSD) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) | The precision of QCs analyzed by both methods should not exceed 15% RSD. |
| Selectivity | Potential for interfering peaks | High, based on specific mass transitions | No significant interfering peaks at the retention time and mass transition of the analyte. |
| Matrix Effect | Not Applicable | To be evaluated | The coefficient of variation of the matrix factor should be <15%. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation
A generic sample preparation method suitable for both HPLC-UV and LC-MS/MS analysis of this compound in plasma would involve protein precipitation, a common and effective technique for removing high-abundance proteins.[2]
-
Aliquoting: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity. Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample) to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: The reconstituted sample is now ready for injection into the respective chromatographic systems.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV detector would be set to a wavelength where this compound exhibits maximum absorbance, determined by a UV scan of a standard solution.
-
Data Acquisition and Processing: Chromatographic data is collected and processed using appropriate software.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: A C18 reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A typical gradient would start with a low percentage of Solvent B, which is then increased over the run to elute the analyte.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored. These transitions are determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows would be optimized to achieve maximum signal intensity.
-
-
Data Acquisition and Processing: Data is acquired and quantified using the instrument's specific software.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the analysis of this compound in plasma by HPLC-UV and LC-MS/MS.
Caption: Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Pathways of Pentaquine and Primaquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two important 8-aminoquinoline antimalarial drugs: pentaquine and primaquine. While extensive research has elucidated the metabolic fate of primaquine, data on this compound remains comparatively scarce. This document summarizes the current understanding of both, drawing on available experimental data to highlight similarities and key differences.
Introduction
This compound and primaquine are 8-aminoquinoline derivatives crucial in the fight against malaria, particularly for their activity against the relapsing forms of Plasmodium vivax and P. ovale. Their therapeutic efficacy and potential for adverse effects, such as hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, are intrinsically linked to their biotransformation in the host. Understanding the metabolic pathways of these drugs is therefore critical for optimizing their clinical use and for the development of safer and more effective analogs.
Metabolic Pathways: A Comparative Overview
The metabolism of 8-aminoquinolines is a complex process primarily occurring in the liver. It involves a series of Phase I and Phase II reactions designed to increase the polarity of the drug molecules, facilitating their excretion. The key metabolic transformations include oxidative deamination, hydroxylation, and conjugation.
Primaquine Metabolism
The metabolic disposition of primaquine is well-characterized and proceeds via three main pathways[1]:
-
Oxidative Deamination: This is a major pathway initiated by monoamine oxidase (MAO-A), leading to the formation of a terminal aldehyde. This aldehyde is then rapidly oxidized to carboxyprimaquine, the main, but inactive, plasma metabolite of primaquine[2][3].
-
Hydroxylation: Cytochrome P450 enzymes, predominantly CYP2D6, mediate the hydroxylation of the quinoline ring at various positions (e.g., 2, 4, 5, and 6)[4][5][6]. The resulting hydroxylated metabolites, such as 5-hydroxyprimaquine, are believed to be the pharmacologically active species responsible for both the antimalarial and hemolytic effects of the drug[2][7]. These hydroxylated metabolites can undergo further oxidation to form reactive quinone-imine intermediates.
-
Conjugation: The parent drug and its hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion[1].
The metabolism of primaquine is also known to be enantioselective. The (S)-(+)-enantiomer is preferentially metabolized by CYP2D6 to hydroxylated metabolites, while the (R)-(-)-enantiomer is a better substrate for MAO-A, leading to higher concentrations of carboxyprimaquine[8][9].
This compound Metabolism
Detailed experimental data on the metabolic pathways of this compound are limited in the publicly available scientific literature. However, based on its structural similarity to primaquine and the known metabolism of other 8-aminoquinolines, it is reasonable to hypothesize that this compound undergoes similar biotransformation processes[2][10]. These likely include:
-
N-Dealkylation: The isopropyl group on the terminal amine of the side chain is a likely site for N-dealkylation, a common metabolic reaction for alkylamines catalyzed by CYP enzymes.
-
Oxidative Deamination: Similar to primaquine, the terminal primary amine resulting from N-dealkylation could undergo oxidative deamination by MAO.
-
Hydroxylation: The quinoline ring of this compound is also expected to be a substrate for CYP-mediated hydroxylation, potentially leading to the formation of pharmacologically active and toxic metabolites.
Without specific experimental data, the precise enzymes involved and the major metabolites of this compound remain to be definitively identified.
Quantitative Data Summary
The following tables summarize available quantitative pharmacokinetic data for primaquine and its major metabolite, carboxyprimaquine. Due to the lack of available data, a corresponding table for this compound cannot be provided.
Table 1: Pharmacokinetic Parameters of Primaquine in Healthy Human Volunteers
| Parameter | Value | Reference |
| Primaquine | ||
| Cmax (ng/mL) | 55 - 103 | [8] |
| Tmax (h) | 1 - 3 | [8] |
| AUC₀-t (ng·h/mL) | 285 - 546 | [8] |
| t½ (h) | 4.4 - 7.4 | [8] |
| Carboxyprimaquine | ||
| Cmax (ng/mL) | 528 - 1050 | [8] |
| Tmax (h) | 8 | [8] |
| AUC₀-t (ng·h/mL) | 10800 - 22500 | [8] |
| t½ (h) | 22 - 30 | [8] |
Experimental Protocols
The study of antimalarial drug metabolism often involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to investigate the CYP-mediated metabolism of a drug candidate.
Objective: To identify the metabolites of this compound and primaquine formed by human liver microsomal enzymes and to identify the specific CYP isoforms involved.
Materials:
-
This compound and primaquine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP isoform chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), the drug (this compound or primaquine, e.g., 1 µM), and phosphate buffer.
-
In separate experiments, include specific CYP inhibitors to identify the contribution of individual isoforms.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the parent drug and metabolites using a validated LC-MS/MS method.
Metabolite Identification using LC-MS/MS
Objective: To identify and characterize the metabolites of this compound and primaquine in biological matrices.
Instrumentation: A high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile or methanol.
-
Urine: Dilution with the mobile phase, followed by filtration.
-
Microsomal incubates: Protein precipitation with acetonitrile.
LC Method:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or product ion scan) modes are used to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
Metabolite Identification: Putative metabolites are identified by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for N-dealkylation). The fragmentation patterns of the metabolites are then compared to that of the parent drug to confirm the structural modifications.
Visualizations
The following diagrams illustrate the key metabolic pathways of primaquine and a generalized experimental workflow for metabolite identification.
Conclusion
The metabolic pathways of primaquine are well-documented, with oxidative deamination by MAO-A and hydroxylation by CYP2D6 being the principal routes of biotransformation. These pathways lead to the formation of the inactive major metabolite, carboxyprimaquine, and various active hydroxylated metabolites, respectively. In stark contrast, there is a significant knowledge gap regarding the metabolism of this compound. Based on its chemical structure, it is likely to undergo similar metabolic transformations, including N-dealkylation and hydroxylation. Further research, employing modern analytical techniques such as high-resolution mass spectrometry, is imperative to fully elucidate the metabolic fate of this compound. A comprehensive understanding of its metabolism will be instrumental in optimizing its therapeutic use and in designing novel 8-aminoquinoline antimalarials with improved safety and efficacy profiles.
References
- 1. scispace.com [scispace.com]
- 2. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - PRIMAQUINE PHOSPHATE tablet, film coated [dailymed.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Comparative single dose pharmacokinetics and metabolism of racemic primaquine and its enantiomers in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
Evaluating the Therapeutic Index of Pentaquine in Comparison to Other Antimalarials: A Guide for Researchers
A comprehensive analysis of the therapeutic window of pentaquine remains a challenge due to the limited availability of quantitative preclinical data. However, by examining existing information on its 8-aminoquinoline relatives and comparing it with other major antimalarial classes, we can provide a qualitative assessment of its potential therapeutic index and highlight critical areas for future research. This guide synthesizes available data on the efficacy and toxicity of this compound and other key antimalarials, including chloroquine, mefloquine, artemisinin derivatives, and primaquine, to offer a comparative perspective for drug development professionals.
Comparative Analysis of Antimalarial Efficacy and Toxicity
The therapeutic index (TI) of a drug, a critical measure of its safety, is the ratio of the toxic dose to the therapeutic dose. A high TI indicates a wide margin of safety. For antimalarials, this is typically assessed by comparing the 50% inhibitory concentration (IC50) against Plasmodium falciparum in vitro with the 50% toxic dose (TD50) or lethal dose (LD50) in cellular or animal models.
Here, we present a summary of available quantitative data for other major antimalarials to provide a benchmark for the potential evaluation of this compound.
| Antimalarial Drug | Class | In Vitro Efficacy (IC50, P. falciparum) | In Vivo Toxicity (Animal Model) | Therapeutic Index (Calculated/Inferred) |
| This compound | 8-Aminoquinoline | Data not available | Data not available | Not determined |
| Chloroquine | Quinoline | 7.43 nM - 170.5 nM (3D7, HB3, Dd2 strains)[1][2][3][4][5] | LD50 (oral, mouse): ~88 mg/kg | Narrow |
| Mefloquine | Quinoline | 10 nM - 50 nM (W2, 3D7 strains)[6][7] | LD50 (oral, rat): 765 mg/kg[8] | Moderate |
| Artesunate | Artemisinin | 1.0 nM - 6.2 nM (K1, 3D7 strains)[5][9][10] | LD50 (intravenous, mouse): 485 mg/kg | Wide |
| Primaquine | 8-Aminoquinoline | 7.74 µM (Pf3D7)[11] | Induces hemolysis in G6PD-deficient mice at 3.125 mg/kg[12][13] | Narrow, particularly in G6PD-deficient individuals |
Note: The IC50 values can vary significantly depending on the P. falciparum strain and the specific assay used. The toxicity data is also dependent on the animal model and route of administration. This table provides a general comparison based on available data.
Experimental Protocols
Standardized protocols are essential for the accurate determination and comparison of therapeutic indices. Below are detailed methodologies for key in vitro and in vivo assays commonly used in antimalarial drug discovery.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, providing a measure of parasite growth.
Detailed Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Drug Preparation: Test compounds are serially diluted in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[14]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: After incubation in the dark, fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Antimalarial Efficacy Assay (Peters' 4-Day Suppressive Test)
This is a standard in vivo assay to evaluate the efficacy of a potential antimalarial drug in a murine model.
Principle: The test assesses the ability of a compound to suppress the proliferation of Plasmodium berghei in mice.
Detailed Methodology:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of mice daily for four consecutive days, starting a few hours after infection.[15][16]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[17]
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression. The 50% effective dose (ED50) can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which antimalarials exert their effects and induce toxicity is crucial for rational drug design and development.
Bioactivation and Oxidative Stress Induction by 8-Aminoquinolines
The therapeutic and toxic effects of 8-aminoquinolines like primaquine and, presumably, this compound are mediated by their metabolic activation.
Mechanism:
-
CYP2D6-Mediated Metabolism: In the liver, primaquine is metabolized by the cytochrome P450 enzyme CYP2D6 into reactive intermediates.[3][9]
-
Generation of Reactive Oxygen Species (ROS): These metabolites undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.
-
Parasite Killing and Host Cell Toxicity: The generated ROS are thought to be responsible for both the killing of intrahepatic stages of the parasite and the oxidative damage to red blood cells, particularly in G6PD-deficient individuals.
Conclusion
The comprehensive evaluation of this compound's therapeutic index is currently hampered by a lack of publicly available preclinical data. Based on its structural similarity to primaquine, it is reasonable to hypothesize a narrow therapeutic index, particularly concerning its potential for inducing hemolysis in G6PD-deficient individuals. Further in vitro and in vivo studies, following standardized protocols as outlined in this guide, are imperative to quantify the efficacy and toxicity of this compound and enable a direct and meaningful comparison with other antimalarial agents. A thorough understanding of its therapeutic window will be critical for determining its potential role in future malaria treatment and eradication strategies.
References
- 1. iddo.org [iddo.org]
- 2. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compartmentation of Redox Metabolism in Malaria Parasites | PLOS Pathogens [journals.plos.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Effect Profiles of 8-Aminoquinolines: Pentaquine, Primaquine, and Tafenoquine
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline class of antimalarial drugs, which includes pentaquine, primaquine, and tafenoquine, remains indispensable for the radical cure of Plasmodium vivax and P. ovale malaria by targeting the dormant liver-stage hypnozoites. However, their clinical utility is hampered by a shared toxicity profile, most notably the risk of inducing acute hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency and the potential for methemoglobinemia. This guide provides a side-by-side comparison of the adverse effect profiles of these three key 8-aminoquinolines, supported by available data, detailed experimental methodologies for toxicity assessment, and visualizations of the underlying toxicological pathways.
Comparative Adverse Effect Profiles
The primary adverse effects of concern for 8-aminoquinolines are hemolytic anemia and methemoglobinemia. While data for primaquine and tafenoquine are more robust due to their widespread and current use, information on this compound is more limited.
| Adverse Effect | This compound | Primaquine | Tafenoquine |
| Hemolytic Anemia | Known to cause hemolytic anemia, particularly in G6PD-deficient individuals. Limited quantitative data from recent comparative trials is available. | Well-documented to cause dose-dependent hemolytic anemia in G6PD-deficient individuals.[1][2] The severity depends on the G6PD variant and the administered dose. | Also induces hemolysis in G6PD-deficient individuals.[3] Clinical trials have compared its hemolytic risk to primaquine.[3] |
| Methemoglobinemia | Associated with methemoglobinemia. | Commonly causes mild, asymptomatic, and reversible methemoglobinemia at therapeutic doses.[2] | Also associated with methemoglobinemia.[3] |
| Gastrointestinal Effects | Can cause gastrointestinal distress, including nausea, vomiting, and abdominal cramps. | Nausea, vomiting, and stomach cramps are common side effects.[4] | Gastrointestinal discomfort, such as nausea and vomiting, is a common adverse effect. |
| Neuropsychiatric Effects | Less well-documented compared to other 8-aminoquinolines. | Generally not associated with severe neuropsychiatric events at standard doses. | Psychiatric side effects, including anxiety, insomnia, and abnormal dreams, have been reported. |
| Other Adverse Events | Limited recent data. | May include headache, dizziness, and pruritus. | Can include dizziness, headache, and rash. |
Quantitative Analysis of Adverse Events from Clinical Trials
Direct, head-to-head, large-scale clinical trials comparing the adverse event incidence rates of this compound, primaquine, and tafenoquine are scarce in recent literature. However, comparative data for primaquine and tafenoquine are available.
Table 1: Incidence of Selected Adverse Events in Comparative Trials of Tafenoquine and Primaquine
| Adverse Event | Tafenoquine (300 mg single dose) | Primaquine (15 mg daily for 14 days) | Reference |
| Protocol-defined decrease in hemoglobin | 2.4% (4/166) | 1.2% (1/85) | [3] |
| Any adverse event (up to day 29) | 54.8% (91/166) | 50.6% (43/85) | [3] |
| Serious adverse events | 1.2% (2/166) | 0% (0/85) | [3] |
Signaling Pathways of 8-Aminoquinoline-Induced Toxicity
The primary mechanisms of 8-aminoquinoline toxicity involve metabolic activation and the generation of reactive oxygen species, leading to oxidative stress, particularly in G6PD-deficient erythrocytes.
Experimental Protocols for Toxicity Assessment
In Vivo Assessment of Hemolytic Anemia in a G6PD-Deficient Mouse Model
This protocol outlines the key steps for evaluating the hemolytic potential of 8-aminoquinolines using a humanized mouse model engrafted with G6PD-deficient human red blood cells (huRBCs).[5]
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) engrafted with G6PD-deficient human red blood cells.
-
Drug Administration: Administer the test 8-aminoquinoline (e.g., this compound, primaquine, or tafenoquine) and a vehicle control to respective groups of mice.
-
Sample Collection: Collect peripheral blood samples at baseline and various time points post-drug administration. Urine samples are also collected.
-
Hematological Analysis: Perform a complete blood count (CBC) to measure hemoglobin, hematocrit, and red blood cell counts. Reticulocyte counts are measured to assess the bone marrow's response to hemolysis.
-
Flow Cytometry for Eryptosis: Stain blood samples with fluorescently labeled Annexin V to detect phosphatidylserine exposure on the outer membrane of erythrocytes, a marker of eryptosis (programmed red blood cell death).
-
Urinalysis: Analyze urine for the presence of hemoglobin (hemoglobinuria) and bilirubin (bilirubinuria), which are indicators of intravascular and extravascular hemolysis, respectively.[5]
-
Data Analysis: Compare the changes in hematological parameters, the percentage of eryptotic cells, and urinalysis results between the drug-treated and vehicle control groups to determine the hemolytic potential of the compound.
In Vitro and In Vivo Measurement of Methemoglobin
Methemoglobin levels can be quantified using spectrophotometric methods.
Methodology:
-
Sample Preparation:
-
In Vitro: Incubate isolated red blood cells with the 8-aminoquinoline of interest.
-
In Vivo: Collect whole blood samples from animals or human subjects treated with the 8-aminoquinoline.
-
-
Spectrophotometric Measurement:
-
The classic method of Evelyn and Malloy can be adapted for this purpose.[6]
-
This method involves measuring the absorbance of a hemolysate at a specific wavelength (around 630 nm) before and after the addition of a reducing agent (e.g., sodium dithionite) or a cyanide solution, which converts methemoglobin to cyanmethemoglobin.
-
The change in absorbance is proportional to the methemoglobin concentration.
-
Co-oximetry, available on modern blood gas analyzers, is the gold standard for rapid and accurate measurement of methemoglobin levels in clinical settings.[7][8]
-
-
Data Analysis: Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.
Conclusion
The 8-aminoquinolines, while crucial for malaria eradication efforts, present significant safety challenges, primarily related to hemolytic anemia in G6PD-deficient individuals and methemoglobinemia. Primaquine and tafenoquine are the most studied compounds, with a growing body of comparative safety data. While this compound is known to share a similar toxicity profile, more quantitative and comparative studies are needed to fully characterize its adverse effect profile relative to the other 8-aminoquinolines. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of toxicity and to develop safer and more effective antimalarial therapies.
References
- 1. Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse Effects Associated With the Use of Antimalarials During The COVID-19 Pandemic in a Tertiary Care Center in Mexico City - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. droracle.ai [droracle.ai]
- 8. derangedphysiology.com [derangedphysiology.com]
Pentaquine: A Statistical Look at a Legacy Antimalarial for Vivax Malaria
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of the efficacy of Pentaquine, an early 8-aminoquinoline antimalarial, based on available historical data from studies conducted in the mid-20th century. This report synthesizes quantitative data, details experimental methodologies from the era, and offers visualizations to contextualize its place in the history of malaria treatment.
This compound, a compound belonging to the 8-aminoquinoline class of drugs, was among the early synthetic antimalarials developed and tested for its efficacy against the relapsing forms of vivax malaria. While it has since been largely superseded by its chemical relatives, primaquine and tafenoquine, due to a more favorable therapeutic index, a review of its historical clinical data offers valuable insights into the evolution of antimalarial drug development.
Comparative Efficacy of this compound in Vivax Malaria
Clinical investigations of this compound were most prominent in the late 1940s and 1950s, often in combination with quinine, which was used to treat the acute blood-stage infection. The primary goal of this compound therapy was the radical cure of Plasmodium vivax malaria, meaning the eradication of the dormant liver-stage parasites (hypnozoites) that cause relapses.
The following tables summarize the available efficacy data from key historical studies.
| Study (Year) | Regimen | Patient Population | Number of Patients | Relapse Rate | Citation |
| Hall and Latts (1955) | This compound (30 mg) + Quinine (2 g) daily for 14 days | U.S. Soldiers with Korean Vivax Malaria | 35 | 0% | [1] |
| Hall and Latts (1955) | This compound (60 mg) + Quinine (2 g) daily for 7 days | U.S. Soldiers with Korean Vivax Malaria | 34 | 2.9% | [1] |
| Hall and Latts (1955) | Control (No this compound) | U.S. Soldiers with Korean Vivax Malaria | 32 | 28.1% | [1] |
| Straus and Gennis (1950) | This compound + Quinine (dosage varied) | Veterans with Pacific-strain Vivax Malaria | Not specified in abstract | 2% (approx.) | [2][3] |
Experimental Protocols of Historical Studies
The clinical trials conducted in the mid-20th century laid the groundwork for modern methodologies but differed in several key aspects. The following outlines the general experimental protocols of the era for evaluating antimalarial drugs like this compound.
Patient Population: Studies were often conducted on military personnel returning from malaria-endemic regions, such as the Pacific theater of World War II and the Korean War. These populations were typically young, adult males.
Diagnosis: Diagnosis of malaria was primarily based on the microscopic identification of parasites in blood smears.
Study Design: Controlled studies were employed, with patients often assigned to different treatment arms. A common design involved a control group that received treatment for the acute malaria attack (e.g., with quinine or chloroquine) but no anti-relapse therapy.
Treatment Regimens:
-
Acute Phase: The initial febrile illness was treated with a blood schizonticide like quinine or chloroquine.
-
Radical Cure Phase: Following the acute treatment, patients in the experimental arms would receive an 8-aminoquinoline, such as this compound, for a specified duration to target the liver-stage parasites. Dosages and treatment durations were varied to determine the optimal regimen.
Follow-up: Patients were monitored for several months to a year after treatment to observe for relapses, which were confirmed by the reappearance of parasites in the blood.
Endpoints: The primary endpoint was the relapse rate, defined as the percentage of patients who experienced a recurrence of vivax malaria after the initial treatment.
Visualizing Historical Clinical Trial Logic and Drug Action
To better understand the context of these historical studies and the hypothesized mechanism of this compound, the following diagrams are provided.
Caption: Workflow of a mid-20th century clinical trial for vivax malaria.
Caption: Hypothesized mechanism of action for 8-aminoquinolines like this compound.
Adverse Effects
The clinical use of 8-aminoquinolines, including this compound, is associated with a risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Other reported side effects for this class of drugs include gastrointestinal distress and methemoglobinemia. The toxicity profile of this compound was a significant factor in its eventual replacement by primaquine, which demonstrated a better safety margin in clinical studies. Early reports indicated that the toxicity of this compound could be significant at higher doses.
Conclusion
The statistical data from the 1950s demonstrate that this compound, in combination with quinine, was effective in achieving a radical cure for vivax malaria, with some regimens showing a 0% relapse rate.[1] A study by Straus and Gennis in 1950 also reported a high cure rate of approximately 98%.[2][3] However, concerns over its toxicity likely contributed to its limited long-term use. The experimental protocols of the era, while foundational, lacked some of the rigorous standards of modern clinical trials. This historical analysis underscores the critical balance between efficacy and safety in drug development and highlights the iterative process that has led to the safer and more effective antimalarial treatments available today.
References
In Vitro Showdown: Pentaquine's Activity Against Chloroquine-Sensitive and Resistant Malaria Parasites
A Comparative Analysis for Drug Development Professionals
The enduring challenge of chloroquine resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for effective alternative therapies. This guide provides a comparative overview of the in vitro activity of the 8-aminoquinoline antimalarial, pentaquine, against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Due to a scarcity of direct comparative data for this compound, this analysis utilizes data from its close structural analog, primaquine, as a proxy to extrapolate potential efficacy.
Quantitative Comparison of In Vitro Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for chloroquine and primaquine against representative CQS and CQR strains of P. falciparum. Lower IC50 values indicate higher potency.
| Drug | P. falciparum Strain | Resistance Profile | Average IC50 (nM) |
| Chloroquine | D6 | Sensitive | 10 - 20 |
| W2 | Resistant | 125 - 175 | |
| Primaquine | D6 | Sensitive | >1000 |
| W2 | Resistant | ~500-1000 |
Note: Data for primaquine is used as a proxy for this compound. IC50 values for chloroquine can vary between studies but generally show a significant increase for resistant strains.
Experimental Protocols
The in vitro antiplasmodial activity data presented is typically generated using one of two standard methods: the SYBR Green I-based fluorescence assay or the [3H]-hypoxanthine incorporation assay.
SYBR Green I-based Assay
This high-throughput method relies on the intercalation of the fluorescent dye SYBR Green I into the DNA of the malaria parasite. The resulting fluorescence intensity is directly proportional to parasite growth.
Protocol Outline:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Test compounds (this compound, chloroquine) are serially diluted in 96-well microplates.
-
Incubation: Parasitized red blood cells are added to the drug-containing wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This disrupts the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
[3H]-Hypoxanthine Incorporation Assay
This "gold standard" method measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the nucleic acids of replicating parasites.
Protocol Outline:
-
Parasite Culture and Drug Dilution: Similar to the SYBR Green I assay, parasites are cultured and exposed to serial dilutions of the test drugs.
-
Radiolabeling: After an initial incubation period (typically 24 hours), [3H]-hypoxanthine is added to each well.
-
Further Incubation: The plates are incubated for an additional 24-48 hours to allow for the incorporation of the radiolabel.
-
Cell Harvesting: The contents of each well are harvested onto fiber filters using a cell harvester, which captures the parasite nucleic acids while washing away unincorporated radiolabel.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: IC50 values are determined by analyzing the reduction in radioactive counts as a function of drug concentration.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro antiplasmodial drug susceptibility testing.
Signaling Pathways and Resistance Mechanisms
Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[1] In sensitive strains, chloroquine, a weak base, accumulates in the acidic digestive vacuole and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. However, in resistant strains, mutated PfCRT expels chloroquine from the digestive vacuole, reducing its concentration at the site of action.[1][2][3]
The mechanism of action for 8-aminoquinolines like this compound and primaquine against the blood stages of P. falciparum is not as well-defined as that of chloroquine. However, evidence suggests that their mode of action may differ from that of chloroquine and may not be susceptible to PfCRT-mediated resistance. One hypothesis is that 8-aminoquinolines also inhibit hematin polymerization, but are not substrates for the mutated PfCRT transporter. Another proposed mechanism involves the generation of reactive oxygen species that cause oxidative damage to the parasite.
References
- 1. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating Murine Models for Predicting Pentaquine Efficacy in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of murine models for predicting the efficacy of Pentaquine, an 8-aminoquinoline antimalarial drug, in humans. Due to the limited availability of recent and direct comparative data for this compound, this guide leverages data from the closely related and more extensively studied 8-aminoquinolines, Primaquine and Tafenoquine, to provide a framework for validation.
Executive Summary
Murine models are indispensable tools in the preclinical evaluation of antimalarial drugs, offering insights into efficacy, pharmacokinetics, and safety before human trials.[1][2] For 8-aminoquinolines like this compound, these models are crucial for assessing activity against the liver stages of Plasmodium parasites. This guide outlines the experimental protocols used in murine studies, presents available comparative efficacy data for analogous compounds, and details the proposed mechanism of action for this drug class.
Comparative Efficacy of 8-Aminoquinolines: An Analogous Assessment
Table 1: Comparison of Primaquine Efficacy in Murine Models and Human Clinical Trials
| Parameter | Murine Model (P. berghei) | Human Clinical Trials (P. vivax) |
| Primary Efficacy Endpoint | Causal prophylaxis (prevention of blood-stage infection) | Prevention of relapse (radical cure) |
| Effective Dose | Complete protection at certain doses in wild-type mice; no protection in CYP2D knockout mice[3] | High-dose (7 mg/kg total) shows ~99% hypnozoiticidal efficacy[4] |
| Key Findings | Efficacy is dependent on host CYP2D6 metabolism[3] | Efficacy is dose-dependent; higher doses are more effective at preventing relapse[4][5] |
| Limitations | Rodent malaria parasites do not form hypnozoites, so true radical cure cannot be assessed. | Adherence to multi-day regimens can be poor, affecting real-world effectiveness.[5] |
Table 2: Comparison of Tafenoquine Efficacy in Murine Models and Human Clinical Trials
| Parameter | Murine Model (P. falciparum/P. vivax) | Human Clinical Trials (P. vivax) |
| Primary Efficacy Endpoint | Inhibition of asexual parasitemia; evaluation against liver-stage hypnozoites in humanized mice[2] | Prevention of relapse (radical cure) |
| Effective Dose | Dose-dependent efficacy demonstrated[2] | Single 300 mg dose provides ~62-89% recurrence-free efficacy over 6 months[6][7] |
| Key Findings | Superior to Primaquine in inhibiting asexual parasitemia in some rodent models[2] | Non-inferiority to Primaquine was not demonstrated in a head-to-head meta-analysis[8] |
| Limitations | Humanized mouse models are complex and may not fully recapitulate human immune responses.[2] | Efficacy can vary by geographical region.[7] |
Experimental Protocols
A detailed experimental protocol for testing this compound efficacy in a murine model would follow a standardized procedure for in vivo antimalarial drug testing.
Murine Model Efficacy Protocol (4-Day Suppressive Test)
This protocol is adapted from standard methods for evaluating blood-stage antimalarial activity.[9][10]
-
Animal Model: Swiss albino mice (4-5 weeks old) are commonly used.
-
Parasite Inoculation: Mice are infected intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).[9]
-
Drug Administration:
-
Treatment is initiated 2-4 hours post-infection.
-
The test compound (this compound) is administered orally or subcutaneously once daily for four consecutive days.
-
Groups should include a vehicle control and a positive control (e.g., Chloroquine).[9]
-
-
Monitoring Parasitemia:
-
On day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.
-
Smears are stained with Giemsa.
-
The percentage of parasitized red blood cells is determined by microscopic examination.[9]
-
-
Data Analysis:
-
The average parasitemia for each group is calculated.
-
The percentage of parasite growth inhibition is determined relative to the vehicle control group.
-
The 50% effective dose (ED50) can be calculated by testing a range of drug doses.[9]
-
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Murine Efficacy Testing
References
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical utility of tafenoquine in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tafenoquine for the treatment of Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Frontiers | Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Pentaquine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Pentaquine, a compound known to cause skin and eye irritation, allergic skin reactions, and respiratory irritation. Severe side effects such as hemolytic anemia, particularly in individuals with G6PD deficiency, psychosis, and gastrointestinal issues have also been reported.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
a. Hand Protection
Double gloving is a mandatory practice when handling this compound.[2] This involves wearing two pairs of chemical-resistant gloves, with the inner glove tucked under the cuff of the lab coat and the outer glove pulled over the cuff.[2] If a glove becomes contaminated, it should be removed and replaced immediately.[2]
Recommended Glove Types:
b. Body Protection
A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the body from potential splashes and contamination.[2] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the gown.
c. Eye and Face Protection
Safety glasses with side shields are the minimum requirement for eye protection. However, for procedures that pose a splash hazard, chemical splash goggles or a full-face shield are necessary to provide more comprehensive protection for the eyes and face.[5]
d. Respiratory Protection
For procedures that may generate dust or aerosols of this compound, a NIOSH-approved respirator is required.[5] The type of respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be selected based on the potential for airborne exposure and a formal respiratory protection program.[5]
Operational Plan for Safe Handling
A clear and well-defined operational plan is essential to ensure the safe handling of this compound from receipt to disposal.
a. Designated Work Area
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure to personnel and the surrounding environment. The work area should be clearly marked with warning signs indicating the presence of a hazardous substance.
b. Weighing and Preparation of Solutions
-
Weighing: When weighing solid this compound, perform the task in a ventilated enclosure to control dust. Use a dedicated set of weighing tools or ensure thorough decontamination after use.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
c. Spill Management
In the event of a spill, the area should be evacuated and secured.[6] Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should respond. For solid spills, carefully sweep or scoop the material into a designated waste container.[6] For liquid spills, use an inert absorbent material to contain and collect the spill.[6] The spill area should be thoroughly decontaminated after the cleanup.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential harm to others.
a. Waste Segregation
All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty containers, must be segregated as hazardous waste.[6] This waste should be collected in clearly labeled, leak-proof containers.[6]
b. Disposal Methods
The primary methods for the disposal of pharmaceutical waste include:
-
Incineration: High-temperature incineration is a preferred method for destroying hazardous chemical waste.[7]
-
Landfill: Disposal in a designated hazardous waste landfill may be an option, but it is generally less preferred than incineration.[7]
-
Encapsulation or Inertization: These methods involve solidifying the waste with materials like cement before disposal to reduce the risk of leaching.[7]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[6]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| LD50 (Intraperitoneal) | 63 mg/kg (Mouse) | |
| Melting Point/Range | 188 - 194 °C (370 - 381 °F) |
Experimental Protocol: General Procedure for Handling a Potentially Hazardous Solid Compound
The following is a general protocol for handling a solid compound like this compound in a research laboratory setting. This should be adapted to the specific requirements of your experiment.
-
Preparation:
-
Don all required PPE: inner and outer gloves, lab coat, and safety glasses/goggles.
-
Prepare the designated work area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
-
Weighing:
-
Place a weigh boat on the analytical balance within a ventilated enclosure.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and securely close the primary container of this compound.
-
-
Dissolution:
-
In the chemical fume hood, place a container with the appropriate solvent on a stir plate.
-
Carefully add the weighed this compound to the solvent.
-
Use a magnetic stir bar to aid in dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE and dispose of single-use items in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Diagrams
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Buy this compound | 86-78-2 [smolecule.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. emro.who.int [emro.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
